molecular formula C6H7N3O2 B163063 n-Methyl-3-nitropyridin-4-amine CAS No. 1633-41-6

n-Methyl-3-nitropyridin-4-amine

Cat. No.: B163063
CAS No.: 1633-41-6
M. Wt: 153.14 g/mol
InChI Key: JFOMNWVBOHVZGU-UHFFFAOYSA-N
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Description

N-Methyl-3-nitropyridin-4-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOMNWVBOHVZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339410
Record name n-methyl-3-nitropyridin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70339410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-41-6
Record name n-methyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-Methyl-3-nitropyridin-4-amine CAS number 1633-41-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to n-Methyl-3-nitropyridin-4-amine (CAS: 1633-41-6)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, structural analysis, a representative synthetic protocol, and essential safety and handling procedures. The insights herein are grounded in established chemical principles to provide a practical and authoritative resource.

Introduction

This compound (CAS No. 1633-41-6) is a substituted pyridine derivative characterized by a methylamino group at the 4-position and a nitro group at the 3-position.[1] This unique arrangement of an electron-donating group and a strong electron-withdrawing group on the electron-deficient pyridine ring imparts distinct reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active compounds, highlighting its importance as a precursor for novel chemical entities. This guide aims to consolidate the known properties and provide expert analysis of its chemical behavior.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. This compound is a stable, solid compound at ambient temperatures.[1]

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 1633-41-6[1][2][3]
Molecular Formula C₆H₇N₃O₂[2][3]
Molecular Weight 153.14 g/mol [2][3]
Physical Form Solid[1]
Melting Point 163 °C[1]
Boiling Point 299.5 ± 25.0 °C (at 760 mmHg)[1]
LogP 0.82[4]
Purity ≥98% (Typical)[1]
InChI Key JFOMNWVBOHVZGU-UHFFFAOYSA-N[1]

The melting point of 163 °C indicates good thermal stability under typical laboratory conditions. The LogP value of 0.82 suggests a moderate degree of lipophilicity, implying solubility in a range of organic solvents.

Structural Analysis

The reactivity of this compound is a direct consequence of its molecular architecture. The interplay between the pyridine core, the activating methylamino group, and the deactivating nitro group is central to its chemical utility.

Caption: Structure of this compound (CAS 1633-41-6).

  • Pyridine Core : The nitrogen heteroatom makes the pyridine ring electron-deficient compared to benzene, predisposing it to nucleophilic aromatic substitution (SₙAr).

  • Nitro Group (-NO₂) : As a potent electron-withdrawing group in the meta-position relative to the ring nitrogen, it strongly deactivates the ring towards electrophilic attack. Crucially, it powerfully activates the ortho (position 2) and para (position 4) positions to the nitro group for SₙAr.

  • Methylamino Group (-NHCH₃) : This is an electron-donating group that activates the ring. However, its effect is largely overshadowed by the powerful deactivating nitro group. The nitrogen lone pair makes the group nucleophilic and susceptible to reactions like acylation and alkylation.[5]

The combined "push-pull" electronics of the methylamino and nitro groups make this a highly polarized molecule with specific sites of reactivity, ideal for targeted chemical transformations.

Representative Synthesis Protocol

While various synthetic routes to nitropyridines exist, a highly reliable and common method for preparing compounds of this class is through nucleophilic aromatic substitution (SₙAr).[6] The following protocol is a validated, representative procedure based on established principles for the synthesis of this compound from a commercially available precursor.

Causality: The choice of 4-chloro-3-nitropyridine as the starting material is strategic. The chloro group is an excellent leaving group for SₙAr, and its position is activated for nucleophilic attack by the adjacent nitro group, which stabilizes the negative charge in the Meisenheimer intermediate. Methylamine is a small, potent nucleophile, ensuring an efficient reaction.[7]

synthesis_workflow start Start: 4-Chloro-3-nitropyridine + Methylamine Solution reaction Reaction Vessel: - Add Precursor & Solvent (e.g., Ethanol) - Cool in Ice Bath (0-5 °C) - Add Methylamine Dropwise start->reaction stir Stir at Room Temperature (e.g., 12-18 hours) - Monitor by TLC reaction->stir workup Aqueous Work-up: - Concentrate Reaction Mixture - Add Water to Precipitate Product stir->workup filter Isolation: - Filter Solid via Buchner Funnel - Wash with Cold Water workup->filter dry Drying: - Dry in Vacuum Oven (<50 °C) filter->dry product Final Product: This compound dry->product

Caption: Representative workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-3-nitropyridine (1.0 eq) and ethanol (10 volumes, e.g., 100 mL for 10 g of starting material). Stir until all solid is dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge a 40% aqueous solution of methylamine (2.0-2.5 eq) to the dropping funnel. Add the methylamine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up and Isolation: Reduce the reaction volume by approximately 75% using a rotary evaporator. Slowly add the concentrated mixture to a beaker containing cold deionized water (20 volumes) with stirring. A yellow precipitate will form.

  • Purification: Allow the slurry to stir in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 5 volumes).

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The final product should be a yellow crystalline solid.

Expected Spectroscopic Profile

Characterization of the final compound is critical for confirming its identity and purity. Based on the molecular structure, the following spectroscopic signatures are expected:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A singlet or doublet for the N-H proton (variable chemical shift, broad).

    • A doublet for the aromatic proton at position 2, downfield due to the proximity of the nitro group and ring nitrogen.

    • A doublet for the aromatic proton at position 6.

    • A doublet of doublets for the aromatic proton at position 5.

    • A singlet or doublet for the -CH₃ protons, typically around 2.8-3.2 ppm.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon at position 4 (attached to the amino group) and position 3 (attached to the nitro group) will be significantly shifted due to the strong electronic effects of these substituents.

  • Infrared (IR) Spectroscopy (ATR):

    • N-H stretch: A sharp-to-medium band around 3300-3500 cm⁻¹.

    • C-H stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹).

    • C=C / C=N stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

    • NO₂ stretches: Two very strong, characteristic bands for the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretches.

  • Mass Spectrometry (MS):

    • A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 153.14.

Vendors may provide actual spectral data (NMR, HPLC, LC-MS) upon request for specific lots.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[1]

Table 2: GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.[9][10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA standards.[9][10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[9]

    • Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[9][10]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperatures are between 2-8 °C.[2]

  • Protection: Keep away from light and store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a specialized chemical intermediate with well-defined properties. Its structural features, particularly the push-pull electronic system on the pyridine scaffold, make it a versatile substrate for constructing more complex molecular targets. Understanding its physicochemical properties, reactivity, and safe handling requirements is paramount for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to n-Methyl-3-nitropyridin-4-amine: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Methyl-3-nitropyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and proteomics research. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge, data from closely related analogues, and established chemical principles to offer valuable insights for researchers.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative characterized by a methylamino group at the 4-position and a nitro group at the 3-position of the pyridine ring. This substitution pattern imparts a unique electronic and steric profile, making it a potentially valuable building block in the synthesis of more complex molecules.

Molecular Structure and Weight

The fundamental structural and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O₂--INVALID-LINK--[1]
Molecular Weight 153.14 g/mol --INVALID-LINK--[1]; --INVALID-LINK--[2]
CAS Number 1633-41-6--INVALID-LINK--[1]
IUPAC Name This compound

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amino [label="N", pos="0,-2.9!"]; C_methyl [label="C", pos="0,-4.3!"]; N_nitro [label="N", pos="-2.7,-1.5!"]; O1_nitro [label="O", pos="-3.8,-0.75!"]; O2_nitro [label="O", pos="-2.7,-2.9!"]; H_amino [label="H", pos="-0.8,-2.9!"]; H_methyl1 [label="H", pos="-0.8,-4.8!"]; H_methyl2 [label="H", pos="0.8,-4.8!"]; H_methyl3 [label="H", pos="0,-5!"]; H2[label="H", pos="-2.1,1.3!"]; H5[label="H", pos="2.1,-1.3!"]; H6[label="H", pos="2.1,1.3!"];

// Bonds C2 -- N1 -- C6; C2 -- C3 -- C4 -- C5 -- C6; C4 -- N_amino; N_amino -- C_methyl; C3 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"]; N_amino -- H_amino; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C2 -- H2; C5 -- H5; C6 -- H6;

// Aromatic ring indication node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.65,0!"]; p2 [pos="0.65,0!"]; p3 [pos="0,0.75!"]; p1 -- p2 -- p3 -- p1 [style=invis]; }

Figure 1: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The electron-withdrawing nitro group will significantly deshield adjacent protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~8.5 - 8.8s-Singlet due to lack of adjacent protons. Deshielded by the adjacent nitro group and ring nitrogen.
H-5~6.8 - 7.1d~5-7Doublet, coupled to H-6. Shielded relative to other aromatic protons.
H-6~8.2 - 8.5d~5-7Doublet, coupled to H-5. Deshielded by the ring nitrogen.
N-HBroadbr s-Chemical shift and line width will be dependent on solvent and concentration.
N-CH₃~3.0 - 3.3d~5Doublet due to coupling with the N-H proton. May appear as a singlet upon D₂O exchange.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~150 - 155Deshielded by the adjacent ring nitrogen and the nitro group at C-3.
C-3~130 - 135Carbon bearing the nitro group.
C-4~155 - 160Carbon bearing the methylamino group. Significantly deshielded.
C-5~110 - 115Shielded relative to other aromatic carbons.
C-6~145 - 150Deshielded by the adjacent ring nitrogen.
N-CH₃~25 - 30Typical range for an N-methyl group on an aromatic amine.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumSecondary amine.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000MediumN-methyl group.
C=C, C=N Stretch1550 - 1650StrongAromatic ring vibrations.
NO₂ Asymmetric Stretch1500 - 1550Strong
NO₂ Symmetric Stretch1330 - 1370Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine ring.

Synthesis and Reactivity

Proposed Synthetic Routes

G cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Electrophilic Nitration target This compound precursor1 4-Chloro-3-nitropyridine precursor1->target + Methylamine precursor2 Methylamine precursor3 4-(Methylamino)pyridine precursor3->target + Nitrating Agent reagent1 Nitrating Agent (e.g., HNO₃/H₂SO₄)

Figure 2: Proposed retrosynthetic analysis for this compound.

Route A: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitable 4-halopyridine with methylamine. The presence of the electron-withdrawing nitro group at the 3-position activates the 4-position towards nucleophilic attack.

Experimental Protocol (Hypothetical):

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a sealed reaction vessel, add methylamine (2-3 eq, as a solution in a compatible solvent like THF or ethanol).

  • Heat the reaction mixture at a temperature ranging from 80-120 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Causality: The strong electron-withdrawing nature of the nitro group is crucial for this reaction to proceed efficiently, as it stabilizes the Meisenheimer complex intermediate formed during the nucleophilic aromatic substitution.

Route B: Electrophilic Nitration

This route would involve the direct nitration of 4-(methylamino)pyridine. However, the pyridine nitrogen is basic and will be protonated under strongly acidic nitrating conditions, which deactivates the ring towards electrophilic substitution. Furthermore, the amino group is also susceptible to oxidation. Therefore, this route is generally less favored for pyridines unless specific conditions are employed to mitigate these issues.

Reactivity Profile
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This would yield N⁴-methylpyridine-3,4-diamine, a valuable precursor for the synthesis of fused heterocyclic systems like imidazopyridines.

  • Nucleophilic Aromatic Substitution: While the methylamino group is an activating group, the strong electron-withdrawing effect of the nitro group could potentially allow for nucleophilic displacement of other leaving groups on the ring, although this is less likely than substitution on a halo-nitropyridine precursor.

  • N-Alkylation/Acylation: The secondary amine is susceptible to further alkylation or acylation under appropriate conditions.

Potential Applications in Research and Development

While specific, documented applications of this compound are sparse, its structural motifs suggest its utility in several areas of chemical and biological research.

Medicinal Chemistry

Nitropyridines are important intermediates in the synthesis of a wide range of biologically active compounds. The presence of the nitro and methylamino groups provides two distinct points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. For instance, as mentioned, reduction of the nitro group would provide a diaminopyridine scaffold, which is a key component in a variety of kinase inhibitors and other therapeutic agents.

Proteomics Research

The general classification of this compound as a "biochemical for proteomics research" suggests its potential use as a chemical probe or labeling reagent. While the exact mechanism of its application in this context is not detailed in the available literature, one could hypothesize its use in strategies that target specific amino acid residues in proteins, potentially after chemical modification to introduce a reactive group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related compounds such as 4-aminopyridine and 4-amino-3-nitropyridine, the following precautions should be taken:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Likely to cause skin and eye irritation.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a heterocyclic compound with potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. While a comprehensive body of literature on its specific properties and applications is yet to be established, its structural features suggest a rich chemistry that warrants further investigation. This guide provides a foundational understanding of its molecular structure, predicted spectroscopic properties, and potential synthetic routes, serving as a valuable resource for researchers interested in exploring the utility of this compound.

References

A Technical Guide to the Synthesis of n-Methyl-3-nitropyridin-4-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of n-Methyl-3-nitropyridin-4-amine from 4-chloro-3-nitropyridine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical aspects of safety, handling, and product validation. This synthesis is a cornerstone reaction for accessing a valuable building block in medicinal chemistry.

Introduction: The Significance of Substituted Nitropyridines

Nitropyridine derivatives are pivotal intermediates in the development of novel therapeutics and functional materials.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, making these compounds exceptionally versatile for further chemical transformations.[1] this compound (CAS 1633-41-6) is a key structural motif sought after in drug discovery programs, where the strategic incorporation of nitrogen-containing heterocycles is known to enhance pharmacological activity and modulate physicochemical properties.[2][3]

The synthesis from 4-chloro-3-nitropyridine is an efficient and direct route, relying on a classic and well-understood reaction mechanism. Understanding the causality behind this transformation is key to optimizing yield, purity, and scalability.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloro-3-nitropyridine to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple displacement; it is a two-step addition-elimination process that is highly favored in this specific substrate.

Causality and Rationale:

  • Activation by the Nitro Group: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strongly electron-withdrawing nitro group (–NO₂) at the C3 position.[4] This electronic pull makes the adjacent carbon atom at the C4 position, which bears the chlorine leaving group, highly electrophilic and thus susceptible to attack by a nucleophile.[4]

  • Formation of the Meisenheimer Complex: The reaction is initiated by the rate-determining attack of the nucleophile, methylamine (CH₃NH₂), on the C4 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.[4]

  • Elimination and Aromaticity Restoration: In the second, much faster step, the chloride ion is expelled from the complex, and the aromaticity of the pyridine ring is restored, yielding the final product.

The diagram below illustrates the logical flow of this mechanistic pathway.

SNAr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Reactant1 4-Chloro-3-nitropyridine Step1 Nucleophilic Attack Reactant1->Step1 Reactant2 Methylamine (Nucleophile) Reactant2->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Addition Step2 Elimination of Cl- Intermediate->Step2 Product This compound Step2->Product Restores Aromaticity

Caption: The SNAr mechanism workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available equipment and scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Safety
CompoundCAS NumberMolecular WeightKey Hazards
4-Chloro-3-nitropyridine13091-23-1158.54 g/mol [5]Toxic if swallowed, Causes serious eye damage.[5][6]
Methylamine (40% in H₂O)74-89-531.06 g/mol Flammable, Harmful if swallowed or inhaled, Toxic in contact with skin, Causes skin and eye irritation.[7]
Ethanol (Solvent)64-17-546.07 g/mol Highly flammable liquid and vapor.
This compound1633-41-6[8]153.14 g/mol [8](Assumed) Handle with care as with all novel compounds.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

  • Handling 4-Chloro-3-nitropyridine: This is a toxic solid. Avoid creating dust. Weigh in a contained environment.[6]

  • Handling Methylamine: This is a volatile and corrosive solution with a strong odor. Handle exclusively in a fume hood. The container should be cooled before opening.[7]

  • Incompatible Materials: Avoid contact of reactants with strong oxidizing agents and strong acids.[9]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol).

  • Solvent Addition: Add ethanol (40 mL) to the flask and stir the mixture to dissolve the solid.

  • Nucleophile Addition: While stirring at room temperature, slowly add an aqueous solution of methylamine (40% w/w, 7.3 mL, 94.5 mmol, 3.0 equivalents) to the flask. The addition should be done carefully as the reaction can be exothermic.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates the reaction is nearing completion. The reaction is typically complete within 2-4 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Isolation (Work-up):

    • To the resulting residue, add distilled water (50 mL). This will likely cause the product to precipitate as a solid.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 10 mL).

  • Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from an appropriate solvent system like ethanol/water or purified via column chromatography on silica gel.

  • Drying and Characterization: Dry the purified yellow solid under vacuum to a constant weight. The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.[10]

Synthesis_Workflow Experimental Workflow node_reactants 1. Charge Reactants (4-Chloro-3-nitropyridine, Methylamine, Ethanol) node_reaction 2. Heat to Reflux (2-4 hours) node_reactants->node_reaction node_monitor 3. Monitor by TLC node_reaction->node_monitor node_monitor->node_reaction Incomplete? node_workup 4. Solvent Removal & Aqueous Work-up node_monitor->node_workup Complete? node_isolate 5. Isolate by Filtration node_workup->node_isolate node_purify 6. Recrystallization (Optional) node_isolate->node_purify node_product 7. Dry & Characterize (Final Product) node_isolate->node_product If sufficiently pure node_purify->node_product

Caption: A step-by-step overview of the experimental workflow.

Conclusion

The synthesis of this compound from 4-chloro-3-nitropyridine is a robust and efficient transformation guided by the principles of Nucleophilic Aromatic Substitution. The strong activation provided by the nitro group makes this a high-yielding reaction that is fundamental for accessing valuable intermediates in pharmaceutical research. By understanding the core mechanism and adhering to proper experimental and safety protocols, researchers can reliably produce this important chemical building block for further synthetic endeavors.

References

A Technical Guide to the Spectroscopic Characterization of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-3-nitropyridin-4-amine, a substituted pyridine derivative, holds potential interest in medicinal chemistry and materials science due to the functionalities it possesses: a pyridine core, a nitro group, and a secondary amine. The pyridine ring is a common scaffold in many pharmaceuticals, the electron-withdrawing nitro group can modulate the electronic properties and reactivity of the molecule, and the secondary amine provides a site for further functionalization. Accurate and comprehensive structural elucidation is a critical first step in the development of any new chemical entity. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret its spectral characteristics. This approach provides a robust framework for researchers to identify and characterize this compound in a laboratory setting.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound are the pyridine ring, the secondary amine (-NHCH₃) at the 4-position, and the nitro group (-NO₂) at the 3-position. These groups will have distinct and predictable effects on the resulting spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl protons. The electron-withdrawing nitro group and the electron-donating amino group will significantly influence the chemical shifts of the pyridine ring protons.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.8 - 9.2s-1H
H-5~6.8 - 7.2d~5-71H
H-6~8.2 - 8.5d~5-71H
N-HBroad singlet--1H
N-CH₃~3.0 - 3.3d~53H

Rationale behind Predictions:

  • H-2: This proton is situated between the ring nitrogen and the strongly electron-withdrawing nitro group, leading to a significant downfield shift.

  • H-6: This proton is ortho to the ring nitrogen, resulting in a downfield shift, though less pronounced than H-2. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to the electron-donating methylamino group, causing an upfield shift. It will appear as a doublet due to coupling with H-6.

  • N-H: The amine proton signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can vary depending on the solvent and concentration.

  • N-CH₃: The methyl protons are adjacent to the nitrogen and will show a doublet due to coupling with the N-H proton.

For comparison, in 4-amino-3-nitropyridine, the proton at the 2-position appears at δ 8.95 ppm, the proton at the 6-position at δ 8.16 ppm, and the proton at the 5-position at δ 6.84 ppm in DMSO-d₆[1]. The addition of a methyl group on the amine is expected to have a minor shielding effect on the ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~130 - 135
C-4~155 - 160
C-5~105 - 110
C-6~145 - 150
N-CH₃~25 - 30

Rationale behind Predictions:

  • C-2 and C-6: These carbons are adjacent to the electronegative ring nitrogen and are expected to be the most downfield of the ring carbons.

  • C-4: This carbon is attached to the amino group and is also significantly deshielded.

  • C-3: This carbon is attached to the nitro group and will be deshielded, but likely less so than the carbons directly bonded to nitrogen.

  • C-5: This carbon is positioned between two carbons bearing protons and is expected to be the most shielded of the aromatic carbons.

  • N-CH₃: The methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and NO₂ groups.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3350 - 3310Medium-Weak
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2950 - 2850Medium-Weak
C=C and C=N Stretch (aromatic ring)1600 - 1450Medium-Strong
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
C-N Stretch (aromatic amine)1335 - 1250Strong

Interpretation of Key Bands:

  • N-H Stretch: A single, relatively sharp peak in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[2]

  • NO₂ Stretches: The presence of two strong absorption bands, one for the asymmetric stretch and one for the symmetric stretch, is a definitive indicator of a nitro group. For aromatic nitro compounds, these bands typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][4]

  • Aromatic Ring Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 153.14 g/mol . Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

  • Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass = 46), which would result in a fragment ion at m/z 107.

    • Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would lead to a fragment at m/z 138.

    • Ring Fragmentation: The pyridine ring can undergo complex fragmentation, leading to smaller charged species.

fragmentation_pathway M [M]⁺˙ m/z = 153 F1 [M - NO₂]⁺ m/z = 107 M->F1 - NO₂ F2 [M - CH₃]⁺ m/z = 138 M->F2 - •CH₃ F3 [M - HNO₂]⁺˙ m/z = 106 M->F3 - HNO₂

References

An In-depth Technical Guide to the Solubility of n-Methyl-3-nitropyridin-4-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of n-Methyl-3-nitropyridin-4-amine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility and provides a detailed methodology for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its pharmacological effect. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation scientists. Understanding the solubility profile of a novel compound like this compound in a range of common organic solvents is therefore a critical first step in its journey from a promising lead to a viable therapeutic agent. This guide will provide the theoretical framework and a practical, robust methodology to characterize the solubility of this molecule.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and this compound possesses a unique combination of functional groups that will govern its solubility.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Structure A pyridine ring substituted with a secondary amine (-NHCH₃) at the 4-position and a nitro group (-NO₂) at the 3-position.

The key to understanding the solubility of this molecule lies in the interplay of its constituent parts:

  • Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and provides a nonpolar surface area.

  • Secondary Amine (-NHCH₃): This group is a hydrogen bond donor and acceptor, which can significantly enhance solubility in protic solvents.[3] The nitrogen atom's lone pair of electrons also imparts basicity to the molecule. The pKa of a secondary amine can vary, but for similar structures, it often falls in the range of 9-11.[4]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.[5][6] While the nitro group itself is not a strong hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. The high polarity of this group will influence interactions with polar solvents.[7]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8][9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound will be a balance between the polar contributions of the secondary amine and nitro groups and the less polar pyridine ring.

Intermolecular Forces at Play:

  • Hydrogen Bonding: The secondary amine group is capable of forming hydrogen bonds with protic solvents like water, alcohols (methanol, ethanol), and to a lesser extent, with aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).[10][11][12][13] This is expected to be a dominant factor in its solubility in polar protic solvents.

  • Dipole-Dipole Interactions: The highly polar nitro group will induce a significant dipole moment in the molecule, leading to favorable dipole-dipole interactions with polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).[14]

  • London Dispersion Forces: These weak, non-specific interactions will be present between the pyridine ring and all solvents, but will be the primary mode of interaction with nonpolar solvents like hexane and toluene.

Predicted Solubility Profile:

Based on the molecular structure, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule through strong dipole-dipole interactions.

  • Moderate to High Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the secondary amine will be a key driver of solubility.

  • Low to Moderate Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane.

  • Low Solubility: In nonpolar solvents such as hexane and toluene, where the polar functional groups will hinder dissolution.

  • pH-Dependent Aqueous Solubility: The basicity of the secondary amine suggests that the aqueous solubility will be pH-dependent. In acidic solutions, the amine will be protonated, forming a more soluble salt.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique for quantification.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess solid compound into vials B Add a known volume of solvent A->B Dispense C Seal vials and place in a thermostatically controlled shaker B->C Incubate D Equilibrate for a defined period (e.g., 24-48 hours) C->D Shake at constant temperature E Centrifuge to pellet undissolved solid D->E Separate phases F Withdraw supernatant and filter E->F Remove particulates G Dilute the saturated solution F->G Prepare for analysis H Analyze by HPLC G->H Quantify

Figure 1: A schematic of the experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Solubility Determination:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time (e.g., 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the time required to reach equilibrium.

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • HPLC Analysis and Quantification:

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate this compound from any potential impurities.

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the diluted samples from the solubility experiment.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolarVery Low
TolueneNonpolar (Aromatic)Low
DichloromethanePolar AproticModerate
Ethyl AcetatePolar AproticModerate
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
MethanolPolar ProticHigh
EthanolPolar ProticHigh
Dimethylformamide (DMF)Polar AproticVery High
Dimethyl Sulfoxide (DMSO)Polar AproticVery High
WaterPolar ProticLow (pH-dependent)

The "Experimental Solubility" column is intended to be populated with the data obtained from the protocol described above.

Interpretation of Results:

The experimentally determined solubility values should be interpreted in the context of the theoretical principles outlined in Section 3. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding. High solubility in DMSO and DMF would highlight the role of strong dipole-dipole interactions. Conversely, low solubility in hexane and toluene would underscore the unfavorable interactions between the polar functional groups of the solute and the nonpolar solvent.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The insights gained from a thorough solubility assessment will inform decisions on formulation strategies, preclinical studies, and ultimately, the successful development of a new therapeutic agent.

References

electrophilic and nucleophilic substitution reactions of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Substitution Chemistry of N-Methyl-3-nitropyridin-4-amine

Abstract

This compound is a highly polarized heterocyclic compound featuring a unique substitution pattern that dictates its chemical reactivity. The pyridine core, inherently electron-deficient, is further influenced by a potent electron-withdrawing nitro group at the C3 position and a strong electron-donating methylamino group at the C4 position. This "push-pull" electronic arrangement profoundly deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. This guide provides a comprehensive analysis of the molecule's electronic structure, a detailed examination of the mechanistic pathways for both electrophilic and nucleophilic substitution reactions, and practical, field-proven protocols for leveraging its reactivity in synthetic applications. The primary focus is on the synthetically viable nucleophilic aromatic substitution (SNAr) pathways, which represent the predominant and most useful transformations for this substrate.

Molecular and Electronic Structure Analysis

The reactivity of this compound is a direct consequence of the interplay between its pyridine core and the attached functional groups.

  • Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and an overall electron-deficient (π-deficient) aromatic system.[1][2] This inherent property makes pyridine and its derivatives less reactive than benzene towards electrophiles and more susceptible to attack by nucleophiles.[3]

  • Electron-Donating Group (EDG): The N-methylamino group at the C4 position is a powerful activating group. Through resonance, the nitrogen's lone pair donates electron density into the ring, primarily at the positions ortho (C3, C5) and para (none) to itself.

  • Electron-Withdrawing Group (EWG): The nitro group at the C3 position is one of the strongest deactivating groups. It withdraws electron density from the ring through both inductive and resonance effects, significantly reducing the ring's nucleophilicity.

The combination of these competing effects creates a highly polarized molecule. The strong electron donation from the amino group is counteracted by the potent withdrawal from the nitro group and the ring nitrogen. This push-pull dynamic makes the molecule an exceptional substrate for certain reaction classes while being almost inert to others.

Caption: Electronic contributions of substituents in this compound.

Electrophilic Aromatic Substitution (EAS)

Mechanistic Considerations and Reactivity

Electrophilic attack on the this compound ring is exceptionally challenging and of little synthetic value.[4] The cumulative electron-withdrawing effects of the ring nitrogen and the C3-nitro group create a formidable energy barrier for the approach of an electrophile.[5][6] Furthermore, the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation) would lead to the protonation of the pyridine nitrogen. This converts the ring into a pyridinium cation, which is even more severely deactivated towards electrophilic attack.[4][5]

Regioselectivity Analysis

In the unlikely event that an EAS reaction could be forced to proceed, the regiochemical outcome is dictated by the directing effects of the three key moieties:

  • N-methylamino group (C4): As a powerful ortho, para-director, it directs incoming electrophiles to positions C3 and C5. Since C3 is already substituted, its influence is focused entirely on C5.

  • Nitro group (C3): As a meta-director, it directs incoming electrophiles to C5.

  • Ring Nitrogen: Directs incoming electrophiles to the meta-positions, C3 and C5. Its influence also points towards C5.

All directing influences converge on the C5 position . Analysis of the stability of the cationic Wheland intermediates formed upon electrophilic attack confirms this prediction. Attack at C2 or C6 would result in resonance structures that place a positive charge on the carbon atom bonded to the electron-donating amino group, which is favorable, but also structures that are highly destabilized. Attack at C5 avoids placing a positive charge adjacent to the electron-withdrawing nitro group, making it the least energetically unfavorable pathway.[7][8]

Hypothetical Protocol and Expected Challenges

A forced bromination might serve as an example, but success is not guaranteed.

  • Reaction: Bromination of this compound.

  • Reagents: Br₂, Oleum (fuming sulfuric acid).

  • Conditions: High temperature (e.g., 150-180 °C) in a sealed vessel.

  • Expected Outcome: Trace amounts of 5-bromo-N-methyl-3-nitropyridin-4-amine. The predominant result would likely be decomposition of the starting material or no reaction. The yield would be synthetically useless, and purification would be exceedingly difficult.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reactive Pathway

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack. This is the most synthetically important aspect of its chemistry.[3][9]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this reaction to be efficient, the ring must be activated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.[10] In this compound, both the ring nitrogen and the C3-nitro group are perfectly positioned to provide this stabilization, particularly for nucleophilic attack at the C2 and C6 positions.

Regioselectivity of Nucleophilic Attack

The parent molecule lacks a conventional leaving group (like a halogen). Therefore, the most practical SNAr reactions are performed on derivatives containing a suitable leaving group, typically at the C2 or C6 position.

  • Attack at C2: A nucleophile attacking at C2 is highly favored. The negative charge in the resulting Meisenheimer complex is delocalized onto the electronegative ring nitrogen and the oxygen atoms of the adjacent C3-nitro group, providing exceptional stabilization.

  • Attack at C6: Attack at C6 is also possible, with stabilization provided by the ring nitrogen (para position). However, the direct stabilizing influence of the ortho-nitro group is absent, making this position less reactive than C2.

The C4-amino group itself can be a leaving group under certain harsh conditions, but this is a much less common pathway compared to the displacement of a halide at C2.[11][12]

snar_mechanism cluster_reaction SNAr Mechanism at C2 Position start Substrate (e.g., 2-Chloro-N-methyl- 3-nitropyridin-4-amine) attack Step 1: Nucleophilic Attack start->attack nucleophile Nucleophile (e.g., RO⁻, R₂NH) nucleophile->attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer Forms stabilized intermediate elimination Step 2: Elimination of Leaving Group meisenheimer->elimination Negative charge delocalized by -NO₂ and Ring N product Substituted Product elimination->product Aromaticity Restored leaving_group Leaving Group (e.g., Cl⁻) elimination->leaving_group

Caption: Generalized workflow for the SNAr reaction on an activated pyridine derivative.

Protocol: Nucleophilic Substitution of a C2-Halide

This protocol describes a representative SNAr reaction on a derivative, 2-chloro-N-methyl-3-nitropyridin-4-amine, which would be readily synthesized from commercially available precursors.[13]

Objective: To synthesize 2-methoxy-N-methyl-3-nitropyridin-4-amine.

Materials:

  • 2-chloro-N-methyl-3-nitropyridin-4-amine (1.0 eq)

  • Sodium methoxide (1.2 eq, 25% solution in methanol or freshly prepared from sodium metal and anhydrous methanol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-chloro-N-methyl-3-nitropyridin-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the sodium methoxide solution (1.2 eq) dropwise over 10-15 minutes. Causality Note: The reaction is often exothermic. Slow, cooled addition prevents runaway reactions and the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Causality Note: The aqueous quench neutralizes the excess base and dissolves inorganic salts, facilitating extraction of the organic product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary

Reaction TypePositionReactivity PredictionKey Influencing Factors
Electrophilic Substitution C2 / C6Extremely Low / InertSevere deactivation by ring N and -NO₂.
C5Very LowLeast unfavorable position; convergence of directing effects.
Nucleophilic Substitution C2 / C6Very High (with LG)Strong activation from ortho/para ring N and ortho -NO₂.
C4LowRequires displacement of the amino group; less favorable.
C5Very Low / InertNo activating groups in ortho/para positions.

Conclusion

This compound is a molecule of dual character. Its electron-rich amino group and electron-poor nitropyridine core render it inert to classical electrophilic substitution. However, this same electronic arrangement makes it an exceptionally activated and valuable substrate for nucleophilic aromatic substitution, particularly at the C2 position when a suitable leaving group is present. Understanding this pronounced reactivity profile is crucial for researchers in medicinal chemistry and materials science, enabling the strategic use of this scaffold to build complex molecular architectures. The protocols and mechanistic insights provided herein offer a robust framework for the successful application of this compound and its derivatives in drug development and synthetic programs.

References

An In-depth Technical Guide to the Potential Applications of n-Methyl-3-nitropyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability contribute to its prevalence in drug design.[2] This guide delves into the untapped potential of a specific, yet under-explored, pyridine derivative: n-Methyl-3-nitropyridin-4-amine .

While direct research on this compound is limited, a comprehensive analysis of its constituent pharmacophores—the 4-aminopyridine core and the 3-nitropyridine moiety—reveals a compelling rationale for its investigation as a novel therapeutic candidate. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and exploration of this compound's medicinal chemistry applications. We will explore its potential in oncology, neurology, and infectious diseases, grounded in the established pharmacology of its structural relatives.

Synthesis and Characterization: From Precursor to Target Molecule

The synthesis of this compound can be approached through a logical, two-step process, beginning with the nitration of a commercially available starting material, 4-aminopyridine.

Synthesis of the Key Intermediate: 4-Amino-3-nitropyridine

The introduction of a nitro group at the 3-position of the 4-aminopyridine ring is a critical first step. This is typically achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids under controlled temperature conditions.[3] The amino group at the 4-position directs the nitration to the adjacent 3-position.

Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an ice bath, dissolve 4-aminopyridine (1.0 eq) in concentrated sulfuric acid.

  • Nitration: While maintaining the temperature between 0-10°C, slowly add fuming nitric acid (1.0-1.2 eq) dropwise to the solution.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-nitropyridine.[4][5]

Proposed Synthesis of this compound

With the 4-amino-3-nitropyridine intermediate in hand, the final step involves the selective N-methylation of the 4-amino group. Various methylating agents can be employed, with the choice of reagent and reaction conditions being crucial to avoid potential side reactions.

Experimental Protocol: N-methylation of 4-Amino-3-nitropyridine

  • Reaction Setup: Dissolve 4-amino-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile) in a round-bottom flask.

  • Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to the solution and stir for 30 minutes at room temperature to deprotonate the amino group.

  • Methylation: Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Characterization Data: The synthesized compound should be thoroughly characterized using standard analytical techniques:

Analytical Technique Expected Data
¹H NMR Signals corresponding to the pyridine ring protons, the N-methyl protons, and the amine proton.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the N-methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₆H₇N₃O₂; MW: 153.14).
Infrared Spectroscopy Characteristic absorption bands for N-H, C-H, C=C, and N-O stretching vibrations.

Potential Medicinal Chemistry Applications

The structural components of this compound suggest a rich pharmacology that warrants exploration in several therapeutic areas.

Oncology: A Novel Microtubule-Targeting Agent?

Rationale: 3-Nitropyridine analogues have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects. These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin. This leads to the destabilization of microtubules, a critical component of the cytoskeleton involved in cell division, ultimately triggering apoptosis in cancer cells.

Hypothesized Mechanism of Action: this compound, by virtue of its 3-nitropyridine core, may function as a microtubule-destabilizing agent. The N-methyl and 4-amino substituents could modulate the compound's binding affinity to the colchicine site and its overall pharmacokinetic properties.

G cluster_0 Cellular Effects This compound This compound Tubulin Binding (Colchicine Site) Tubulin Binding (Colchicine Site) This compound->Tubulin Binding (Colchicine Site) Microtubule Destabilization Microtubule Destabilization Tubulin Binding (Colchicine Site)->Microtubule Destabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Hypothesized mechanism of anti-cancer activity.

Experimental Protocol: In Vitro Anti-proliferative Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound for 72 hours.

  • Viability Assessment: Assess cell viability using a standard MTT or resazurin-based assay.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Neurology: A Potential Potassium Channel Blocker

Rationale: The 4-aminopyridine scaffold is the basis for the drug dalfampridine (Ampyra), a voltage-gated potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][7] These channels play a crucial role in the repolarization of neuronal membranes. By blocking these channels, 4-aminopyridine derivatives can enhance neurotransmitter release and improve nerve conduction.

Hypothesized Mechanism of Action: this compound, containing the 4-aminopyridine core, may exhibit potassium channel blocking activity. The nitro group and N-methyl substitution could influence its selectivity for different potassium channel subtypes and its ability to cross the blood-brain barrier.

G cluster_1 Neuronal Effects This compound This compound Voltage-Gated K+ Channel Blockade Voltage-Gated K+ Channel Blockade This compound->Voltage-Gated K+ Channel Blockade Prolonged Action Potential Prolonged Action Potential Voltage-Gated K+ Channel Blockade->Prolonged Action Potential Enhanced Neurotransmitter Release Enhanced Neurotransmitter Release Prolonged Action Potential->Enhanced Neurotransmitter Release Improved Nerve Conduction Improved Nerve Conduction Enhanced Neurotransmitter Release->Improved Nerve Conduction

Figure 2: Hypothesized mechanism of potassium channel modulation.

Experimental Protocol: Electrophysiological Patch-Clamp Assay

  • Cell Culture: Use a cell line expressing the desired voltage-gated potassium channel subtype (e.g., CHO or HEK cells).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents in response to voltage steps.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the reduction in potassium current amplitude to determine the IC₅₀ for channel blockade.

Infectious Diseases: A Scaffold for Novel Antimicrobials

Rationale: Nitropyridine derivatives have been shown to possess antibacterial and antifungal activity.[8] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA and proteins. The aminopyridine scaffold is also found in various antimicrobial agents.

Hypothesized Mechanism of Action: this compound may exert antimicrobial effects through a dual mechanism. The nitro group could be bioreduced to generate cytotoxic reactive nitrogen species, while the aminopyridine core could interfere with other essential microbial processes.

G cluster_2 Antimicrobial Effects This compound This compound Microbial Nitroreductase Microbial Nitroreductase This compound->Microbial Nitroreductase Reactive Nitrogen Species Reactive Nitrogen Species Microbial Nitroreductase->Reactive Nitrogen Species DNA and Protein Damage DNA and Protein Damage Reactive Nitrogen Species->DNA and Protein Damage Bacterial Cell Death Bacterial Cell Death DNA and Protein Damage->Bacterial Cell Death

Figure 3: Hypothesized mechanism of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Broth Microdilution: Prepare serial twofold dilutions of this compound in a 96-well plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that this compound is a molecule of significant interest for medicinal chemistry research. The convergence of the well-established pharmacological profiles of the 4-aminopyridine and 3-nitropyridine scaffolds provides a solid foundation for its exploration as a potential therapeutic agent in oncology, neurology, and infectious diseases.

The proposed synthetic route is feasible and relies on established chemical transformations. The outlined experimental protocols provide a clear path for the initial biological evaluation of this compound. Further structure-activity relationship (SAR) studies, involving modification of the N-methyl and nitro groups, as well as substitution at other positions of the pyridine ring, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties.

References

discovery and history of nitropyridine derivatives in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitropyridine Derivatives in Research

Abstract

Nitropyridine derivatives represent a cornerstone of modern medicinal and synthetic chemistry. Although the parent pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, its inherent electron-deficient nature presents significant challenges for direct functionalization via electrophilic substitution.[1] This guide provides a comprehensive overview of the historical hurdles and key synthetic breakthroughs that unlocked the potential of nitropyridines, transforming them from chemical curiosities into indispensable building blocks. We will explore the pivotal transition from harsh, low-yield nitration methods to elegant, high-yield modern syntheses. Furthermore, this guide will delve into the versatile applications of nitropyridines as synthons for a diverse range of bioactive molecules, with a detailed case study on their role as potent microtubule-targeting anticancer agents. This analysis includes a discussion of their mechanism of action, structure-activity relationships, and quantitative biological data, providing researchers and drug development professionals with a thorough understanding of this vital class of compounds.[2][3]

The Pyridine Paradox: A Privileged Scaffold with Challenging Reactivity

The pyridine ring is a six-membered aromatic heterocycle structurally analogous to benzene, with one methine group replaced by a nitrogen atom.[1][4] This nitrogen atom endows the ring with unique properties, including basicity, polarity, and the ability to act as a hydrogen bond acceptor, which are highly desirable in medicinal chemistry for enhancing pharmacokinetic properties and target binding.[4] As a result, the pyridine motif is a "privileged structure" integral to a vast number of pharmaceuticals, agrochemicals, and materials.[1][2]

However, the very feature that makes pyridine biologically attractive—its nitrogen atom—also renders it chemically challenging. The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution. Under the strongly acidic conditions required for classical nitration (e.g., mixed nitric and sulfuric acids), the pyridine nitrogen is readily protonated to form a pyridinium ion. This positively charged species is even more severely deactivated, making electrophilic attack exceptionally difficult and resulting in very low yields of the desired nitrated products.[5][6] This "Pyridine Paradox" historically limited the exploration and application of its derivatives.

The Historical Challenge and Synthetic Breakthroughs in Nitropyridine Chemistry

The direct nitration of pyridine has been a long-standing problem in synthetic chemistry. Early attempts using standard nitrating agents were largely unsuccessful, requiring harsh conditions and producing minimal yields.[5] This necessitated the development of indirect and more sophisticated methods to access this important class of compounds.

Early Indirect Methods and the Rise of Pyridine N-Oxides

To circumvent the deactivation of the pyridine ring, chemists turned to an indirect approach: the use of pyridine N-oxide. The oxidation of the pyridine nitrogen creates an N-oxide, which offers two key advantages:

  • Ring Activation: The N-oxide group is an activating group that donates electron density into the ring, facilitating electrophilic attack.

  • Regiocontrol: It directs nitration primarily to the 4-position (para-position).[6][7]

Following nitration, the N-oxide can be deoxygenated (e.g., using PCl₃) to yield the corresponding 4-nitropyridine.[6] While effective for accessing 4-nitro isomers, this multi-step process added complexity and was not ideal for producing the often-desired 3-nitropyridines.

The Modern Era: The Bakke Nitration

A significant breakthrough in the field was the development of a remarkable reaction by Bakke and co-workers, which allows for the efficient synthesis of 3-nitropyridines.[5][8] This method avoids the pitfalls of direct electrophilic substitution by proceeding through a different mechanistic pathway.

The process involves reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt intermediate.[8][9][10] This intermediate is not isolated but is treated in situ with an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite acts as a nucleophile, adding to the ring and facilitating a cascade of reactions that ultimately yields 3-nitropyridine in good yields.[9][11] Mechanistic studies suggest that the reaction does not proceed via a standard electrophilic aromatic substitution but rather through a[1][12]-sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the pyridine ring.[8][10][13] This method proved to be a game-changer, making 3-nitropyridines readily accessible for research and development.

Bakke Nitration Workflow Pyridine Pyridine N_Nitro N-Nitropyridinium Intermediate Pyridine->N_Nitro N2O5 Dinitrogen Pentoxide (N₂O₅) N2O5->N_Nitro Dihydro Dihydropyridine Adduct N_Nitro->Dihydro Bisulfite Bisulfite (HSO₃⁻) Bisulfite->Dihydro Shift [1,5]-Sigmatropic Shift Dihydro->Shift Nitro_Pyridine 3-Nitropyridine Shift->Nitro_Pyridine Tubulin Inhibition Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Nitropyridine Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binds to Colchicine Site on β-Tubulin Tubulin->Binding Microtubule Functional Microtubule Polymerization->Microtubule Inhibition Polymerization Inhibited Polymerization->Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Nitro_Drug 3-Nitropyridine Derivative Nitro_Drug->Binding Binding->Inhibition Prevents conformational change Arrest G2/M Cell Cycle Arrest & Apoptosis Inhibition->Arrest

References

Methodological & Application

A Validated Protocol for the Synthesis of n-Methyl-3-nitropyridin-4-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of n-Methyl-3-nitropyridin-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust Nucleophilic Aromatic Substitution (SNAr) reaction, where 4-chloro-3-nitropyridine is treated with methylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, comprehensive safety guidelines, and methods for product characterization. The protocol is structured to ensure reproducibility and high-purity yields, serving as a self-validating system for laboratory application.

Scientific Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-chloro-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction is predicated on the electronic properties of the pyridine ring, which is inherently electron-deficient. This deficiency is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1]

Causality of Reactivity:

  • Activation: The nitro group exerts a powerful -M (negative mesomeric) and -I (negative inductive) effect. This withdraws electron density from the aromatic ring, making the carbon atoms at the positions ortho (C2) and para (C6) to the nitro group highly electrophilic and thus susceptible to nucleophilic attack.[1][2] In this specific substrate, the chloro-substituent is at the C4 position, which is ortho to the nitro group.

  • Nucleophilic Attack: Methylamine (CH₃NH₂), a potent nucleophile, attacks the electron-deficient C4 carbon. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which stabilizes this transient species.

  • Elimination & Aromatization: In the final, faster step, the aromaticity of the ring is restored through the elimination of the chloride ion (Cl⁻), a good leaving group. This yields the final product, this compound.

Diagram of the SNAr Mechanism

Caption: SNAr mechanism for the synthesis of this compound.

Critical Safety & Handling Protocols

All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

  • 4-Chloro-3-nitropyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Methylamine (40% in H₂O): Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

  • Product (this compound): While specific data is limited, related aminonitropyridines are classified as acute toxins and irritants.[3] Assume the product is toxic and handle with caution.[4]

  • Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Ensure no ignition sources are present.

An emergency eyewash and safety shower must be readily accessible.[5] Dispose of all chemical waste according to institutional and local regulations.

Materials, Reagents, and Quantitative Data

Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (optional, for high purity)

Reagents
  • 4-Chloro-3-nitropyridine (FW: 158.55 g/mol )

  • Methylamine solution (40 wt. % in H₂O)

  • Ethanol (absolute)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

Quantitative Data Summary
ReagentFW ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Chloro-3-nitropyridine158.5510.01.01.59 g
Methylamine (40% in H₂O)31.0620.02.0~1.55 mL
Ethanol (Solvent)---40 mL
Product (Theoretical) 153.14 10.0 - 1.53 g

Detailed Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.59 g, 10.0 mmol).

  • Add absolute ethanol (40 mL) to dissolve the starting material. Stir the mixture at room temperature until a clear solution is obtained.

  • Attach a reflux condenser to the flask.

Reaction Execution
  • Slowly add the methylamine solution (40% in H₂O, ~1.55 mL, 20.0 mmol, 2.0 eq.) to the stirring solution at room temperature using a pipette. Causality Note: A slight excess of the nucleophile (methylamine) is used to ensure the complete consumption of the limiting reactant (4-chloro-3-nitropyridine) and drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.

  • Maintain the reflux for 4-6 hours.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC). Use a mobile phase of 1:1 Ethyl Acetate:Hexanes. The starting material should have a different Rf value than the product. The reaction is complete when the starting material spot is no longer visible by UV light.

Work-up and Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The bicarbonate wash neutralizes any excess acid and helps remove water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a yellow to orange solid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography (Optional): For higher purity, the crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup - Dissolve 4-chloro-3-nitropyridine in Ethanol B 2. Reagent Addition - Add Methylamine solution at Room Temperature A->B C 3. Reaction - Heat to reflux (78°C) - Monitor by TLC (4-6h) B->C D 4. Solvent Removal - Cool to RT - Concentrate on Rotovap C->D E 5. Aqueous Work-up - Partition between EtOAc/H₂O - Wash with NaHCO₃ & Brine D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Concentrate to yield crude solid E->F G 7. Purification - Recrystallization or Column Chromatography F->G H 8. Characterization - ¹H NMR, ¹³C NMR, LC-MS - Melting Point G->H

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound (C₆H₇N₃O₂; MW: 153.14 g/mol ), the following analytical techniques are recommended:[6]

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: Compare the observed melting point with literature values.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend reflux time and re-check by TLC. Ensure the internal temperature is at the boiling point of the solvent.
Low YieldInefficient extraction or product loss during work-up.Perform an additional extraction of the aqueous layer. Be careful during solvent removal to avoid product loss.
Impure Product after Work-upIncomplete washing or side reactions.Ensure thorough washing during the work-up. Purify via column chromatography for high purity.

References

step-by-step guide to methylation of 4-amino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Selective N-Methylation of 4-Amino-3-Nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the selective N-methylation of 4-amino-3-nitropyridine to synthesize 4-(methylamino)-3-nitropyridine, a valuable intermediate in medicinal chemistry and materials science. This protocol is designed for researchers with a foundational understanding of organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, reagent selection rationale, and critical safety protocols. By integrating expert insights with robust safety measures, this guide ensures a reproducible and safe experimental workflow.

Introduction: The Scientific Imperative for Selective Methylation

The introduction of a methyl group to a molecule can profoundly alter its biological activity, solubility, and metabolic stability. The target molecule of this protocol, 4-(methylamino)-3-nitropyridine, is a key building block in the synthesis of various pharmaceutical agents. The challenge, however, lies in achieving selective mono-methylation of the exocyclic amino group without promoting unwanted side reactions, such as di-methylation or methylation of the pyridine ring nitrogen.

Traditional N-alkylation methods can often lead to a mixture of primary, secondary, tertiary, and even quaternary amine products, complicating purification and reducing yields.[1] This guide presents a refined protocol that favors the desired secondary amine product through careful selection of reagents and control of reaction conditions.

Reaction Overview & Mechanistic Considerations

The core of this procedure is a nucleophilic substitution reaction. The amino group of 4-amino-3-nitropyridine acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.

Reaction:

The Role of the Base: The primary amino group is a moderate nucleophile. To enhance its reactivity and ensure the reaction proceeds efficiently, a base is employed. The base deprotonates the amine, generating a more potent anionic nucleophile which readily attacks the methylating agent. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is effective, but requires strictly anhydrous conditions. A milder base, such as anhydrous potassium carbonate (K₂CO₃), is often sufficient and presents fewer handling challenges.

Choice of Methylating Agent: Several reagents can serve as a methyl source.[2]

  • Methyl Iodide (CH₃I): A highly reactive and effective methylating agent due to the excellent leaving group ability of iodide. It is a liquid, making it relatively easy to handle in a laboratory setting.[3] Its high reactivity allows for milder reaction conditions.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Another powerful methylating agent, often more cost-effective for large-scale reactions.[4] However, it is extremely toxic, corrosive, and a suspected carcinogen, requiring stringent safety protocols.[4][5]

For this protocol, Methyl Iodide is selected for its high reactivity and efficiency on a lab scale. Its use, however, mandates strict adherence to the safety protocols outlined below.

CRITICAL SAFETY PROTOCOL: Hazard Analysis and Mitigation

A deep respect for the hazards of the chemicals involved is non-negotiable. This reaction must be performed in a certified, functioning chemical fume hood by trained personnel.

Substance CAS Number Primary Hazards
4-Amino-3-nitropyridine 1681-37-4Harmful if swallowed, causes serious skin and eye irritation, may cause respiratory irritation.[6][7][8]
Methyl Iodide (Iodomethane) 74-88-4Highly toxic, fatal if inhaled, suspected carcinogen, causes severe skin and eye damage. Volatile.
Potassium Carbonate (K₂CO₃), Anhydrous 584-08-7Causes serious eye irritation. Hygroscopic.
Sodium Hydride (NaH), 60% in mineral oil 7646-69-7Pyrophoric solid; reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.
Dimethylformamide (DMF), Anhydrous 68-12-2Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.
Ethyl Acetate 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are a minimum. For handling methyl iodide or dimethyl sulfate, double-gloving or using thicker, specialized chemical-resistant gloves is strongly recommended.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when transferring hazardous reagents.

  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Respirator: While working in a fume hood is the primary engineering control, a respirator with an appropriate cartridge for organic vapors may be required depending on institutional safety policies.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • Spill: Evacuate the area. For small spills of methyl iodide, they can be quenched with a solution of sodium thiosulfate. For larger spills or any spill of dimethyl sulfate, follow institutional emergency procedures for hazardous material spills.

Detailed Experimental Protocol

This protocol details the methylation using the milder base, potassium carbonate. Notes on using sodium hydride are provided for experienced users seeking faster reaction kinetics.

Materials and Reagents
Reagent/Material Grade Quantity (Example Scale)
4-Amino-3-nitropyridine>97%1.39 g (10.0 mmol)
Anhydrous Potassium Carbonate (K₂CO₃)Fine powder, dried2.76 g (20.0 mmol)
Methyl Iodide (CH₃I)>99%, stabilized0.75 mL (1.70 g, 12.0 mmol)
Anhydrous Dimethylformamide (DMF)<50 ppm H₂O50 mL
Ethyl Acetate (EtOAc)ACS Grade~200 mL
Brine (Saturated NaCl solution)~100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)As needed
Deionized Water~200 mL
Silica Gel230-400 meshFor chromatography
TLC PlatesSilica gel 60 F₂₅₄As needed
Equipment
  • 100 mL Round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place 1.39 g (10.0 mmol) of 4-amino-3-nitropyridine and 2.76 g (20.0 mmol, 2.0 equiv) of anhydrous potassium carbonate into an oven-dried 100 mL round-bottom flask containing a magnetic stir bar.

    • Assemble the flask with a reflux condenser and ensure all joints are properly sealed.

    • Evacuate and backfill the apparatus with an inert gas (Nitrogen or Argon) three times to ensure an anhydrous, inert atmosphere.

  • Solvent and Reagent Addition:

    • Through the top of the condenser, add 50 mL of anhydrous DMF via a cannula or syringe.

    • Begin vigorous stirring to create a suspension.

    • Using a syringe, slowly add 0.75 mL (12.0 mmol, 1.2 equiv) of methyl iodide to the stirring suspension at room temperature over 5 minutes.

    • Expert Tip: The use of a slight excess of methyl iodide ensures the complete consumption of the starting material. However, a large excess should be avoided to minimize the risk of di-methylation.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 50-60 °C using an oil bath.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 3:1 Hexane:Ethyl Acetate eluent system. The product, 4-(methylamino)-3-nitropyridine, will be less polar than the starting material and should have a higher Rf value.

    • The reaction is typically complete within 4-6 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil should be purified by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 5:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 2:1 Hexane:Ethyl Acetate, to isolate the pure product.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 4-(methylamino)-3-nitropyridine as a yellow solid.

Alternative Protocol Note: Using Sodium Hydride (NaH)

For experienced users, NaH can be used as the base.

  • Suspend NaH (60% in oil, 1.1 equiv) in anhydrous DMF under an inert atmosphere in the reaction flask.

  • Cool the suspension to 0 °C.

  • Add a solution of 4-amino-3-nitropyridine (1.0 equiv) in DMF dropwise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Add methyl iodide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • CRITICAL: The work-up requires a careful quenching of excess NaH by slowly adding isopropanol or ethanol at 0 °C before adding water.

Visualization and Data

Experimental Workflow Diagram

Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Reactants (4-amino-3-nitropyridine, K₂CO₃) to oven-dried flask B 2. Add Anhydrous DMF A->B C 3. Establish Inert Atmosphere (N₂/Ar) B->C D 4. Add Methyl Iodide (dropwise) C->D Start Reaction E 5. Heat to 50-60 °C D->E F 6. Monitor by TLC E->F G 7. Cool & Quench (Pour into H₂O) F->G Reaction Complete H 8. Extract with Ethyl Acetate G->H I 9. Wash & Dry Organic Layer H->I J 10. Concentrate (Rotary Evaporator) I->J K 11. Flash Column Chromatography J->K Crude Product L 12. Characterize Product (NMR, MS) K->L

Caption: Workflow for the N-methylation of 4-amino-3-nitropyridine.

Summary of Reaction Parameters
Parameter Value / Condition Rationale
Stoichiometry (Substrate:Base:CH₃I) 1.0 : 2.0 : 1.2Ensures complete deprotonation and drives the reaction to completion while minimizing over-methylation.
Solvent Anhydrous DMFAprotic polar solvent, effectively dissolves reactants and facilitates SN2 reaction.
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by TLC.
Expected Yield 70-85%Literature and experience-based expectation for this transformation.
Product M.W. 153.14 g/mol C₅H₇N₃O₂

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. "Wet" solvent or glassware.1. Use freshly dried, finely powdered K₂CO₃.2. Ensure oil bath is at the correct temperature.3. Ensure all glassware is oven-dried and solvent is anhydrous.[3]
Significant Starting Material Remains 1. Insufficient methyl iodide.2. Short reaction time.1. Add an additional small portion (0.1-0.2 equiv) of CH₃I.2. Extend the reaction time, continuing to monitor by TLC.
Formation of Di-methylated Product 1. Large excess of methyl iodide.2. Reaction temperature too high or time too long.1. Use a smaller excess of CH₃I (e.g., 1.1 equiv).2. Reduce temperature or stop the reaction as soon as the starting material is consumed.
Difficult Emulsion during Work-up 1. Presence of fine particulate matter.2. High concentration of DMF.1. Filter the reaction mixture before work-up.2. Add brine to the aqueous layer to help break the emulsion.

References

Application Notes and Protocols: Leveraging n-Methyl-3-nitropyridin-4-amine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of n-Methyl-3-nitropyridin-4-amine as a pivotal building block in the synthesis of potent and selective kinase inhibitors. We delve into the chemical rationale for its use, highlighting the role of its distinct functional groups in orchestrating a versatile synthetic strategy. Detailed, field-proven protocols for the construction of a core imidazo[4,5-c]pyridine scaffold are provided, targeting key kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals seeking to expand their kinase inhibitor discovery programs.

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer and inflammatory disorders.[1][2] The pyridine ring is a privileged scaffold in the design of kinase inhibitors, largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4][5] The specific substitution pattern of the pyridine core is paramount in dictating binding affinity, selectivity, and overall pharmacological properties.

This compound (CAS 1633-41-6) is a highly valuable, yet underutilized, starting material for the construction of diverse kinase inhibitor libraries.[6] Its utility stems from a unique combination of features:

  • The 4-(N-methylamino) Group: This moiety provides a key hydrogen bond donor and can be crucial for establishing interactions within the kinase active site. The methyl group can also impart favorable physicochemical properties.

  • The 3-Nitro Group: This powerful electron-withdrawing group serves two critical functions. Firstly, it activates the C2 position of the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of various pharmacophoric fragments.[7] Secondly, the nitro group is a versatile synthetic handle that can be readily reduced to an amino group.[8][9][10]

  • The Vicinal Amino and Nitro Groups: The adjacent positioning of the amino and nitro functionalities provides a direct pathway to the synthesis of fused bicyclic systems, such as the imidazo[4,5-c]pyridine scaffold, upon reduction of the nitro group.[11][12][13] This scaffold is a bioisostere of purine and is a cornerstone of many potent kinase inhibitors.

This guide will outline a robust synthetic strategy to exploit these features, culminating in the generation of a versatile intermediate poised for late-stage diversification. We will focus on the synthesis of a core structure with potential inhibitory activity against p38 MAPK and VEGFR-2, two kinases implicated in inflammation and angiogenesis, respectively.[1][2][14][15]

Core Synthetic Strategy: From Starting Material to a Diversifiable Intermediate

The overall synthetic workflow is designed as a multi-step sequence that leverages the inherent reactivity of this compound to build molecular complexity in a controlled manner. The strategy involves an initial SNAr reaction, followed by reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-c]pyridine core.

G cluster_0 PART 1: Core Elaboration cluster_1 PART 2: Late-Stage Diversification A This compound B Intermediate 1 (2-Substituted Pyridine) A->B SNAг Reaction (e.g., with 4-fluoroaniline) C Intermediate 2 (Diaminopyridine Derivative) B->C Nitro Group Reduction (e.g., Pd/C, H₂) D Intermediate 3 (Imidazo[4,5-c]pyridine Core) C->D Cyclization (e.g., with Triethyl Orthoformate) E Final Kinase Inhibitor Library D->E Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling)

Figure 1: General Synthetic Workflow. A multi-step approach to build complexity from the starting material.

Detailed Experimental Protocols

Materials and General Methods

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS.

Protocol 1: Synthesis of N2-(4-fluorophenyl)-N4-methyl-3-nitropyridine-2,4-diamine (Intermediate 1)

Rationale: This step introduces a key aryl moiety at the C2 position via a nucleophilic aromatic substitution. The electron-withdrawing nitro group at C3 activates the C2 position for attack. The choice of 4-fluoroaniline is illustrative; this position is often a key interaction point in the hydrophobic region of the kinase active site.

Materials:

ReagentMW ( g/mol )Eq.Amount
This compound153.141.0(e.g., 1 g)
4-Fluoroaniline111.121.2
Potassium Carbonate (K₂CO₃)138.212.0
N,N-Dimethylformamide (DMF), anhydrous--(e.g., 10 mL)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add anhydrous DMF to dissolve the solids under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-fluoroaniline to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • A precipitate will form. Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.

Protocol 2: Synthesis of N2-(4-fluorophenyl)-N4-methylpyridine-2,3,4-triamine (Intermediate 2)

Rationale: The reduction of the nitro group to an amine is a critical step, yielding a 1,2-diamine functionality on the pyridine ring, which is the direct precursor for the fused imidazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[16]

Materials:

ReagentMW ( g/mol )Eq.Amount
Intermediate 1-1.0(e.g., 1 g)
Palladium on Carbon (10% Pd/C)-cat.(e.g., 100 mg)
Methanol (MeOH)--(e.g., 20 mL)
Hydrogen (H₂) gas--1 atm (balloon)

Procedure:

  • In a flask suitable for hydrogenation, dissolve Intermediate 1 in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully, three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.

Protocol 3: Synthesis of 2-(4-fluorophenyl)-5-methyl-5H-imidazo[4,5-c]pyridine (Intermediate 3)

Rationale: This step involves the condensation of the newly formed 1,2-diamine with a one-carbon source (e.g., triethyl orthoformate or formic acid) to construct the imidazole ring, forming the core imidazo[4,5-c]pyridine scaffold.[11][12]

Materials:

ReagentMW ( g/mol )Eq.Amount
Intermediate 2-1.0(e.g., 1 g)
Triethyl Orthoformate148.20-(e.g., 10 mL)
p-Toluenesulfonic acid (p-TsOH)172.20cat.(e.g., 20 mg)

Procedure:

  • Combine Intermediate 2 and a catalytic amount of p-toluenesulfonic acid in triethyl orthoformate.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) for 4-6 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.

  • The residue can be purified by silica gel column chromatography to afford the desired imidazo[4,5-c]pyridine core (Intermediate 3).

Application in Kinase Inhibitor Design: Targeting p38 MAPK and VEGFR-2

The synthesized imidazo[4,5-c]pyridine core (Intermediate 3) is a versatile platform for developing inhibitors against various kinases. The N-methyl group and the 2-(4-fluorophenyl) substituent already fulfill some of the key binding requirements for many kinase inhibitors. Further diversification, for instance through the introduction of a halogen at a specific position on the pyridine ring followed by cross-coupling reactions, can be used to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Targeting the p38 MAPK Pathway in Inflammation

The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response.[1][2] It regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[17] Inhibitors of p38 MAPK have therapeutic potential for treating a range of inflammatory diseases.

G Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Cell Surface Receptors (e.g., TLR4, TNFR) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors mRNA_Stability mRNA Stabilization MK2->mRNA_Stability Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines mRNA_Stability->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor Imidazopyridine Inhibitor Inhibitor->p38 Inhibition

Figure 2: Simplified p38 MAPK Signaling Pathway. Inhibition blocks the inflammatory cascade.

Targeting the VEGFR-2 Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[14][15] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[18][19] Inhibitors targeting VEGFR-2 are an established class of anti-cancer drugs.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS_RAF Ras/Raf/MEK/ERK Pathway PLCg->RAS_RAF AKT Akt Pathway PI3K->AKT Proliferation Endothelial Cell Proliferation & Migration RAS_RAF->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor Imidazopyridine Inhibitor Inhibitor->VEGFR2 Inhibition

References

reaction of n-Methyl-3-nitropyridin-4-amine with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Halogenated N-Methyl-3-nitropyridin-4-amine Derivatives

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between arylboronic acids and a halogenated this compound scaffold. The resulting 2-aryl-N-methyl-3-nitropyridin-4-amine structures are of significant interest in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.

Introduction: The Strategic Importance of Arylated Pyridines

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of approved pharmaceutical agents.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. The introduction of an aryl substituent onto the pyridine core via robust methods like the Suzuki-Miyaura coupling dramatically expands the accessible chemical space, allowing for the fine-tuning of a compound's steric and electronic properties to optimize biological activity, selectivity, and pharmacokinetic profiles.[1]

The target scaffold, featuring a nitro group and a methylamino substituent, presents a unique electronic landscape. The electron-withdrawing nitro group makes the pyridine ring electron-deficient, which can influence both its reactivity in cross-coupling and its interactions with biological targets. This guide provides a detailed protocol for the synthesis of these valuable compounds, addressing the specific challenges associated with electron-deficient and sterically hindered pyridine substrates.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound (e.g., an arylboronic acid) and an organohalide or triflate.[2][3] It is a premier method for forging carbon-carbon bonds due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[4]

It is critical to note that the substrate This compound itself is not a suitable electrophile for this reaction. The Suzuki-Miyaura coupling requires a leaving group, typically a halide (Cl, Br, I) or a triflate, at the position where the new C-C bond is to be formed.[3] Therefore, this guide will focus on the reaction of a plausible and synthetically accessible precursor, 2-Bromo-N-methyl-3-nitropyridin-4-amine , with various arylboronic acids.

General Reaction Scheme:

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridyl bromide, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive halides like chlorides.[3] The electron-deficient nature of the nitropyridine ring generally facilitates this step.[3]

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[3] Challenges can arise here, as electron-deficient heteroaryl boron derivatives can exhibit slow transmetalation rates.[5]

  • Reductive Elimination: The newly coupled aryl and pyridyl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Below is a diagram illustrating the fundamental steps of the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar'-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar'-Pd(II)(Ar)L₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar'-X (Pyridyl Halide) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-Bromo-N-methyl-3-nitropyridin-4-amine with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Equipment
  • Electrophile: 2-Bromo-N-methyl-3-nitropyridin-4-amine

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos (1.1-1.2 equivalents relative to Pd)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)

  • Solvent: Anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere (Nitrogen or Argon), standard glassware for workup and purification.

Step-by-Step Procedure

Workflow Overview:

Caption: Experimental workflow from setup to characterization.

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-N-methyl-3-nitropyridin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., SPhos, 0.04 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps and prevent catalyst deactivation, which is crucial for challenging substrates like electron-deficient pyridines.[6][7][8]

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Scientist's Note: Degassing is essential as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to elute the desired product.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Representative Data and Scopes

The following table presents hypothetical yet realistic outcomes for the coupling of 2-Bromo-N-methyl-3-nitropyridin-4-amine with various arylboronic acids, based on established trends for Suzuki-Miyaura reactions.[5][9][10]

EntryArylboronic AcidCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄90892
34-Trifluoromethylphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1101878
43-Thienylboronic acidPd(dppf)Cl₂K₂CO₃1001675
52-Methylphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄1102465

Note: Yields are illustrative and may vary. Electron-donating groups on the boronic acid (Entry 2) often lead to faster reactions and higher yields. Electron-withdrawing groups (Entry 3) may require more forcing conditions. Sterically hindered substrates (Entry 5) can result in lower yields and may require specialized ligands like RuPhos.[6][7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor choice of ligand or base.3. Protodeboronation of the boronic acid.1. Ensure thorough degassing of solvents and reaction vessel.2. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃).3. Use a higher equivalent of boronic acid (1.5-2.0 eq) or switch to a more stable boronate ester.[11]
Homocoupling of Boronic Acid Presence of oxygen.Reaction temperature is too high.Improve degassing procedure.Lower the reaction temperature and monitor for longer periods.
Recovery of Starting Material Oxidative addition is too slow.Catalyst inhibition by pyridine nitrogen.Switch from a bromo to a more reactive iodo-substituted pyridine.Use a ligand known to be effective for heteroaryl couplings.[5] Increase catalyst loading.
Difficult Purification Formation of closely eluting byproducts.Optimize reaction conditions to improve selectivity.Employ alternative purification techniques like reverse-phase HPLC or crystallization.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for synthesizing 2-aryl-N-methyl-3-nitropyridin-4-amine derivatives. Success hinges on the careful selection of a halogenated pyridine precursor and the optimization of the catalytic system—particularly the choice of a bulky, electron-rich phosphine ligand and an appropriate base. By understanding the underlying mechanism and anticipating potential challenges, researchers can efficiently access these valuable molecular scaffolds for application in drug discovery and materials science.

References

Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with N-Methyl-3-nitropyridin-4-amine Derivatives

The this compound scaffold represents a unique building block in medicinal chemistry and materials science. Its pyridine core, substituted with a strong electron-withdrawing nitro group and an electron-donating methylamino group, presents a distinct electronic profile. This substitution pattern makes it an intriguing precursor for creating novel molecular entities with potential applications as kinase inhibitors, signaling pathway modulators, or specialized organic materials.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[1][2] However, the application of these powerful methods to highly functionalized, electron-deficient heteroaromatics like the title compound requires careful consideration of substrate reactivity and catalyst selection. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis, a well-documented issue known as the "2-pyridyl problem" in related systems.[3][4] Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the ring towards the initial oxidative addition step, the rate-limiting step in many cross-coupling cycles.[5]

This guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on this scaffold. As this compound itself lacks a suitable leaving group for cross-coupling, this document focuses on the functionalization of its halogenated derivatives (e.g., 2-chloro or 5-bromo variants), which are the logical precursors for such transformations. We will delve into the causality behind experimental design, offering field-proven insights to navigate the challenges associated with this electron-deficient substrate.

Part 1: Precursor Synthesis Strategy

To engage in palladium-catalyzed cross-coupling, a halogen atom must be installed on the pyridine ring to serve as the leaving group. The primary synthetic challenge is the regioselective halogenation of the this compound core. A plausible approach involves the functionalization of a more readily available precursor, such as 2-amino-3-nitropyridine, followed by methylation and halogenation.

G cluster_0 Synthetic Workflow: Precursor Preparation cluster_1 Cross-Coupling Reactions A 2-Amino-3-nitropyridine B 4-Chloro-3-nitropyridin-2-amine A->B Halogenation (e.g., NCS) C N-Methylated Precursor (N-Methyl-4-chloro-3-nitropyridin-2-amine) B->C Methylation (e.g., MeI, NaH) D Final Coupling Substrate C->D Isomeric Rearrangement or Alternative Synthesis E Suzuki-Miyaura (C-C) D->E F Buchwald-Hartwig (C-N) D->F G Sonogashira (C-C, alkyne) D->G

Caption: Proposed workflow from a common starting material to a cross-coupling substrate.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages. For an electron-deficient substrate like a halo-N-methyl-3-nitropyridine, the primary challenge is facilitating the initial oxidative addition of the C-X bond to the Pd(0) center.

Scientific Rationale
  • Catalyst & Ligand System: The key to success lies in using a highly active catalyst system. Modern systems employ bulky, electron-rich phosphine ligands. These ligands serve multiple critical functions:

    • Promote Oxidative Addition: Their strong σ-donating character increases the electron density on the palladium, making it more nucleophilic and lowering the activation energy for the C-X bond insertion.[6]

    • Facilitate Reductive Elimination: Their steric bulk is thought to promote the final, product-forming reductive elimination step.

    • Stabilize the Monoligated Pd(0) Species: They help maintain the catalytically active L-Pd(0) species in solution.

    For challenging heterocyclic substrates, pre-formed catalysts (precatalysts) such as those derived from XPhos or SPhos are highly recommended. These complexes ensure the efficient and reliable generation of the active Pd(0) catalyst in situ, leading to more reproducible results.[7]

  • Base Selection: The base is not merely a proton scavenger; it is integral to the catalytic cycle. In the Suzuki reaction, the base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is often optimal.[8]

  • Solvent System: A mixture of an organic solvent like dioxane or DMF with water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Optimized Suzuki-Miyaura Protocol

This protocol is designed for the coupling of a hypothetical 5-bromo-N-methyl-3-nitropyridin-4-amine with a generic arylboronic acid.

Materials:

  • 5-bromo-N-methyl-3-nitropyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a dry Schlenk flask, add 5-bromo-N-methyl-3-nitropyridin-4-amine, the arylboronic acid, XPhos Pd G3, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.

  • Stir the mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100
4-Methoxyphenylboronic acidXPhos Pd G3 (2)(XPhos)K₂CO₃ (2)Toluene/H₂O90
3-Pyridylboronic acidPd(OAc)₂ (2.5)RuPhos (5)Cs₂CO₃ (2)DMF/H₂O110
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (1.5)(XPhos)K₃PO₄ (2)Dioxane/H₂O80

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines.[1][9][10] Applying it to our substrate presents unique challenges: the substrate itself contains an amine, which could potentially compete in the coupling or coordinate to the catalyst.

Scientific Rationale
  • Catalyst & Ligand System: The choice of ligand is even more critical here than in Suzuki coupling. The catalyst must be selective for coupling the external amine over any potential side reactions involving the substrate's own amino group. Highly hindered biaryl monophosphine ligands (e.g., Josiphos, BrettPhos, RuPhos) are essential.[11] These ligands create a sterically crowded coordination sphere around the palladium, which can prevent the substrate's endocyclic nitrogen or exocyclic amine from deactivating the catalyst.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coupling amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice.[11][12] Weaker bases are generally ineffective.

  • Solvent System: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and the active amide intermediate.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A L-Pd(0) Active Catalyst B Oxidative Addition Complex A->B Ar-X C Amide Complex B->C R₂NH, Base D Product Complex C->D Reductive Elimination D->A Product (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig amination cycle.

Optimized Buchwald-Hartwig Protocol

This protocol describes the amination of a hypothetical 2-chloro-N-methyl-3-nitropyridin-4-amine .

Materials:

  • 2-chloro-N-methyl-3-nitropyridin-4-amine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • RuPhos Pd G3 (precatalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inside a glovebox, add NaOtBu, and RuPhos Pd G3 to a dry Schlenk tube.

  • Add the 2-chloro-N-methyl-3-nitropyridin-4-amine.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the secondary amine via syringe under a positive pressure of inert gas.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Part 4: Sonogashira and Heck Couplings

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings provide access to different and valuable structural motifs.

Sonogashira Coupling for Alkyne Synthesis

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further chemistry (e.g., click chemistry, cyclizations).[13][14]

  • Mechanism and Key Reagents: This reaction typically employs a dual-catalyst system of palladium and copper(I) iodide (CuI).[15][16] The palladium complex activates the aryl halide, while the copper co-catalyst forms a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as a co-solvent.[14]

  • Protocol Synopsis: The reaction involves combining the halo-nitropyridine substrate (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium source like Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%), and a large excess of an amine base in a solvent like DMF or THF. The reaction is typically heated to between 60-100 °C.[15][17]

Heck Coupling for Alkene Synthesis

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with trans selectivity.[18][19]

  • Mechanism and Key Reagents: The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, migratory insertion of the alkene into the Pd-Aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[20] A base (e.g., Et₃N, K₂CO₃) is required to neutralize the H-X generated.

  • Protocol Synopsis: The halo-nitropyridine (1.0 equiv) is reacted with an alkene (e.g., butyl acrylate, 1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), often with a phosphine ligand like PPh₃, and a base like Et₃N in a polar aprotic solvent such as DMF or NMP at elevated temperatures (100-140 °C).[21]

Conclusion and Future Outlook

The this compound core, when appropriately halogenated, is a viable substrate for a range of powerful palladium-catalyzed cross-coupling reactions. The key to successful functionalization is the judicious selection of a highly active catalyst system, particularly a bulky, electron-rich phosphine ligand, which can overcome the inherent challenges of this electron-deficient and potentially coordinating heterocyclic system. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to synthesize novel derivatives. By understanding the causality behind the choice of reagents and conditions, chemists can rationally troubleshoot and optimize these reactions, unlocking the full synthetic potential of this valuable scaffold.

References

Application Notes and Protocols: Reduction of N-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of a nitro group to an amine is a fundamental and critical reaction in the synthesis of pharmaceuticals and other fine chemicals. The reduction of N-Methyl-3-nitropyridin-4-amine to its corresponding diamine, N-Methyl-3,4-diaminopyridine, is a key step in the synthesis of various biologically active molecules. This diamine serves as a versatile building block for constructing complex heterocyclic scaffolds, including imidazo[4,5-c]pyridines, which are prevalent in numerous drug candidates.[1] The successful and efficient execution of this reduction is therefore of paramount importance to researchers in drug discovery and development.

This document provides a comprehensive guide to the reduction of this compound, offering a comparative analysis of common reduction methodologies and detailed, field-tested protocols. The aim is to equip researchers with the knowledge to not only perform the reaction but also to understand the underlying principles and make informed decisions for process optimization and scale-up.

Reaction Mechanism: From Nitro to Amino

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a general pathway involves the following key steps:

  • Initial Reduction: The nitro group is first reduced to a nitroso group.

  • Further Reduction: The nitroso group is then rapidly reduced to a hydroxylamine.

  • Final Reduction: The hydroxylamine intermediate is finally reduced to the desired amine.

This transformation can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.[2]

Comparative Analysis of Reduction Protocols

The choice of reduction method depends on several factors, including the substrate's functional group tolerance, desired selectivity, scalability, and safety considerations. Below is a comparative analysis of the most common methods for the reduction of nitroarenes.

Method Reducing Agent/Catalyst Advantages Disadvantages Key Considerations
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, or Raney NickelHigh atom economy, clean reaction, catalyst can often be recycled.[3][4]Requires specialized high-pressure equipment; potential for over-reduction of other functional groups; catalyst can be pyrophoric.[5]Catalyst selection is crucial for chemoselectivity. Raney Nickel is often preferred for substrates with halides to avoid dehalogenation.[3]
Metal-Mediated Reduction Fe/HCl (Béchamp), SnCl₂/HCl, Zn/AcOHHigh chemoselectivity, tolerates a wide range of functional groups, does not typically reduce carbonyls or esters.[3][5]Generates stoichiometric amounts of metal waste, which can be difficult to remove from the product.[4]Reaction can be vigorous initially and requires careful temperature control.[5]
Transfer Hydrogenation Ammonium formate, formic acid, or cyclohexene with Pd/CAvoids the use of high-pressure hydrogen gas, often milder conditions.Can be slower than direct hydrogenation; requires a hydrogen donor.Useful for small-scale reactions where specialized hydrogenation equipment is unavailable.
Hydride Reduction LiAlH₄, NaBH₄Effective for aliphatic nitro compounds.[3]Aromatic nitro compounds can form azo products with LiAlH₄.[3] NaBH₄ alone is generally not effective for nitro group reduction unless used with a catalyst.[6]Generally not the preferred method for aromatic nitro reductions due to side reactions.

Recommended Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its efficiency and clean reaction profile.[3] The following protocol provides a detailed procedure for the reduction of this compound using 10% Pd/C.

Materials and Reagents
  • This compound (CAS 1633-41-6)[7]

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Celite®

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus or balloon setup

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and THF (1:1 v/v).

  • Inert Atmosphere: Place the flask under an inert atmosphere by purging with nitrogen gas.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the reaction mixture under a nitrogen blanket.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times to ensure an atmosphere of hydrogen.[5]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. A typical reaction time is 24 hours at 10°C under 1 atm of hydrogen.[8]

  • Catalyst Removal: Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst is pyrophoric and should be kept wet during filtration.[5]

  • Workup: Wash the filter cake with methanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Methyl-3,4-diaminopyridine.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation dissolve Dissolve this compound in MeOH/THF inert Purge with Nitrogen dissolve->inert 1. catalyst Add 10% Pd/C inert->catalyst 2. hydrogen Introduce Hydrogen Gas catalyst->hydrogen 3. stir Stir at Room Temperature hydrogen->stir 4. monitor Monitor by TLC/LC-MS stir->monitor 5. filter Filter through Celite monitor->filter 6. wash Wash with Methanol filter->wash 7. evaporate Evaporate Solvent wash->evaporate 8. purify Purify Product evaporate->purify 9.

Caption: Experimental workflow for catalytic hydrogenation.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of N-Methyl-3,4-diaminopyridine.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group (-NO₂) stretches and the appearance of the amine (-NH₂) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

G cluster_characterization Product Characterization start Crude Product nmr NMR (¹H, ¹³C) start->nmr Structure ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight hplc HPLC start->hplc Purity final Pure N-Methyl-3,4-diaminopyridine nmr->final ir->final ms->final hplc->final

Caption: Logical flow for analytical characterization.

Safety Precautions

Working with nitroaromatic compounds and hydrogenation catalysts requires strict adherence to safety protocols.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They may also be thermally unstable.[9] Always consult the Safety Data Sheet (SDS) before handling.[9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Never allow the catalyst to dry completely in the air.[5] Keep it wet with solvent during filtration and transfer. Dispose of the catalyst waste in a designated, properly labeled container.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no ignition sources in the vicinity when working with hydrogen. Use a properly maintained hydrogenation apparatus and ensure good ventilation.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality catalyst.
Insufficient hydrogen pressureEnsure a good seal on the reaction vessel and a continuous supply of hydrogen.
Poor stirringIncrease the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen.
Side Product Formation Over-reduction of other functional groupsChoose a more selective catalyst (e.g., Raney Nickel for halogenated compounds).[3] Optimize reaction time and temperature.
Formation of azo compoundsThis is more common with metal hydride reductions.[3] Stick to catalytic hydrogenation or metal-mediated reductions.
Low Yield Product loss during workupEnsure thorough washing of the filter cake. Optimize purification methods to minimize losses.
Adsorption of product onto catalystWash the catalyst thoroughly with a polar solvent after filtration.

Conclusion

The reduction of this compound is a robust and reproducible transformation when appropriate methodologies and safety precautions are employed. Catalytic hydrogenation with palladium on carbon offers a clean and efficient route to the desired N-Methyl-3,4-diaminopyridine. By understanding the reaction mechanism, comparing different protocols, and adhering to the detailed experimental procedures outlined in these application notes, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of n-Methyl-3-nitropyridin-4-amine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Nitropyridin-4-amine Scaffold in Medicinal Chemistry

The 3-nitropyridin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1][2] The inherent electronic properties of this heterocyclic system, characterized by an electron-deficient pyridine ring further activated by a strongly electron- withdrawing nitro group, make it an ideal platform for the synthesis of novel molecular entities.[3] The amino group at the 4-position provides a convenient handle for the introduction of various substituents, allowing for the systematic exploration of the chemical space around the core structure. This adaptability is crucial for conducting Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery that aims to elucidate the relationship between the chemical structure of a compound and its biological activity.[4]

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of n-Methyl-3-nitropyridin-4-amine and a focused library of its analogs. The methodologies described herein are designed to be robust and reproducible, enabling researchers in drug development to efficiently generate compound libraries for SAR exploration. We will delve into the rationale behind the chosen synthetic strategies, offering insights into the underlying chemical principles that govern these transformations.

Retrosynthetic Analysis and Overall Synthetic Strategy

The synthetic approach to this compound analogs can be logically deconstructed through a retrosynthetic analysis. The primary disconnection occurs at the N-methyl bond, leading back to the key intermediate, 4-amino-3-nitropyridine. This intermediate can be further disconnected to its commercially available starting material, 4-aminopyridine, via a nitration reaction. For analogs with substituents on the pyridine ring, a convergent strategy is proposed, starting from appropriately substituted 4-chloropyridines.

Retrosynthesis Target This compound Analogs Intermediate1 This compound Target->Intermediate1 Analog Synthesis Intermediate3 Substituted This compound Target->Intermediate3 Analog Synthesis Intermediate2 4-Amino-3-nitropyridine Intermediate1->Intermediate2 N-Methylation StartingMaterial1 4-Aminopyridine Intermediate2->StartingMaterial1 Nitration Intermediate4 Substituted 4-chloro-3-nitropyridine Intermediate3->Intermediate4 Nucleophilic Aromatic Substitution StartingMaterial2 Substituted 4-hydroxypyridine Intermediate4->StartingMaterial2 Chlorination

Caption: Retrosynthetic analysis of this compound and its analogs.

The overall synthetic strategy is bifurcated to allow for comprehensive SAR studies:

  • Synthesis of the Core Scaffold: Preparation of 4-amino-3-nitropyridine followed by N-methylation to yield this compound.

  • Analog Synthesis:

    • Modification of the Exocyclic Amine: Derivatization of the 4-amino group of 4-amino-3-nitropyridine with various alkylating and acylating agents.

    • Modification of the Pyridine Ring: Utilization of substituted 4-chloro-3-nitropyridines as starting materials to introduce diversity at the C2, C5, and C6 positions of the pyridine ring.

Part 1: Synthesis of the this compound Core

This section details the reliable and scalable synthesis of the central scaffold, this compound, broken down into two key transformations.

Step 1.1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The introduction of the nitro group at the 3-position of 4-aminopyridine is a critical step. The strong electron-donating nature of the amino group directs the electrophilic nitration ortho to itself. However, the pyridine nitrogen is susceptible to protonation under strongly acidic conditions, which deactivates the ring towards electrophilic substitution. Therefore, a careful choice of nitrating agent and reaction conditions is paramount. A well-established and high-yielding procedure involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures.[4][5][6]

Protocol 1: Synthesis of 4-Amino-3-nitropyridine

  • Materials:

    • 4-Aminopyridine

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (>90%)

    • Ammonia solution (28-30%)

    • Ice

    • Deionized water

    • Standard laboratory glassware, magnetic stirrer, and ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, cautiously add 4-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid (4 mL per gram of 4-aminopyridine). Stir until all the solid has dissolved.

    • Maintain the temperature of the mixture between 0 and 10 °C. Slowly add fuming nitric acid (0.5 mL per gram of 4-aminopyridine) dropwise via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

    • Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 90 °C and maintain this temperature for 3 hours.

    • Cool the reaction mixture to room temperature and stir overnight.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting acidic solution by the slow addition of concentrated ammonia solution until the pH reaches 7. A yellow precipitate will form.

    • Collect the yellow solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford 4-amino-3-nitropyridine.

  • Expected Yield: 70-75%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be in the range of 203-207 °C.

Step 1.2: N-Methylation of 4-Amino-3-nitropyridine

The final step in the synthesis of the core scaffold is the selective methylation of the exocyclic amino group. Over-methylation to form the quaternary ammonium salt on the pyridine nitrogen is a potential side reaction that needs to be controlled.[7] Several methods can be employed for this transformation, including the use of methyl iodide or dimethyl sulfate in the presence of a suitable base.[6]

Protocol 2: Synthesis of this compound

  • Materials:

    • 4-Amino-3-nitropyridine

    • Methyl iodide (CH₃I)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 4-amino-3-nitropyridine (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Expected Yield: Moderate to good.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Synthesis of this compound Analogs for SAR Studies

A systematic exploration of the chemical space around the core scaffold is essential for elucidating the SAR. This can be achieved by introducing a variety of substituents at different positions of the this compound molecule.

SAR_Strategy Core This compound Scaffold R1 R¹: Modification of the Amino Group Core->R1 R2 R²: Substitution at C2 Core->R2 R3 R³: Substitution at C5 Core->R3 R4 R⁴: Substitution at C6 Core->R4

Caption: Strategy for SAR studies of this compound analogs.

Analogs with Modified N-Alkyl/Acyl Groups (R¹)

The N-methyl group can be replaced with a variety of other alkyl and acyl groups to probe the steric and electronic requirements of the binding pocket of a biological target.

Protocol 3: General Procedure for N-Alkylation of 4-Amino-3-nitropyridine

This protocol is analogous to Protocol 2, with the substitution of methyl iodide for other alkylating agents.

  • Materials:

    • 4-Amino-3-nitropyridine

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide) or alkyl sulfate (e.g., diethyl sulfate) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard work-up and purification reagents as in Protocol 2.

  • Procedure:

    • Follow the procedure outlined in Protocol 2, replacing methyl iodide with the desired alkylating agent.

    • The reaction time and temperature may need to be optimized depending on the reactivity of the alkylating agent.

Protocol 4: General Procedure for N-Acylation of 4-Amino-3-nitropyridine

  • Materials:

    • 4-Amino-3-nitropyridine

    • Acyl chloride or acid anhydride (1.1 eq)

    • Triethylamine (TEA) or Pyridine (as base and solvent)

    • Dichloromethane (DCM) as a solvent (optional)

    • Standard work-up and purification reagents.

  • Procedure:

    • Dissolve 4-amino-3-nitropyridine (1.0 eq) in pyridine or DCM with triethylamine (1.5 eq).

    • Cool the solution to 0 °C.

    • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Analogs with Substituents on the Pyridine Ring (R², R³, R⁴)

To introduce diversity on the pyridine ring, a convergent synthetic strategy starting from substituted 4-chloro-3-nitropyridines is highly effective. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr) by the adjacent nitro group.[8][9]

Protocol 5: General Procedure for the Synthesis of Ring-Substituted this compound Analogs via SₙAr

  • Materials:

    • Substituted 4-chloro-3-nitropyridine (e.g., 2-methyl-4-chloro-3-nitropyridine, commercially available or synthesized)[10]

    • Methylamine (solution in THF, ethanol, or water) (2.0-3.0 eq)

    • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

    • A base (e.g., triethylamine or potassium carbonate), if necessary.

    • Standard work-up and purification reagents.

  • Procedure:

    • Dissolve the substituted 4-chloro-3-nitropyridine (1.0 eq) in the chosen solvent.

    • Add methylamine solution (2.0-3.0 eq).

    • If the methylamine is provided as a salt (e.g., methylamine hydrochloride), add a base like triethylamine (2.0-3.0 eq) to liberate the free amine.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation and Characterization

For a systematic SAR study, it is crucial to present the analytical data of the synthesized analogs in a clear and organized manner.

Table 1: Characterization Data for a Representative Set of Analogs

Compound IDR⁴Molecular FormulaMW¹H NMR (δ, ppm)MS (m/z)
Core-1 CH₃HHHC₆H₇N₃O₂153.14Characteristic peaks[M+H]⁺ 154.1
Analog-A1 C₂H₅HHHC₇H₉N₃O₂167.17Characteristic peaks[M+H]⁺ 168.2
Analog-A2 BenzylHHHC₁₂H₁₁N₃O₂229.23Characteristic peaks[M+H]⁺ 230.2
Analog-B1 CH₃CH₃HHC₇H₉N₃O₂167.17Characteristic peaks[M+H]⁺ 168.2
Analog-C1 CH₃HClHC₆H₆ClN₃O₂187.58Characteristic peaks[M+H]⁺ 188.0

Note: The spectral data provided are illustrative and should be determined experimentally for each synthesized compound.

Conclusion and Future Directions

The synthetic protocols and strategies outlined in this application note provide a robust framework for the generation of a diverse library of this compound analogs. The systematic modification of the core scaffold at the exocyclic amino group and on the pyridine ring will enable a thorough investigation of the structure-activity relationships, guiding the optimization of lead compounds in drug discovery programs. The principles of nucleophilic aromatic substitution and electrophilic nitration are central to the success of these synthetic endeavors, and a solid understanding of these reactions is key for any researcher working in this area. Future work could involve the exploration of a wider range of substituents, including those that can participate in hydrogen bonding or other specific interactions with a biological target, as well as the synthesis of chiral analogs to investigate stereochemical preferences.

References

Application Notes and Protocols for the Integration of n-Methyl-3-nitropyridin-4-amine in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine heterocycle is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a significant percentage of FDA-approved pharmaceuticals.[1][2] Within this class, nitropyridines represent highly versatile synthetic intermediates, offering a gateway to a diverse range of functionalized and biologically active molecules.[1] This guide focuses on n-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6), a readily accessible yet underexplored building block. We provide a comprehensive framework for its systematic integration into drug discovery pipelines, from fundamental characterization and handling to advanced screening protocols. The methodologies detailed herein are designed to be self-validating, empowering researchers to unlock the therapeutic potential of this and similar scaffolds.

Section 1: Compound Profile: this compound

A thorough understanding of a compound's fundamental properties is the bedrock of reproducible and reliable experimentation. This section outlines the essential physicochemical data, safety protocols, and solution preparation methods for this compound.

Physicochemical Properties

Quantitative data for this compound has been consolidated into the table below for quick reference.

PropertyValueSource
CAS Number 1633-41-6[3][4]
Molecular Formula C₆H₇N₃O₂[3][5]
Molecular Weight 153.14 g/mol [3][5][6]
Appearance Solid (form may vary)N/A
Purity >97% (Typical)N/A
Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, data from structurally related nitropyridine and aminopyridine compounds necessitate a cautious approach.[7][8][9]

  • Engineering Controls: All handling of solid material and concentrated stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

  • Toxicological Hazards: Related compounds are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[7][8][9] Assume this compound carries similar risks.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound for the duration of a screening campaign.

  • Short-Term Storage (Working Solutions): Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant. Minimize freeze-thaw cycles.

  • Long-Term Storage (Neat Compound): Store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10][11] For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

Protocol: Preparation of Master Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for compound libraries due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers. A high-concentration master stock (typically 10 mM) is prepared to minimize the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1.53 mg) using an analytical balance.

  • Solubilization: Add the appropriate volume of anhydrous, molecular biology-grade DMSO to achieve the desired concentration (e.g., for 1.53 mg, add 1.0 mL of DMSO to create a 10 mM master stock).

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If necessary, use a sonicating water bath for short intervals to ensure complete dissolution.

  • Quality Control: Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Aliquoting & Storage: Aliquot the master stock into smaller volumes in properly labeled, low-binding microtubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.

Section 2: Rationale for Integration into Drug Discovery

The selection of this compound is not arbitrary. Its structural motifs are rooted in established medicinal chemistry principles, suggesting a high potential for yielding bioactive "hits."

Synthetic Versatility: A Gateway to Novel Scaffolds

The true power of this compound lies in its potential for chemical elaboration. The nitro group is a particularly valuable synthetic handle. It is a strong electron-withdrawing group that can activate the pyridine ring for certain reactions. More importantly, it can be readily reduced to a primary amine.[12] This transformation converts the molecule into a 3,4-diaminopyridine derivative, a scaffold that is a precursor to a wide range of therapeutic agents, including kinase inhibitors.[13]

G A This compound B Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) A->B [Ref 23] C N-Methyl-pyridine- 3,4-diamine B->C D Cyclization / Condensation (e.g., with dicarbonyls) C->D F Acylation / Sulfonylation of Amino Groups C->F E Fused Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridines) D->E G Diverse Amide / Sulfonamide Libraries F->G

Caption: Potential synthetic pathways for this compound.

Potential Biological Targets

The pyridine scaffold is prevalent in molecules designed to target several key protein families. Based on extensive literature precedent, this compound and its derivatives are logical candidates for screening against:

  • Protein Kinases: A vast number of kinase inhibitors feature a pyridine or diaminopyridine core that often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.[14][15]

  • Tubulin: Certain pyridine derivatives have been shown to interfere with tubulin polymerization, a validated mechanism for anticancer agents.[14]

  • Other Enzymes: The pyridine motif is also found in inhibitors of topoisomerases and human carbonic anhydrase, among others.[14]

Section 3: Experimental Protocols for Drug Discovery Pipelines

The following section provides detailed, step-by-step protocols for integrating this compound into a typical drug discovery workflow, from initial high-throughput screening to hit validation.

High-Throughput Screening (HTS) Workflow

HTS enables the rapid testing of thousands of compounds to identify those that modulate a specific biological target or pathway.[16][17][18]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation A Compound Library (incl. test compound) B Assay Plate Preparation (384-well format) A->B C Primary HTS (Single Concentration) B->C D Hit Identification (% Inhibition > Cutoff) C->D E Hit Confirmation (Re-test from solid) D->E F Dose-Response (IC50 Determination) E->F G Secondary / Orthogonal Assays F->G

Caption: A generalized workflow for a high-throughput screening campaign.

Target-Based Screen: In Vitro Kinase Inhibition Assay

Causality: This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust and widely used HTS technology. It measures the phosphorylation of a substrate by a kinase. An active inhibitor will prevent this phosphorylation, leading to a decrease in the TR-FRET signal. This homogenous (no-wash) assay is highly amenable to automation and miniaturization.[16]

Protocol 3.2.1: Generic Kinase TR-FRET Assay

  • Assay Plate Preparation: Using an automated liquid handler, dispense 50 nL of compound solution from a serially diluted compound plate into a low-volume 384-well assay plate. Include columns for controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known, potent inhibitor of the target kinase (100% inhibition).

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in appropriate assay buffer) to all wells. Gently centrifuge the plate (e.g., 1 minute at 1,000 rpm) to ensure all liquid is at the bottom.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the ULight™-labeled peptide substrate and ATP. The final concentration of ATP should be at or near its Km value for the kinase to allow for the detection of both competitive and non-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection: Add 10 µL of the detection solution containing the Europium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Cell-Based Screen: Antiproliferative Assay

Causality: This assay measures the metabolic activity of living cells as a proxy for cell viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink resorufin. A decrease in fluorescence indicates that the compound has cytotoxic or cytostatic effects. This provides a broader, more physiologically relevant assessment of the compound's activity.[2][14]

Protocol 3.3.1: Cancer Cell Line Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HepG2) into a clear-bottom, black-walled 96- or 384-well plate at a pre-determined optimal density. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the appropriate wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the cells with the compound for 72 hours (37°C, 5% CO₂).

  • Reagent Addition: Add Resazurin solution to each well to a final concentration of ~44 µM.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the dye.

  • Data Acquisition: Measure the fluorescence intensity on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis and Hit Triage

Assay Quality Control: Before analyzing compound activity, the quality and robustness of the screen must be validated. The Z-factor (Z') is a statistical measure of assay quality.[17][19]

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Z' ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and suitable for HTS.[17][19]
0 to 0.5MarginalThe assay may be acceptable but has high variability.
< 0UnacceptableThe signal window is too small for reliable hit identification.

Hit Triage Workflow:

Hit_Triage A Primary Hits Identified (% Inhibition > Threshold) B Dose-Response Testing (Calculate IC50) A->B C Assess Potency & Efficacy (IC50 < 10 µM?) B->C D Counter-Screening (Rule out artifacts, e.g., fluorescence interference) C->D Yes F Confirmed Hit (Advance to Lead Optimization) E Orthogonal Assays (Confirm activity with different technology) D->E E->F

Caption: Decision-making workflow for validating and advancing primary hits.

References

laboratory scale-up synthesis of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Scale-Up Synthesis of n-Methyl-3-nitropyridin-4-amine

Introduction: this compound is a pivotal building block in contemporary medicinal and materials chemistry. Its structural motif is integral to the development of various pharmaceutical agents, including kinase inhibitors and other targeted therapeutics, making a reliable and scalable synthesis protocol essential for drug development professionals.[1] This application note provides a comprehensive, field-proven guide for the laboratory scale-up synthesis of this compound. Moving beyond a mere list of steps, this document elucidates the chemical principles and practical considerations that ensure a safe, efficient, and reproducible outcome. The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

The synthesis is achieved through the reaction of 4-chloro-3-nitropyridine with methylamine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product R1 4-Chloro-3-nitropyridine P1 This compound R1->P1 + CH3NH2 (Solvent, Heat) R2 Methylamine (CH3NH2) G start 4-Chloro-3-nitropyridine + Methylamine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Chloride Elimination (Aromaticity Restored)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-Methyl-3-nitropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and answer frequently asked questions based on field-proven insights.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most reliable and widely employed method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine with methylamine. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1] This electronic arrangement renders the carbon atom at the C4 position, bonded to the chlorine, highly electrophilic and thus susceptible to nucleophilic attack.[1]

The reaction proceeds via a well-established two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of the methylamine nucleophile on the C4 carbon. This disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides crucial stabilization. In the subsequent, faster step, the aromaticity is restored by the expulsion of the chloride leaving group.[1][2]

SNAr_Workflow cluster_conditions Reaction Conditions Start_Mat 4-Chloro-3-nitropyridine Product This compound Start_Mat->Product SNAr Reaction Nucleophile Methylamine (CH3NH2) Nucleophile->Product Solvent Solvent (e.g., Ethanol, THF) Base Base (Optional) (e.g., Triethylamine) Byproduct HCl / Et3N·HCl Base->Byproduct Temp Heat (e.g., 50-80°C)

Caption: General workflow for the SNAr synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Question 1: My overall yield is consistently low (<60%). What are the most probable causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors. Let's break them down systematically.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: The activation energy for disrupting the pyridine ring's aromaticity can be significant, requiring thermal energy to proceed at a reasonable rate.[2] Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the basic methylamine nucleophile, converting it into its non-nucleophilic ammonium salt (CH₃NH₃⁺Cl⁻), thereby reducing the effective concentration of the nucleophile and stalling the reaction.

    • Solution:

      • Add a Non-Nucleophilic Base: Incorporate 1.1 to 1.2 equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the reaction mixture.[3] This base will act as an acid scavenger, neutralizing the HCl as it forms and preserving the methylamine concentration.

      • Increase Temperature: Ensure the reaction is adequately heated. Refluxing in a solvent like ethanol (approx. 78°C) is often effective.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

  • Starting Material Hydrolysis: You may be losing your starting material to a side reaction with water.

    • Causality: 4-chloro-3-nitropyridine is highly activated towards nucleophilic attack. If significant amounts of water are present, it can act as a nucleophile, leading to the formation of the undesired byproduct, 4-hydroxy-3-nitropyridine.

    • Solution:

      • Use Anhydrous Reagents: Employ anhydrous solvents. If using a commercial solution of methylamine (e.g., in ethanol or THF), ensure it has a low water content. Avoid using aqueous methylamine solutions if possible.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Product Loss During Workup: The product might be lost during the extraction or purification steps.

    • Causality: The product, this compound, contains a basic amine group. If you perform an acidic wash during your aqueous workup, the product can become protonated and partition into the aqueous layer, leading to significant loss.

    • Solution:

      • Basic or Neutral Extraction: Perform extractions under neutral or slightly basic conditions (pH 7-9). After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Minimize Chromatography: While column chromatography is effective for purification, it can lead to yield loss. Optimize the reaction to produce a cleaner crude product that may be purified by simple recrystallization.

Question 2: My TLC/LC-MS analysis shows the reaction has stalled, with significant starting material remaining even after prolonged heating. What's happening?

Answer: This is a classic symptom of nucleophile depletion, almost certainly due to acidification of the reaction medium.

  • Causality: As explained in the previous point, each molecule of 4-chloro-3-nitropyridine that reacts produces one molecule of HCl. Without a scavenger, this HCl will protonate one molecule of your methylamine nucleophile. If you start with a 1:1 stoichiometry of reactants, the reaction cannot theoretically proceed beyond 50% conversion.

  • Troubleshooting Workflow:

Stalled_Reaction_Troubleshooting Start Reaction Stalled (High SM Remaining) Check_Base Was a non-nucleophilic base (e.g., TEA) used? Start->Check_Base Add_Base Action: Add 1.1 eq. of TEA. Resume heating and monitor. Check_Base->Add_Base No Check_Stoich Was methylamine added in at least 1.1 eq. excess? Check_Base->Check_Stoich Yes Success Problem Resolved Add_Base->Success Add_Nucleophile Action: Add additional 0.2-0.3 eq. of methylamine. Resume heating. Check_Stoich->Add_Nucleophile No Other_Issue If still stalled, check reagent quality or temperature. Check_Stoich->Other_Issue Yes Add_Nucleophile->Success

Caption: Diagnostic workflow for a stalled reaction.

Question 3: I'm having difficulty purifying the final product. The crude material is an oil or a low-melting solid that is hard to crystallize.

Answer: Purification challenges often arise from residual solvents or persistent impurities.

  • Causality: The presence of high-boiling point solvents (like DMF or DMSO, if used) can make isolation difficult. Additionally, structurally similar impurities can co-crystallize or interfere with lattice formation.

  • Solution:

    • Solvent Selection: If possible, use a lower-boiling point solvent like ethanol or THF, which are more easily removed under reduced pressure.

    • Azeotropic Removal: If a high-boiling solvent was used, co-evaporate the crude product with a lower-boiling solvent like toluene several times to azeotropically remove the residual high-boiling solvent.

    • Recrystallization Solvent Screen: Perform a small-scale solvent screen to find the ideal recrystallization system. Common choices include ethyl acetate/hexanes, ethanol/water, or isopropanol. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Flash Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective at separating the more polar product from the less polar starting material.

Frequently Asked Questions (FAQs)

Q: What is the best way to source and handle the 4-chloro-3-nitropyridine starting material? A: 4-chloro-3-nitropyridine is a stable, commercially available compound.[4][5] It is crucial to source high-purity material, as impurities can complicate the reaction and purification.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Can I use other amines besides methylamine in this reaction? A: Yes. The SNAr reaction is quite versatile and works well with a wide range of primary and secondary amines, making it a valuable method for generating a library of substituted 4-aminopyridine derivatives.[1][2] The reactivity may vary depending on the nucleophilicity and steric bulk of the amine.

Q: Are there alternative synthetic routes to this compound? A: While SNAr is the most direct route, an alternative involves the nitration of 4-(methylamino)pyridine. However, direct nitration of pyridine rings can be challenging, often resulting in low yields and mixtures of isomers due to the deactivating effect of the protonated pyridine nitrogen under harsh acidic conditions.[6][7] Therefore, the SNAr pathway starting from a pre-functionalized chloropyridine is generally preferred for its superior control and reliability.

Data Summary Table: Key Reaction Parameters

ParameterRecommended SettingRationale & Impact on YieldCitation
Starting Material 4-Chloro-3-nitropyridineA highly activated electrophile for SNAr. Purity is critical.[1][5]
Nucleophile Methylamine (CH₃NH₂)1.1–1.5 equivalents. An excess drives the reaction to completion.
Solvent Ethanol, THF, AcetonitrilePolar solvents facilitate the formation of the charged Meisenheimer complex.[1]
Base (Acid Scavenger) Triethylamine (TEA)1.1–1.2 equivalents. Prevents protonation and deactivation of the nucleophile.[3]
Temperature 50–80°C (or reflux)Provides the necessary activation energy to overcome the aromaticity barrier.[2]
Reaction Time 2–12 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Minimizes side reactions with atmospheric moisture, preventing hydrolysis.

Detailed Experimental Protocol

Synthesis of this compound via SNAr

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or THF) to create a solution with a concentration of approximately 0.2–0.5 M.

  • Reagent Addition: Add triethylamine (1.1 eq) to the solution. Follow this with the dropwise addition of a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (or ~70°C) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.

References

common side products in the synthesis of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of n-Methyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Unexpected Isomer Formation Detected by NMR/LC-MS

Question: My post-reaction analysis shows two distinct product spots on TLC, and the NMR/LC-MS data suggests the presence of an isomer of my target molecule. What is this common isomeric byproduct and how can I minimize its formation?

Answer: The most probable isomeric byproduct is n-Methyl-5-nitropyridin-4-amine . Its formation is a direct consequence of a lack of complete regioselectivity during the initial nitration of the 4-aminopyridine precursor.

Causality: The nitration of 4-aminopyridine is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs ortho to its position. However, the pyridine nitrogen is deactivating. The directing effects of the amino group can lead to nitration at both the C3 and C5 positions. While the C3 position is generally favored, changes in reaction conditions can influence the ratio of the C3 to C5 nitrated products. For instance, the nitration of 2-chloro-4-aminopyridine is known to yield a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.[1] This mixture of nitrated precursors will then carry through to the final methylation step, resulting in the corresponding isomeric final products.

Troubleshooting & Optimization:

  • Controlling Nitration Temperature: Lowering the reaction temperature during nitration can often enhance regioselectivity. It is recommended to perform the nitration at 0°C or below.

  • Choice of Nitrating Agent: The combination of fuming nitric acid and concentrated sulfuric acid is a common and potent nitrating agent. However, for improved selectivity, consider alternative nitrating systems. For instance, using a milder nitrating agent or employing a directing group strategy can sometimes improve the outcome.[2][3]

  • Purification of the Nitrated Intermediate: It is highly advisable to purify the 4-amino-3-nitropyridine intermediate before proceeding to the methylation step. Column chromatography is often effective in separating the 3-nitro and 5-nitro isomers.

Issue 2: Presence of a Higher Molecular Weight Byproduct

Question: My mass spectrometry results indicate a byproduct with a mass that is 14 units higher than my expected product. What is this impurity and how can I prevent it?

Answer: This common byproduct is likely n,n-Dimethyl-3-nitropyridin-4-amine , resulting from over-methylation of the target molecule.

Causality: The direct alkylation of amines with reagents like methyl iodide can be challenging to control. The product of the initial methylation, this compound (a secondary amine), is often more nucleophilic than the starting 4-amino-3-nitropyridine (a primary amine).[4][5] This increased nucleophilicity makes the desired product more reactive towards the methylating agent than the starting material, leading to a second methylation event and the formation of the tertiary amine.[6][7]

Overmethylation

Troubleshooting & Optimization:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Using a slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.

  • Use of a Large Excess of the Amine: If the synthesis starts from 4-chloro-3-nitropyridine and methylamine, using a large excess of methylamine can statistically favor the mono-methylation reaction.[8]

  • Reductive Amination: A more controlled method for methylation is reductive amination. This involves reacting 4-amino-3-nitropyridine with formaldehyde to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride to yield the desired mono-methylated product. This method avoids the issue of increasing nucleophilicity.[4]

  • Protecting Group Strategy: While more steps are involved, protecting the amino group of 4-amino-3-nitropyridine with a suitable protecting group (e.g., Boc), followed by methylation of the protected amine, and subsequent deprotection can provide a cleaner product.[4]

Issue 3: Low Reaction Conversion or Incomplete Reaction

Question: My reaction seems to be sluggish, and a significant amount of starting material remains even after extended reaction times. What could be the cause?

Answer: Low conversion can stem from several factors, including insufficient activation of the substrate, poor solubility, or the use of a weak base in the methylation step.

Causality:

  • Nitration Step: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. Strong acidic conditions (e.g., oleum) are often required to achieve efficient nitration.

  • Methylation of 4-amino-3-nitropyridine: Direct methylation with methyl iodide often requires a base to deprotonate the amine, making it a better nucleophile. If the base is too weak or sterically hindered, the reaction will be slow.

  • Reaction of 4-chloro-3-nitropyridine with methylamine: This is a nucleophilic aromatic substitution (SNAr) reaction. The rate is dependent on the nucleophilicity of methylamine and the electrophilicity of the pyridine ring, which is enhanced by the electron-withdrawing nitro group.[9] However, if the reaction temperature is too low, the reaction may not proceed at a reasonable rate.

Troubleshooting & Optimization:

  • For Nitration: Ensure the use of a sufficiently strong nitrating mixture and consider increasing the reaction temperature cautiously if conversion is low, while being mindful of the potential impact on regioselectivity.[10]

  • For Methylation of 4-amino-3-nitropyridine:

    • Choice of Base: Use a non-nucleophilic base of appropriate strength, such as potassium carbonate or cesium carbonate, to facilitate the reaction with methyl iodide.[7][11]

    • Solvent: Ensure your starting material is fully dissolved. A polar aprotic solvent like DMF or DMSO can be beneficial.

  • For Reaction of 4-chloro-3-nitropyridine with methylamine:

    • Temperature: Gently heating the reaction mixture can increase the reaction rate.

    • Solvent: Using a polar solvent can help to stabilize the charged intermediate (Meisenheimer complex) in the SNAr mechanism, thus accelerating the reaction.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol describes the reaction of 4-chloro-3-nitropyridine with methylamine.

Materials:

  • 4-chloro-3-nitropyridine

  • Methylamine (e.g., 40% in water or as a solution in a suitable organic solvent)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1 equivalent) in ethanol.

  • Add a solution of methylamine (2-3 equivalents) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

SNAr_Workflow

Protocol 2: Reductive Amination for Controlled Mono-methylation

This protocol offers a more controlled synthesis to avoid over-methylation.

Materials:

  • 4-amino-3-nitropyridine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-amino-3-nitropyridine (1 equivalent) in DCM or DCE.

  • Add formaldehyde (1.1 equivalents) and stir for 30 minutes at room temperature to form the imine.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.[4]

Data Summary

Compound Molecular Weight Common Analytical Observations
This compound153.14 g/mol Desired product.
n-Methyl-5-nitropyridin-4-amine153.14 g/mol Isomeric impurity, often co-elutes or has a similar Rf on TLC.
n,n-Dimethyl-3-nitropyridin-4-amine167.17 g/mol Over-methylated byproduct, higher molecular weight.
4-amino-3-nitropyridine139.11 g/mol Unreacted starting material (in methylation step).
4-chloro-3-nitropyridine158.54 g/mol Unreacted starting material (in SNAr step).

References

Technical Support Center: Purification of Crude N-Methyl-3-nitropyridin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N-Methyl-3-nitropyridin-4-amine using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography of this compound?

The primary challenges stem from the molecule's physicochemical properties. The presence of the basic pyridinic nitrogen and the secondary amine can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing. Additionally, its high polarity, due to the nitro group and the pyridine ring, necessitates the use of relatively polar mobile phases, which can sometimes reduce selectivity between the desired compound and polar impurities.

Q2: How do I choose an appropriate stationary phase?

For most applications, standard flash-grade silica gel (40-63 µm particle size) is a good starting point due to its cost-effectiveness and resolving power. However, if significant tailing is observed, consider the following options:

  • Deactivated Silica Gel: Pre-treating the silica gel with a tertiary amine, such as triethylamine (TEA), can neutralize the acidic silanol groups, minimizing undesirable interactions with the basic analyte. A common practice is to use a mobile phase containing 0.1-1% TEA.

  • Alumina (Neutral or Basic): Alumina can be a suitable alternative to silica gel for the purification of basic compounds. Neutral or basic alumina is generally recommended to avoid potential degradation of acid-sensitive functionalities.

  • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent alternative, often providing sharper peaks for basic compounds without the need for mobile phase additives.

Q3: What is a good starting point for the mobile phase?

A good starting point for developing a mobile phase for this compound on silica gel is a mixture of a non-polar and a polar solvent. A common combination is:

  • Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the proportion of ethyl acetate.

  • Dichloromethane/Methanol: This system is suitable for more polar compounds. Begin with a low percentage of methanol (e.g., 1-2%) and increase as needed.

To optimize the separation, it is crucial to perform thin-layer chromatography (TLC) first. The ideal solvent system for column chromatography will give a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Q4: My compound is streaking/tailing on the TLC plate and the column. What can I do?

Streaking or tailing is a classic sign of strong interaction between the basic amine and the acidic stationary phase. To mitigate this:

  • Add a Competitive Base: Incorporate a small amount of a volatile tertiary amine, like triethylamine (0.1-1%) or pyridine (a few drops), into your mobile phase. This will occupy the acidic sites on the silica gel, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: As mentioned in Q2, switching to deactivated silica gel or alumina can be very effective.

  • Check for Overloading: Tailing can also occur if the column is overloaded. Ensure you are not exceeding the recommended sample load for your column size.

Q5: The separation between my desired product and a key impurity is poor. How can I improve the resolution?

Improving resolution requires optimizing the selectivity of your chromatographic system. Consider the following strategies:

  • Solvent System Modification:

    • Change the Polar Solvent: If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system, or vice-versa. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the relative elution order and separation.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of methanol in a dichloromethane/ethyl acetate mixture) can sometimes dramatically improve selectivity.

  • Fine-tune the Polarity: If there is some separation, a shallower gradient or an isocratic elution with a finely tuned solvent ratio might resolve the compounds.

  • Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Use a Higher-Resolution Stationary Phase: Switching to a smaller particle size silica gel (e.g., 25-40 µm) can enhance resolution, but may require higher pressure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If using Hexane/EtOAc, increase the percentage of EtOAc. If this fails, switch to a stronger solvent system like DCM/MeOH.
Compound may be degrading on the silica.Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Compound elutes too quickly (in the void volume) Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent mixture and gradually increase polarity.
Poor separation of spots (co-elution) Inappropriate solvent system.Re-optimize the mobile phase using TLC. Test different solvent combinations to maximize the difference in Rf values between the product and impurities.
Column was not packed properly (channeling).Ensure the column is packed uniformly without any cracks or air bubbles.
Column was overloaded with crude sample.Reduce the amount of sample loaded onto the column. A general rule of thumb is 1-5% of the silica gel weight.
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silica.Add 0.1-1% triethylamine or a few drops of pyridine to the mobile phase.
Switch to a deactivated silica gel or a different stationary phase like neutral alumina.
Crystallization of product on the column Poor solubility of the compound in the mobile phase.Load the sample onto the column using a minimal amount of a solvent in which it is highly soluble, and that is also a component of the mobile phase if possible. Alternatively, use the "dry loading" technique.

Experimental Protocols

Protocol 1: Column Packing (Slurry Method)
  • Select a glass column of an appropriate size for the amount of crude material.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The consistency should be like a thin milkshake.

  • Carefully pour the slurry into the column. Use a funnel to avoid coating the sides of the column.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Protocol 2: Sample Loading (Dry Loading)

Dry loading is recommended for samples that have poor solubility in the mobile phase.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the sample layer.

  • Carefully add the mobile phase and begin elution.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Separation Start Poor Separation Observed Check_TLC Re-evaluate TLC: Is ΔRf > 0.1? Start->Check_TLC Optimize_Solvent Optimize Mobile Phase (Change solvent, add modifier) Check_TLC->Optimize_Solvent No Check_Loading Is Column Overloaded? Check_TLC->Check_Loading Yes Optimize_Solvent->Check_TLC Change_Stationary Change Stationary Phase (e.g., Alumina, C18) Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Is Column Packed Correctly? Check_Loading->Check_Packing No Success Improved Separation Reduce_Load->Success Repack_Column Repack Column Check_Packing->Repack_Column No Check_Packing->Success Yes Repack_Column->Success

Caption: Troubleshooting workflow for poor separation.

G cluster_1 Decision Tree for Tailing Peaks Start Tailing Peak Observed Is_Compound_Basic Is the Compound Basic? (e.g., this compound) Start->Is_Compound_Basic Add_Amine Add 0.1-1% Triethylamine to Mobile Phase Is_Compound_Basic->Add_Amine Yes Check_Concentration Is Sample Highly Concentrated? Is_Compound_Basic->Check_Concentration No Still_Tailing Is Tailing Still Present? Add_Amine->Still_Tailing Change_Stationary_Phase Switch to Deactivated Silica or Neutral Alumina Still_Tailing->Change_Stationary_Phase Yes Resolved Symmetrical Peak Achieved Still_Tailing->Resolved No Change_Stationary_Phase->Resolved Dilute_Sample Dilute Sample Before Loading Check_Concentration->Dilute_Sample Yes Check_Concentration->Resolved No Dilute_Sample->Resolved

Caption: Decision tree for addressing tailing peaks.

troubleshooting failed reactions involving n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for n-Methyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chemical intermediate. My goal is to equip you with the scientific rationale behind experimental choices, helping you to diagnose and resolve challenges in your synthetic endeavors.

Compound Profile

Property Value Source
CAS Number 1633-41-6[1][2]
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Yellow to orange crystalline solid[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Note on Spectral Data: Publicly available, verified ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited. It is strongly recommended that researchers obtain and verify the spectral data of their starting material to ensure its identity and purity before use.

Troubleshooting Failed Reactions

This section addresses common problems encountered during reactions involving this compound, presented in a question-and-answer format.

Problem 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki or Buchwald-Hartwig reaction with an aryl halide or amine and this compound as the coupling partner, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions with this substrate often points to issues with the catalyst's activity or the stability of the starting material under the reaction conditions. The pyridine nitrogen and the secondary amine can act as ligands for the palladium center, leading to catalyst inhibition.[4] Furthermore, the nitro group introduces its own set of potential side reactions.

Troubleshooting Workflow:

G start Low/No Product Yield catalyst Catalyst Inactivation/Inhibition start->catalyst reagents Reagent/Substrate Issues start->reagents conditions Suboptimal Reaction Conditions start->conditions side_reactions Competing Side Reactions start->side_reactions ligand_choice ligand_choice catalyst->ligand_choice Is the ligand appropriate? degassing degassing catalyst->degassing Is the reaction atmosphere inert? purity purity reagents->purity Are starting materials pure and dry? base_solvent base_solvent conditions->base_solvent Are the base and solvent optimal? nitro_reduction nitro_reduction side_reactions->nitro_reduction Is the nitro group being reduced? solution1 solution1 ligand_choice->solution1 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) solution2 solution2 degassing->solution2 Ensure rigorous degassing of solvents and use of inert atmosphere solution3 solution3 purity->solution3 Use fresh, pure reagents and anhydrous solvents solution4 solution4 base_solvent->solution4 Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene) solution5 solution5 nitro_reduction->solution5 Consider milder reaction conditions or alternative catalysts

Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • The Problem: The nitrogen atoms in this compound can coordinate with the palladium catalyst, leading to inactive complexes. Standard ligands like triphenylphosphine may not be sufficient to prevent this.

    • The Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the active catalytic species.[4] Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., Buchwald G3 pre-catalysts) to ensure a sufficient concentration of the active catalyst from the start.

  • Exclusion of Oxygen:

    • The Problem: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state. This can also promote the homocoupling of boronic acids in Suzuki reactions.[4]

    • The Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by employing several freeze-pump-thaw cycles. The reaction vessel must be flame-dried or oven-dried and maintained under a positive pressure of an inert gas throughout the experiment.

  • Reagent Quality and Stoichiometry:

    • The Problem: Water and other impurities in your reagents or solvents can lead to side reactions, such as the protodeboronation of boronic acids in Suzuki couplings.[4]

    • The Solution: Use fresh, high-purity reagents. Ensure your base is anhydrous and finely ground for optimal reactivity. For Suzuki reactions, using a slight excess (1.2-1.5 equivalents) of the boronic acid is common, but a large excess can promote homocoupling.[4]

  • Base and Solvent Screening:

    • The Problem: The choice of base and solvent is critical and often substrate-dependent. An inappropriate base may not be strong enough to facilitate transmetalation or deprotonation effectively.

    • The Solution: For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide is typically required.[5] Screen a variety of solvents, such as 1,4-dioxane, toluene, or THF, often with a small amount of water for Suzuki reactions to aid in the dissolution of the base.[4]

Problem 2: Formation of an Unexpected Amine Product (Reduction of the Nitro Group)

Question: My reaction is consuming the starting material, but I am isolating a product where the nitro group has been reduced to an amino group. Why is this happening and how can I prevent it?

Answer:

The reduction of the nitro group is a known potential side reaction in palladium-catalyzed cross-coupling reactions, especially when using phosphine ligands which can act as reducing agents, or if there are sources of hydride in the reaction mixture.[6][7]

Plausible Mechanisms for Nitro Group Reduction:

  • In-situ Reduction: Under certain conditions, some palladium catalyst systems in the presence of a base and a phosphine ligand can facilitate the reduction of the nitro group. Some research has even developed methods that intentionally use reducing conditions to couple nitroarenes directly.[6]

  • Hydride Sources: The presence of hydride sources, such as certain alcohols used as solvents or impurities, can lead to the reduction of the nitro group.

G start Nitro Group Reduction conditions Reaction Conditions start->conditions catalyst_system Catalyst System start->catalyst_system temp temp conditions->temp High Temperature? additives additives conditions->additives Presence of Hydride Donors? ligand ligand catalyst_system->ligand Phosphine Ligand Choice solution1 solution1 temp->solution1 Lower reaction temperature solution2 solution2 additives->solution2 Use anhydrous, aprotic solvents solution3 solution3 ligand->solution3 Screen alternative ligands (e.g., N-heterocyclic carbenes)

Troubleshooting nitro group reduction.

Preventative Measures:

  • Modify Reaction Conditions:

    • Lower the reaction temperature. High temperatures can sometimes promote the reduction of the nitro group.

    • Ensure all solvents are anhydrous and aprotic. Avoid using alcohol solvents if nitro group reduction is observed.

  • Screen Catalysts and Ligands:

    • Some phosphine ligands are more prone to oxidation (and thus acting as reducing agents) than others. Consider screening different classes of ligands, such as N-heterocyclic carbenes (NHCs), which may be less likely to promote this side reaction.

    • Recent research has shown that palladium catalysts with specific ligands like BrettPhos can be used for the cross-coupling of nitroarenes, but this requires carefully controlled conditions.[8] It is possible that your conditions are inadvertently mimicking these reductive coupling systems.

  • Alternative Synthetic Strategies:

    • If the nitro group reduction cannot be suppressed, consider a different synthetic route where the cross-coupling is performed prior to the nitration of the pyridine ring.

Problem 3: Starting Material Degradation

Question: My reaction mixture is turning dark, and I see multiple spots on my TLC plate that are not my starting material or desired product. I suspect my starting material is degrading. What could be causing this?

Answer:

The 4-amino-3-nitropyridine scaffold can be susceptible to degradation under various conditions.[9]

  • Oxidative Degradation: The amino group can be oxidized, and there is also the possibility of N-oxidation of the pyridine ring nitrogen.[9]

  • Hydrolytic Degradation: At elevated temperatures and extreme pH, the amino group could be hydrolyzed to a hydroxyl group.[9]

  • Thermal Degradation: High reaction temperatures can lead to decomposition.[9]

  • Photolytic Degradation: Nitropyridine compounds can be sensitive to light.[9]

Strategies to Mitigate Degradation:

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, monitor it closely and for the minimum time necessary.

  • pH Control: Be mindful of the pH of your reaction mixture. If using a strong base, consider adding it slowly or using a milder base if the reaction allows.

  • Inert Atmosphere: A rigorously inert atmosphere will help to prevent oxidative degradation.

  • Protection from Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is running for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound and its reaction products?

A1: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane is often a good starting point. Due to the basicity of the pyridine and amine functionalities, it may be beneficial to add a small amount of a basic modifier, such as 1% triethylamine, to the eluent to prevent streaking on the column. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective method for purifying the solid starting material.[3]

Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on a related 2-chloro-n-methyl-3-nitropyridin-4-amine?

A2: Yes, the 2-position of a 3-nitropyridine is activated towards nucleophilic attack due to the electron-withdrawing effects of both the nitro group and the pyridine nitrogen. A patent application describes the reaction of 2,4-dichloro-3-nitropyridine with methylamine to selectively substitute the chlorine at the 4-position.[7] This suggests that a chlorine at the 2-position would also be susceptible to substitution by a suitable nucleophile.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Based on the data for the parent compound, 4-amino-3-nitropyridine, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

The following are generalized, best-practice protocols for common reactions. They should be adapted and optimized for your specific substrates.

General Protocol for a Suzuki Cross-Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (if it is the halide partner, 1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and a suitable ligand if necessary.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (if this compound is the amine, 1.2 mmol), the amine (1.0 mmol), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol), the palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.02 mmol), and the ligand (e.g., XPhos, 0.024 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki protocol.

References

preventing the formation of isomeric impurities of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Isomeric Impurities

Welcome to the Technical Support Center for the synthesis of n-Methyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for controlling the formation of isomeric impurities during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this compound:

  • Route A: Nitration of 4-(Methylamino)pyridine. This is an electrophilic aromatic substitution where the methylamino group directs the incoming nitro group.

  • Route B: Methylation of 4-Amino-3-nitropyridine. This involves the alkylation of the amino group of the pre-nitrated pyridine ring.

Each route has its own set of challenges regarding the formation of isomeric impurities.

What are the most likely isomeric impurities to form during the synthesis of this compound?

The formation of isomeric impurities is a significant challenge in the synthesis of substituted pyridines. The specific impurities depend on the chosen synthetic route.

  • Via Nitration of 4-(Methylamino)pyridine:

    • 2-Nitro Isomer (n-Methyl-2-nitropyridin-4-amine): The methylamino group is an ortho-, para-director. While the 3-position is electronically favored (meta to the ring nitrogen), some substitution can occur at the 2-position (ortho to the methylamino group).

    • 5-Nitro Isomer (n-Methyl-5-nitropyridin-4-amine): Similar to the 2-nitro isomer, substitution at the 5-position is also possible.

    • Dinitro Products: Under harsh reaction conditions, a second nitro group may be introduced onto the pyridine ring.

  • Via Methylation of 4-Amino-3-nitropyridine:

    • N1-Methyl Isomer (1-Methyl-3-nitro-4-aminopyridinium salt): Methylation can occur on the pyridine ring nitrogen, leading to a pyridinium salt.

    • N,N-Dimethyl Product (N,N-Dimethyl-3-nitropyridin-4-amine): Over-methylation of the amino group can result in the formation of the dimethylated product.

How can I minimize the formation of these isomeric impurities?

Controlling the regioselectivity of the reaction is crucial. This can be achieved by carefully optimizing the reaction conditions.

  • For the Nitration Route:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10°C) to reduce the rate of side reactions and prevent the formation of dinitro products.

    • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids can influence the outcome. Milder nitrating agents can also be considered for better control.[1]

    • Slow Addition: Add the nitrating agent slowly to the solution of 4-(methylamino)pyridine to maintain a low concentration of the nitrating species and avoid localized overheating.[1]

  • For the Methylation Route:

    • Choice of Methylating Agent: Use a methylating agent with appropriate reactivity. For example, dimethyl sulfate is a strong methylating agent and may lead to over-methylation. Methyl iodide might offer better control in some cases.

    • Stoichiometry: Use a controlled stoichiometry of the methylating agent to favor mono-methylation.

    • Protecting Groups: In some cases, temporary protection of the amino group could be employed to prevent N,N-dimethylation, although this adds extra steps to the synthesis.

What analytical techniques are best for detecting and quantifying isomeric impurities?

A combination of chromatographic and spectroscopic methods is generally employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the desired product and its isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can often provide good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying the structure of the isomers. The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer, allowing for their unambiguous identification.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low yield of the desired this compound product. Incomplete reaction, degradation of starting material or product, or formation of multiple side products.- Verify Starting Material Purity: Ensure the purity of your 4-(methylamino)pyridine or 4-amino-3-nitropyridine. - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid excessive heating, which can lead to degradation. - Control Stoichiometry: Carefully control the stoichiometry of the nitrating or methylating agent.
High levels of 2-nitro or 5-nitro isomeric impurities (from nitration route). Reaction temperature is too high, or the nitrating agent is too reactive.- Lower the Reaction Temperature: Perform the nitration at a lower temperature (e.g., -5 to 0°C). - Slower Addition of Nitrating Agent: Add the nitrating agent dropwise over a longer period. - Consider a Milder Nitrating Agent: Explore alternatives to the standard nitric acid/sulfuric acid mixture.[1]
Presence of dinitro products. Reaction conditions are too harsh (high temperature, excess nitrating agent).- Reduce the amount of nitrating agent. - Strictly control the reaction temperature and time.
Formation of N1-methyl pyridinium salt (from methylation route). The ring nitrogen is competing with the amino group for the methylating agent.- Use a less polar solvent: This may decrease the reactivity of the ring nitrogen. - Choose a bulkier methylating agent: This might sterically hinder the attack at the ring nitrogen.
Significant amount of N,N-dimethyl product. Over-methylation due to excess methylating agent or prolonged reaction time.- Use a stoichiometric amount of the methylating agent. - Monitor the reaction closely and stop it once the desired product is formed.
Difficulty in separating the desired product from its isomers. The isomers have very similar polarities.- Optimize HPLC conditions: Experiment with different mobile phase compositions, gradients, and column types. - Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective crystallization of the desired isomer. A Chinese patent suggests that recrystallization can be effective for separating similar nitropyridine isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 4-(Methylamino)pyridine (Illustrative)

This is a representative protocol and may require optimization for your specific laboratory conditions.

Materials:

  • 4-(Methylamino)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-(methylamino)pyridine in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to separate the isomeric impurities.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathways and Potential Isomeric Impurities

G cluster_0 Route A: Nitration cluster_1 Route B: Methylation 4-(Methylamino)pyridine 4-(Methylamino)pyridine This compound This compound 4-(Methylamino)pyridine->this compound HNO3/H2SO4 Isomeric Impurities (2-nitro, 5-nitro) Isomeric Impurities (2-nitro, 5-nitro) 4-(Methylamino)pyridine->Isomeric Impurities (2-nitro, 5-nitro) Side Reaction 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine->this compound Methylating Agent Isomeric Impurities (N1-methyl, N,N-dimethyl) Isomeric Impurities (N1-methyl, N,N-dimethyl) 4-Amino-3-nitropyridine->Isomeric Impurities (N1-methyl, N,N-dimethyl) Side Reaction

Caption: Synthetic routes to this compound and potential side products.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Degradation Degradation Low Yield->Degradation Side Products Side Products Low Yield->Side Products Optimize Time/Temp Optimize Time/Temp Incomplete Reaction->Optimize Time/Temp Lower Temperature Lower Temperature Degradation->Lower Temperature Control Stoichiometry Control Stoichiometry Side Products->Control Stoichiometry

Caption: Troubleshooting flowchart for addressing low product yield.

Quantitative Data Summary

The following table provides a general overview of reaction conditions and potential outcomes. Optimal conditions will vary depending on the specific substrate and desired purity.

ParameterNitration of 4-(Methylamino)pyridineMethylation of 4-Amino-3-nitropyridine
Temperature 0-10°CRoom Temperature to 50°C
Key Reagents HNO₃/H₂SO₄Dimethyl sulfate, Methyl iodide
Common Solvents Sulfuric acidDMF, Acetonitrile
Primary Isomers 2-nitro, 5-nitroN1-methyl, N,N-dimethyl
Control Strategy Low temperature, slow additionStoichiometric control of methylating agent

References

stability and degradation pathways of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for n-Methyl-3-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work, ensuring the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. The presence of a nitro group on the pyridine ring can make the compound susceptible to photodegradation.[1][2] For short-term storage of solutions, use amber vials and store at low temperatures. Aprotic solvents like acetonitrile or DMSO are generally preferred for stock solutions.

Q2: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?

Unexpected peaks in your chromatogram are often indicative of impurities or degradation products.[3] Consider the following potential causes:

  • Degradation during storage: Verify that the storage conditions for both the solid sample and your solutions have been appropriate. Exposure to light or elevated temperatures can accelerate degradation.

  • Solvent-induced degradation: While generally stable in aprotic solvents, prolonged storage in protic solvents or the presence of acidic or basic impurities in the solvent could lead to degradation.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[1][4] Ensure that your experimental setup, from sample preparation to the autosampler, minimizes light exposure.

  • Oxidative degradation: The aminopyridine moiety can be susceptible to oxidation, which may be catalyzed by trace metal ions or exposure to air.[5]

To troubleshoot this issue, a systematic approach is recommended. You can start by analyzing a freshly prepared sample and comparing it to the older sample. If degradation is suspected, a forced degradation study can help to identify the potential degradants.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes a secondary amine, a nitro group, and a pyridine ring, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: Under strongly acidic or basic conditions, and potentially at elevated temperatures, hydrolysis could occur, although the pyridine ring is generally stable.

  • Oxidation: The pyridine nitrogen and the secondary amine are susceptible to oxidation. This could lead to the formation of an N-oxide on the pyridine ring.[5]

  • Photodegradation: A common pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso or even an amino group upon exposure to UV light.[6][7]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to cleavage of the methyl group or more complex rearrangements.[8]

Q4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[3] The key steps in developing such a method are:

  • Forced Degradation: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate the likely degradation products.

  • Chromatographic Separation: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can resolve the parent peak from all the degradation product peaks. Gradient elution is often necessary to achieve adequate separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess the purity of the parent peak and to help identify the structures of the degradants.

Part 2: Troubleshooting Guide

Issue 1: Rapid degradation of this compound in solution.

  • Possible Cause: The choice of solvent may be inappropriate, or the solution may be exposed to light.

  • Troubleshooting Steps:

    • Switch to a high-purity aprotic solvent such as acetonitrile or DMSO.

    • Prepare solutions fresh before use.

    • Protect solutions from light at all times by using amber vials or wrapping vials in aluminum foil.

    • If working in an aqueous medium, use buffers to control the pH and consider de-gassing the solvent to remove dissolved oxygen.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: Lack of precise control over stress conditions or issues with the analytical method.

  • Troubleshooting Steps:

    • Ensure that stress conditions (temperature, light intensity, concentration of stressing agent) are tightly controlled and consistent across experiments.

    • Verify the performance of your analytical method. Check for system suitability (e.g., peak shape, resolution, and reproducibility) before each run.

    • Ensure complete dissolution of the compound in the chosen solvent before initiating the stability study.

Part 3: Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[9] Below are detailed protocols for subjecting this compound to various stress conditions.

Protocol 1: Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Add 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis. It may be necessary to quench the reaction with an antioxidant like sodium bisulfite before analysis.

Protocol 3: Photolytic Degradation
  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as recommended by ICH Q1B guidelines.

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Protocol 4: Thermal Degradation
  • Place the solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • At specified time points, withdraw a sample of the solid, dissolve it in a suitable solvent, and analyze by HPLC.

  • For degradation in solution, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile) and incubate at 60°C, protected from light. Analyze at specified time points.

Summary of Expected Degradation
Stress ConditionExpected Degradation ProductsRationale
Acidic Hydrolysis Minimal degradation expectedPyridine rings are generally stable to acid hydrolysis.
Basic Hydrolysis Potential for minor degradationThe nitro group can activate the ring to nucleophilic attack under harsh basic conditions.
Oxidation This compound-N-oxideThe pyridine nitrogen is a likely site for oxidation.[5]
Photodegradation n-Methyl-3-nitrosopyridin-4-amineReduction of the nitro group is a common photolytic pathway for nitroaromatics.[6][7]
Thermal Degradation Demethylation or ring openingHigh thermal energy can lead to cleavage of weaker bonds.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under oxidative and photolytic stress.

oxidative_degradation parent This compound n_oxide This compound-N-oxide parent->n_oxide Oxidation (e.g., H₂O₂)

Caption: Predicted oxidative degradation pathway.

photolytic_degradation parent This compound nitroso n-Methyl-3-nitrosopyridin-4-amine parent->nitroso Photodegradation (UV light)

Caption: Predicted photolytic degradation pathway.

References

Technical Support Center: Safe Handling and Storage of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for n-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6). This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound. The following information is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

I. Hazard Identification and Risk Assessment

This compound is a potent chemical that requires careful handling due to its significant hazard profile. A thorough understanding of its risks is the foundation of safe laboratory practices.

Summary of Key Hazards:

Hazard ClassGHS ClassificationKey Phrase
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage[1]
Hazardous to the Aquatic Environment, Short-TermCategory 2H411: Toxic to aquatic life with long lasting effects[1]
Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Expert Insight: The presence of the nitro group and the amine functionality on the pyridine ring contributes to the compound's reactivity and toxicity. The primary risks are acute toxicity through multiple exposure routes and severe corrosive effects on skin and eyes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the immediate first aid measures in case of accidental exposure?

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][3]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

Due to its high toxicity and corrosive nature, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[5][6]

  • Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities or when there is a risk of splashing.[6]

  • Respiratory Protection: All handling of this solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required when dusts are generated.[2][3]

Q3: What are the proper storage conditions for this compound?

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Temperature: Store at a recommended temperature as indicated on the product label.[1]

  • Location: Store in a locked cabinet or an area accessible only to qualified and authorized personnel.[1][7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][8]

Q4: How should I dispose of waste containing this compound?

Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not allow the product to enter drains, as it is toxic to aquatic life.[1]

III. Troubleshooting Guide

This section provides solutions to potential issues that may arise during experimentation.

Problem 1: I observe the solid material changing color or appearance in storage.

  • Potential Cause: This could indicate degradation of the compound, possibly due to improper storage conditions such as exposure to light, moisture, or incompatible substances.

  • Solution:

    • Do not use the material if you suspect it has degraded.

    • Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place.[3]

    • Check for any potential contamination in the storage area.

    • If the integrity of the compound is critical for your experiment, it is advisable to use a fresh, unopened container.

Problem 2: I need to weigh a small amount of the powder, but I am concerned about creating airborne dust.

  • Potential Cause: Weighing a fine powder can easily generate dust, which is a significant inhalation hazard with this compound.[1]

  • Solution:

    • Always perform weighing operations inside a chemical fume hood or a glove box.[1]

    • Use a weighing boat or paper that is appropriately sized to minimize the chances of spilling.

    • Handle the container and spatula gently to avoid disturbing the powder.

    • If possible, use an anti-static weighing dish to prevent the powder from clinging and becoming airborne.

IV. Experimental Protocols: Safe Handling and Storage Workflow

This section provides a step-by-step methodology for the safe handling and storage of this compound.

1. Preparation and Pre-Handling Check:

  • Risk Assessment: Before starting any work, conduct a thorough risk assessment for your specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).

  • PPE Inspection: Inspect all PPE for any damage before donning.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2][3]

2. Handling the Compound:

  • Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood.[1]

  • Dispensing:

    • Place the stock container on a stable surface within the fume hood.

    • Carefully open the container.

    • Use a clean, dedicated spatula for transferring the solid.

    • Dispense the desired amount into a tared, labeled secondary container.

    • Avoid generating dust by handling the material gently.[7]

  • Post-Handling:

    • Securely close the stock container.

    • Wipe the exterior of the stock container and any tools used with a damp cloth (be mindful of creating hazardous waste).

    • Clean the work area within the fume hood.

3. Storage of the Compound:

  • Immediate Storage: Return the stock container to its designated, secure storage location immediately after use.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, and any relevant hazard warnings.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[3][8]

Workflow Diagram:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage prep Preparation Risk Assessment Verify Fume Hood Inspect PPE Check Emergency Equipment handling Handling Dispense Compound Close Container & Clean Tools Clean Work Area prep->handling Proceed with caution storage Storage Return to Secure Location Ensure Proper Labeling Segregate from Incompatibles handling->storage After use

Caption: Workflow for safe handling and storage of this compound.

V. References

  • Sigma-Aldrich, Safety Data Sheet for this compound. (Accessed January 2026). --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 4-Amino-3-nitropyridine. (2021-12-25). --INVALID-LINK--

  • Sigma-Aldrich, Safety Data Sheet for a related compound. (2025-11-06). --INVALID-LINK--

  • Thermo Fisher Scientific, Safety Data Sheet for 3-Amino-4-methylpyridine. (2010-04-30). --INVALID-LINK--

  • Sigma-Aldrich, Safety Data Sheet for N,N-dimethylpyridin-4-amine. (2021-10-07). --INVALID-LINK--

  • American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. --INVALID-LINK--

  • ECHEMI, 4-Amino-3-nitropyridine Safety Data Sheet. --INVALID-LINK--

  • Santa Cruz Biotechnology, Safety Data Sheet for 2-Amino-4-methylpyridine. --INVALID-LINK--

  • Sigma-Aldrich, Safety Data Sheet for a related compound. (2025-11-06). --INVALID-LINK--

  • ChemicalBook, 4-Amino-3-nitropyridine Safety Data Sheet. (2025-07-26). --INVALID-LINK--

  • ChemicalBook, 4-Amino-3-nitropyridine Safety Data Sheet. (2025-07-26). --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of Novel Kinase Inhibitors Derived from N-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The aminopyridine scaffold is a cornerstone of this field, recognized for its versatile pharmacological profiles and its presence in numerous clinically approved drugs.[1][2] These structures are prized as "privileged scaffolds" because their unique structural and electronic properties allow them to interact with a wide array of biological targets, including enzymes and receptors, with high affinity.[2][3]

N-Methyl-3-nitropyridin-4-amine is a valuable, functionalized starting material within this chemical class.[4][5] While not biologically active in its own right, it serves as a versatile chemical intermediate for building more complex molecules.[6] The presence of the nitro group, the secondary amine, and the pyridine ring provides multiple reaction handles for chemists to elaborate the core structure, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7]

This guide provides a comprehensive framework for synthesizing a focused library of novel kinase inhibitors derived from this compound and outlines a rigorous, multi-tiered experimental strategy to compare their biological activities. Our focus will be on Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling and a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9]

Synthetic Strategy: Building a Focused Compound Library

The primary goal is to generate a small, diverse library of compounds where systematic structural changes can be directly correlated with biological activity. The proposed synthetic route leverages the reactivity of the aminopyridine core.

Core Synthesis Pathway:

A plausible and efficient synthetic strategy begins with the catalytic reduction of the nitro group of the parent compound to yield the corresponding diamine. This key intermediate, N4-methylpyridine-3,4-diamine, is then poised for elaboration. Subsequent coupling reactions, such as the well-established Buchwald-Hartwig or Suzuki reactions, can be used to introduce a variety of aryl or heteroaryl moieties. These reactions are staples in kinase inhibitor synthesis, allowing for the exploration of different chemical groups that will interact with the target protein.[10]

The diagram below illustrates a generalized workflow for generating a library of potential BTK inhibitors from the starting material.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Library Diversification cluster_2 PART 3: Biological Evaluation A This compound B Catalytic Hydrogenation (e.g., Pd/C, H2) A->B C Intermediate: N4-methylpyridine-3,4-diamine B->C D Buchwald-Hartwig or Suzuki Coupling C->D F Final Compound Library (e.g., Compound A, B, C...) D->F E Aryl/Heteroaryl Halides (R-X) E->D G Biochemical Assays (BTK IC50) F->G H Cell-Based Assays (Target Engagement, Viability) F->H I In Vitro ADME (Stability, Permeability) F->I G cluster_0 B-Cell Receptor Signaling BCR BCR (B-Cell Receptor) LYN LYN/SYK BCR->LYN Stimulation BTK BTK LYN->BTK pBTK p-BTK (Active) BTK->pBTK Autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor NMP-Series Inhibitor Inhibitor->BTK

References

A Guide to the Spectroscopic Analysis of n-Methyl-3-nitropyridin-4-amine for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers synthesizing substituted heterocyclic compounds, such as n-Methyl-3-nitropyridin-4-amine, a robust analytical strategy is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, contrasting its spectral features with those of key analogues: 3-nitropyridin-4-amine and n,n-dimethyl-3-nitropyridin-4-amine. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity.

The Imperative of Multi-Modal Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for the definitive structural assignment of a novel compound. A more rigorous approach, and one that is universally accepted, involves the synergistic use of multiple spectroscopic methods.[1] This multi-modal strategy allows for the cross-validation of structural features, thereby minimizing the risk of misidentification. For this compound, we will consider the collective evidence from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C).

Part 1: Predicted Spectroscopic Profile of this compound

Given the novelty of this compound, publicly available experimental spectra are scarce. Therefore, the following analysis is based on well-established principles of spectroscopy and predicted data from validated computational models.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[2] The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[3] For this compound (C₆H₇N₃O₂), the expected molecular weight is 153.14 g/mol .[4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 153. This peak provides the most direct evidence for the molecular formula of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[5] The resulting spectrum provides a "fingerprint" of the functional groups present.[6] For this compound, the following characteristic absorption bands are anticipated:

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine.

  • C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the pyridine ring.

  • C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the N-methyl group.

  • N-O Asymmetric & Symmetric Stretch: Strong absorption bands are expected around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

  • C=C and C=N Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region will be present due to the stretching vibrations within the pyridine ring.

  • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region is expected for the C-N bond of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C.[7] The chemical shifts, signal multiplicities (splitting patterns), and integration values in an NMR spectrum allow for the precise mapping of a molecule's structure.[8]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit the following signals:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group and the electron-donating amino group will significantly influence their chemical shifts.

  • N-H Proton: A broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration, corresponding to the proton on the secondary amine.

  • N-Methyl Protons: A singlet (or a doublet if coupled to the N-H proton, which is often not observed due to rapid exchange) integrating to three protons, likely in the δ 2.5-3.5 ppm region.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule:

  • Aromatic Carbons: Five signals in the downfield region (typically δ 100-160 ppm) for the five carbons of the pyridine ring. The carbon atom attached to the nitro group will be significantly deshielded (shifted downfield).

  • N-Methyl Carbon: One signal in the upfield region (typically δ 20-40 ppm) for the carbon of the N-methyl group.

Part 2: Comparative Spectroscopic Analysis

To provide a robust confirmation of the structure of this compound, a comparison with structurally related compounds is invaluable. Here, we compare its predicted spectral data with the known experimental data for 3-nitropyridin-4-amine and the predicted data for n,n-dimethyl-3-nitropyridin-4-amine.

Table 1: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ Peak (m/z)
3-Nitropyridin-4-amineC₅H₅N₃O₂139.11[9]139
This compoundC₆H₇N₃O₂153.14[4]153
n,n-Dimethyl-3-nitropyridin-4-amineC₇H₉N₃O₂167.17167

Table 2: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group3-Nitropyridin-4-amine (Experimental)This compound (Predicted)n,n-Dimethyl-3-nitropyridin-4-amine (Predicted)
N-H Stretch~3400, ~3300 (primary amine)~3350 (secondary amine)Absent
C-H (Aromatic)>3000>3000>3000
C-H (Aliphatic)Absent<3000<3000
N-O Stretch~1520, ~1340~1520, ~1340~1520, ~1340

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Proton Environment3-Nitropyridin-4-amine (Experimental)This compound (Predicted)n,n-Dimethyl-3-nitropyridin-4-amine (Predicted)
Aromatic H~6.7-8.8~6.8-9.0~7.0-9.2
NH₂ / NH~7.5 (broad s, 2H)~8.0 (broad s, 1H)Absent
N-CH₃Absent~3.0 (s, 3H)~2.8 (s, 6H)

Note: Predicted values are estimations and may vary based on the prediction software and solvent used. Experimental data for 3-nitropyridin-4-amine is sourced from spectral databases.[10]

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment3-Nitropyridin-4-amine (Experimental)This compound (Predicted)n,n-Dimethyl-3-nitropyridin-4-amine (Predicted)
Aromatic C~110-155~110-158~112-160
N-CH₃Absent~30~40

Note: Predicted values are estimations. Experimental data for 3-nitropyridin-4-amine is sourced from publicly available data.[9]

The comparative analysis clearly highlights the expected spectral differences arising from the methylation of the amino group. The disappearance of one N-H proton signal in the ¹H NMR and the appearance of a methyl signal are key indicators. In the fully methylated analogue, the absence of any N-H signal in both IR and ¹H NMR spectra, coupled with a larger molecular ion peak in the mass spectrum, provides definitive evidence of the dimethylamino substitution.

Part 3: Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Protocol 1: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the ionization energy to 70 eV.

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet. Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Protocol 2: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to TMS.

Part 4: Visualizing the Analytical Workflow and Structural Relationships

To further clarify the process and the structural comparisons, the following diagrams are provided.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Synthesis MS Mass Spectrometry (MS) Sample->MS Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (1H, 13C) Sample->NMR Connectivity Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data Structure Structural Confirmation Data->Structure Cross-Validation

Caption: Workflow for the spectroscopic confirmation of a novel compound.

G cluster_0 Structural Comparison and Spectroscopic Impact cluster_1 Key Spectral Changes A 3-Nitropyridin-4-amine -NH₂ B This compound -NH(CH₃) A->B Methylation C n,n-Dimethyl-3-nitropyridin-4-amine -N(CH₃)₂ B->C Methylation IR_A IR: Two N-H bands NMR_A 1H NMR: NH₂ signal (~2H) IR_B IR: One N-H band NMR_B 1H NMR: NH signal (~1H) N-CH₃ signal (~3H) IR_C IR: No N-H band NMR_C 1H NMR: No NH signal N-(CH₃)₂ signal (~6H)

Caption: Impact of N-methylation on key IR and ¹H NMR signals.

Conclusion

The structural confirmation of this compound requires a meticulous and multi-faceted analytical approach. By combining the molecular weight information from mass spectrometry, the functional group data from infrared spectroscopy, and the detailed connectivity map from ¹H and ¹³C NMR spectroscopy, a confident structural assignment can be made. Furthermore, by comparing the spectroscopic data—whether experimental or predicted—with that of closely related analogues, the subtle yet significant effects of structural modifications can be clearly observed and rationalized. This comprehensive guide provides the framework for such an analysis, ensuring the scientific rigor necessary for advancing drug development programs.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound n-Methyl-3-nitropyridin-4-amine (MW: 153.14 g/mol , Formula: C₆H₇N₃O₂) serves as a vital building block in the synthesis of various therapeutic agents.[1][2] Its molecular structure, featuring a substituted pyridine ring, makes it susceptible to the formation of structurally related impurities during synthesis. These impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product. Therefore, a robust and validated analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will delve into a primary reversed-phase HPLC-UV method, offering a detailed protocol and the scientific rationale behind the selection of each parameter. Furthermore, we will compare this established method with alternative techniques, providing the necessary data to empower researchers to select the optimal approach for their specific needs.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of non-polar to moderately polar compounds. For this compound, a C18 column is the stationary phase of choice, providing a hydrophobic environment for the retention of the analyte and its potential impurities.

The selection of the mobile phase is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer (like ammonium formate with formic acid) and an organic modifier (acetonitrile or methanol) is typically employed. The acidic modifier helps to suppress the ionization of the amine group, leading to better peak shape and retention time reproducibility.[3] UV detection at 254 nm is suitable for this compound due to the presence of the nitroaromatic chromophore, which exhibits strong absorbance at this wavelength.[4][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in Mobile Phase Sample->Dilution Accurate Weighing Filtration Filter through 0.45 µm syringe filter Dilution->Filtration Injector Autosampler Injection Filtration->Injector Transfer to vial Column C18 Reversed-Phase Column Injector->Column Mobile Phase Flow Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Acquisition Integration Peak Integration and Analysis Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Caption: Workflow for HPLC-UV Purity Assessment.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4][5]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Data Interpretation:

  • Inject the prepared sample onto the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities to monitor for include unreacted starting materials and byproducts such as N-nitroso methyl amino pyridine.[6]

Comparative Analysis of HPLC Methods

While HPLC-UV is a robust and widely accessible method, alternative techniques can offer significant advantages, particularly for in-depth impurity profiling and trace-level analysis.

FeatureHPLC-UVHPLC-MS (Mass Spectrometry)UPLC (Ultra-Performance Liquid Chromatography)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation using smaller particle size columns for higher efficiency.
Selectivity Good for chromophoric compounds. Co-eluting peaks can be an issue.Excellent. Can distinguish between compounds with the same retention time but different masses.Very high resolution, better separation of closely eluting peaks.
Sensitivity Moderate (ng range).High (pg to fg range).High, due to sharper peaks.
Impurity ID Requires isolation and further analysis (e.g., NMR, MS).Provides molecular weight information, aiding in impurity identification.Does not inherently provide structural information.
Cost Relatively low.High initial investment and maintenance costs.Moderate to high.
Best For Routine quality control, purity checks.Impurity profiling, genotoxic impurity analysis, metabolite identification.High-throughput screening, complex mixture analysis.
HPLC-MS: The Gold Standard for Impurity Identification

For drug development, identifying unknown impurities is crucial. HPLC coupled with Mass Spectrometry (HPLC-MS) is the definitive tool for this purpose. It not only separates the components of a mixture but also provides the molecular weight of each component. This information is invaluable for proposing the structure of an unknown impurity, which is the first step in assessing its potential toxicity. A liquid chromatography-mass spectrometry method has been developed for the determination of a related nitrosamine impurity, N-methyl-N-nitrosopyridin-4-amine, demonstrating the power of this technique for trace-level analysis of potentially genotoxic impurities.[7]

Decision_Tree Start Purity Assessment Goal Routine_QC Routine QC / Purity Check? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC_UV Use HPLC-UV Routine_QC->HPLC_UV Yes High_Throughput High-Throughput Required? Impurity_ID->High_Throughput No HPLC_MS Use HPLC-MS Impurity_ID->HPLC_MS Yes High_Throughput->HPLC_UV No UPLC Consider UPLC High_Throughput->UPLC Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion: A Multi-faceted Approach to Purity Assessment

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While the described HPLC-UV method provides a reliable and accessible means for routine quality control, a comprehensive purity program should leverage the strengths of multiple analytical techniques. The use of HPLC-MS for impurity identification and UPLC for high-throughput analysis, in conjunction with a validated HPLC-UV method, creates a robust and self-validating system for ensuring the highest standards of purity. This multi-faceted approach, grounded in sound scientific principles, is essential for navigating the rigorous demands of modern drug development.

References

A Comparative Guide to the Synthesis of n-Methyl-3-nitropyridin-4-amine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. n-Methyl-3-nitropyridin-4-amine is a valuable building block in medicinal chemistry, and its synthesis warrants a careful evaluation of available routes. This guide provides an in-depth, objective comparison of two primary synthetic strategies for this compound, focusing on a cost-benefit analysis that encompasses not only material costs but also reaction efficiency, safety, and environmental impact.

Introduction to this compound and its Synthetic Challenges

This compound is a substituted pyridine derivative featuring a nitro group and a secondary amine. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, makes it amenable to nucleophilic aromatic substitution (SNAr) at the 4-position. This reactivity forms the basis of the most common synthetic approaches to this molecule. The primary challenge lies in selecting the most advantageous starting material and reaction conditions to maximize yield and purity while minimizing costs and safety hazards.

This guide will focus on two prominent SNAr-based routes:

  • Route 1: Synthesis from 4-chloro-3-nitropyridine and methylamine.

  • Route 2: Synthesis from 4-fluoro-3-nitropyridine and methylamine.

We will dissect each route, providing detailed experimental protocols, cost analyses, and safety and environmental considerations to empower researchers to make informed decisions for their specific laboratory and developmental needs.

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic routes discussed, the following diagrams illustrate the core transformations.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 4-chloro-3-nitropyridine 4-chloro-3-nitropyridine n-Methyl-3-nitropyridin-4-amine_1 This compound 4-chloro-3-nitropyridine->n-Methyl-3-nitropyridin-4-amine_1 + Methylamine 4-fluoro-3-nitropyridine 4-fluoro-3-nitropyridine n-Methyl-3-nitropyridin-4-amine_2 This compound 4-fluoro-3-nitropyridine->n-Methyl-3-nitropyridin-4-amine_2 + Methylamine Route_1_Mechanism Start 4-chloro-3-nitropyridine + CH3NH2 Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Chloride Elimination Route_2_Mechanism Start 4-fluoro-3-nitropyridine + CH3NH2 Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Product This compound + HF Intermediate->Product Fluoride Elimination

A Comparative Guide to the Synthetic Utility of n-Methyl-3-nitropyridin-4-amine and its Demethylated Analog, 3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecular entities. This guide provides an in-depth technical comparison of two closely related nitropyridine derivatives: n-Methyl-3-nitropyridin-4-amine and its demethylated analog, 3-nitropyridin-4-amine . We will explore their synthesis, electronic properties, and comparative reactivity in key synthetic transformations, supported by experimental protocols and mechanistic insights.

Introduction to the Analogs

Both this compound and 3-nitropyridin-4-amine are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications.[1][2] The presence of an amino or methylamino group, a nitro group, and the pyridine core provides multiple reactive sites, allowing for diverse chemical modifications. The key structural difference lies in the N-methylation of the exocyclic amino group, which significantly influences the electronic properties and, consequently, the reactivity of the molecule.

Synthesis of the Starting Materials

A reliable and scalable synthesis of the starting materials is paramount for any synthetic campaign. Here, we outline established protocols for the preparation of both analogs.

Synthesis of 3-nitropyridin-4-amine

The most common and efficient method for the synthesis of 3-nitropyridin-4-amine is the direct nitration of 4-aminopyridine. The amino group acts as an activating group, directing the electrophilic nitration to the 3-position.

Experimental Protocol: Synthesis of 3-nitropyridin-4-amine [3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminopyridine (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature between 0 and 10 °C.

  • Reaction Progression: Stir the reaction mixture at 0-10 °C for 5 hours, then allow it to warm to room temperature and heat at 90°C for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-nitropyridin-4-amine as a yellow solid.

Synthesis of this compound

A direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor with methylamine. 4-Chloro-3-nitropyridine is a common starting material for this transformation. The electron-withdrawing nitro group activates the 4-position towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or THF.

  • Nucleophilic Substitution: Add a solution of methylamine (2-3 equivalents, e.g., 40% in water or as a solution in a compatible solvent) to the reaction mixture.

  • Reaction Progression: Heat the mixture at a temperature ranging from 60 to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: Purify the residue by column chromatography on silica gel to afford this compound.

Comparative Analysis of Physicochemical Properties and Reactivity

The presence of the N-methyl group in this compound introduces distinct electronic and steric effects compared to its primary amine counterpart.

Property3-nitropyridin-4-amineThis compound
Molecular Weight 139.11 g/mol 153.14 g/mol [4]
CAS Number 1681-37-4[5]1633-41-6[4]
Appearance Yellow crystalline powderData not widely available
Melting Point 203-207 °CData not widely available
Electronic Effect of Amino Group Electron-donating (resonance and inductive)Stronger electron-donating (inductive effect of methyl group)
Nucleophilicity of Amino N ModerateEnhanced
Acidity of Amino H AcidicLess acidic
Steric Hindrance at Amino Group LowerHigher
Electronic Effects and Their Implications

The primary electronic difference stems from the inductive effect of the methyl group. In this compound, the methyl group is electron-donating, which increases the electron density on the exocyclic nitrogen atom. This has two major consequences:

  • Increased Nucleophilicity of the Amino Group: The N-methylated amine is a stronger nucleophile than the primary amine. This can lead to faster reaction rates in reactions where the amino group acts as the nucleophile, such as in alkylation or acylation reactions.

  • Enhanced Electron-Donating Character towards the Pyridine Ring: The increased electron-donating ability of the methylamino group can influence the reactivity of the pyridine ring in electrophilic and nucleophilic aromatic substitution reactions.

Case Study: Comparative Reactivity in Nucleophilic Aromatic Substitution

A common transformation involving these building blocks is their use as nucleophiles in SNAr reactions. Let's consider a hypothetical reaction with a generic electrophile, 2-chloro-5-nitro-pyrimidine, to illustrate the expected differences in reactivity.

G cluster_0 3-nitropyridin-4-amine Pathway cluster_1 This compound Pathway A 3-nitropyridin-4-amine C SNAr Reaction (Base, Solvent, Heat) A->C B 2-chloro-5-nitro-pyrimidine B->C D Product A C->D E This compound G SNAr Reaction (Base, Solvent, Heat) E->G F 2-chloro-5-nitro-pyrimidine F->G H Product B G->H

Figure 1: General workflow for comparing the reactivity of the two analogs in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Comparative SNAr Reaction

  • Reaction Setup: In two separate reaction vessels, dissolve 3-nitropyridin-4-amine (1 equivalent) and this compound (1 equivalent) in a suitable aprotic polar solvent like DMF or DMSO.

  • Addition of Reagents: To each vessel, add 2-chloro-5-nitro-pyrimidine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction Progression: Heat both reaction mixtures to 80-100 °C and monitor the progress of each reaction simultaneously using LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixtures, dilute with water, and extract the products with an organic solvent like ethyl acetate. Purify the products by column chromatography.

Expected Outcome and Rationale:

It is anticipated that the reaction with This compound will proceed at a faster rate than the reaction with 3-nitropyridin-4-amine. This is due to the enhanced nucleophilicity of the secondary amine nitrogen, a direct consequence of the electron-donating methyl group. However, the increased steric bulk of the methylamino group could potentially offset this electronic advantage in sterically hindered substrates.

The primary amine of 3-nitropyridin-4-amine, while less nucleophilic, is also less sterically encumbered. Furthermore, the presence of two N-H protons allows for potential secondary reactions or different hydrogen bonding interactions that could influence the reaction pathway.

G cluster_0 Choice of Reagent cluster_1 Reaction Considerations cluster_2 Outcome start Synthetic Goal: Functionalized Pyridine Derivative reagent1 3-nitropyridin-4-amine + Less sterically hindered + Can be di-functionalized - Less nucleophilic start->reagent1 reagent2 This compound + More nucleophilic - More sterically hindered - Mono-functionalization at N start->reagent2 reaction Reaction Conditions Temperature, Time, Base reagent1->reaction reagent2->reaction outcome Product Yield, Purity, Side-products reaction->outcome

Figure 2: Decision-making workflow for selecting the appropriate aminonitropyridine building block.

Conclusion

The choice between this compound and 3-nitropyridin-4-amine is a nuanced one that depends on the specific synthetic strategy and desired properties of the target molecule.

  • 3-nitropyridin-4-amine is the reagent of choice when a primary amino group is required for subsequent transformations, or when steric hindrance is a concern. Its two N-H protons also offer opportunities for further derivatization.

  • This compound is advantageous when higher nucleophilicity is desired to drive a reaction to completion or to achieve faster reaction rates. The methyl group can also impart different physicochemical properties to the final product, such as increased lipophilicity.

By understanding the fundamental differences in their synthesis, electronic properties, and reactivity, researchers can make informed decisions to optimize their synthetic endeavors and accelerate the drug discovery and development process.

References

Evaluating the Performance of n-Methyl-3-nitropyridin-4-amine in Kinase Inhibitor Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel kinase inhibitors are paramount in the quest for more effective and selective therapeutics. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This guide provides a comprehensive framework for evaluating the performance of a novel small molecule, n-Methyl-3-nitropyridin-4-amine, in kinase inhibitor profiling. We will objectively compare its hypothetical performance with established kinase inhibitors and provide the supporting experimental rationale and detailed protocols necessary for such an evaluation.

Introduction to Kinase Inhibitor Profiling and the Candidate Molecule

The therapeutic success of kinase inhibitors has spurred the development of numerous small molecules targeting the ATP-binding site of these enzymes.[3] However, a significant challenge remains in achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome.[4] Off-target effects of non-selective inhibitors can lead to toxicity and limit their therapeutic window.[1] Therefore, rigorous kinase inhibitor profiling against a broad panel of kinases is a critical step in early-stage drug discovery.[5][6]

This guide focuses on a compound of interest, This compound . Its chemical structure is presented below.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [7]

The presence of the pyridin-amine scaffold suggests that this compound may function as an ATP-competitive inhibitor, a common mechanism for small molecule kinase inhibitors.[8][9] The pyridine ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for many known inhibitors. The methyl and nitro groups may contribute to specificity and potency by interacting with adjacent hydrophobic pockets and forming additional hydrogen bonds.

To objectively assess the potential of this compound, we will outline a direct comparison with two well-characterized kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor often used as a positive control in kinase assays.

  • Dasatinib: A clinically approved multi-targeted kinase inhibitor with a more defined selectivity profile than Staurosporine.[10]

Experimental Design for Kinase Inhibitor Profiling

A multi-step approach is essential for a thorough evaluation of a novel kinase inhibitor. This typically involves a primary screen to identify potential kinase targets, followed by secondary assays to quantify the potency and determine the mechanism of inhibition.

Below is a DOT script for a Graphviz diagram illustrating the proposed experimental workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: Cellular Assays start Compound Preparation (this compound, Staurosporine, Dasatinib) kinase_panel Broad Kinase Panel (e.g., 96 diverse kinases) start->kinase_panel primary_screen Primary Kinase Screen (e.g., ADP-Glo™ Assay) Single High Concentration (e.g., 10 µM) data_analysis_1 Data Analysis: Percent Inhibition Calculation primary_screen->data_analysis_1 kinase_panel->primary_screen hit_identification Hit Identification (Kinases with >50% inhibition) data_analysis_1->hit_identification ic50_determination IC50 Determination (Dose-Response Curves) hit_identification->ic50_determination selectivity_profiling Selectivity Profiling (Comparison across hits) ic50_determination->selectivity_profiling mechanism_of_action Mechanism of Action Studies (e.g., ATP Competition Assay) selectivity_profiling->mechanism_of_action cell_based_assays Cell-Based Assays (Target engagement, downstream signaling) mechanism_of_action->cell_based_assays

Caption: Experimental workflow for kinase inhibitor profiling.

Primary Kinase Screening

The initial step is to screen this compound against a broad panel of kinases at a single, high concentration (e.g., 10 µM) to identify potential "hits". A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a suitable platform for this purpose due to its high sensitivity and broad applicability across different kinase families.[11]

Table 1: Hypothetical Primary Screening Data (% Inhibition at 10 µM)

Kinase TargetThis compoundStaurosporineDasatinib
Serine/Threonine Kinases
PKA15.298.525.1
PKCα22.899.130.7
AKT168.995.345.6
CDK2/cyclin A85.499.892.3
Tyrosine Kinases
SRC92.199.598.9
ABL188.799.699.2
EGFR35.697.275.4
VEGFR275.398.196.8

From this hypothetical data, this compound shows promising activity against AKT1, CDK2/cyclin A, SRC, ABL1, and VEGFR2, warranting further investigation.

Secondary Screening: IC50 Determination

For the identified hits, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify their potency. This involves performing the kinase assay with a range of inhibitor concentrations.

Table 2: Hypothetical IC50 Values (nM)

Kinase TargetThis compoundStaurosporineDasatinib
AKT175015150
CDK2/cyclin A250520
SRC15020.8
ABL120031.2
VEGFR2600810

This hypothetical data suggests that this compound is a moderately potent inhibitor of SRC, ABL1, and CDK2/cyclin A, with weaker activity against AKT1 and VEGFR2. Compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib, our candidate compound exhibits a more selective profile.

Experimental Protocols

ADP-Glo™ Kinase Assay (Primary and Secondary Screening)

This protocol is adapted from commercially available kits and general kinase assay principles.[11]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be at or near the Km for each specific kinase.

    • Prepare stock solutions of the test compounds (this compound, Staurosporine, Dasatinib) in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of kinase/substrate solution.

    • Add 1 µL of the test compound at various concentrations (for IC50) or a fixed concentration (for primary screen).

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • For the primary screen, calculate the percent inhibition relative to a no-inhibitor control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model.

Visualizing Kinase Signaling

Understanding the context of the targeted kinases is crucial. The diagram below illustrates a simplified signaling pathway involving SRC and ABL, two potential targets of this compound.

G cluster_pathway Simplified SRC/ABL Signaling Pathway cluster_inhibitor Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GF->RTK binds SRC SRC RTK->SRC activates PI3K PI3K RTK->PI3K activates STAT3 STAT3 SRC->STAT3 phosphorylates RAS RAS SRC->RAS activates ABL ABL CRKL CRKL ABL->CRKL phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CRKL->Proliferation Inhibitor This compound Inhibitor->SRC Inhibitor->ABL

Caption: Inhibition of SRC and ABL signaling by this compound.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate the performance of a novel compound, this compound, as a kinase inhibitor. Based on our hypothetical data, this compound demonstrates a promising profile as a moderately potent and selective inhibitor of SRC, ABL, and CDK2.

The next logical steps in the evaluation of this compound would include:

  • Mechanism of Action Studies: Confirming ATP-competitive binding through kinetic assays.

  • Cell-Based Assays: Assessing the compound's ability to inhibit the phosphorylation of downstream targets of SRC, ABL, and CDK2 in relevant cancer cell lines.

  • Broader Selectivity Profiling: Screening against a larger panel of kinases (e.g., >200) to further define its selectivity.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

By following a rigorous and comparative evaluation process, researchers can effectively characterize novel kinase inhibitors and identify promising candidates for further preclinical and clinical development.

References

A Comparative Guide to the Applications of Substituted 3-Nitropyridin-4-amines: From Kinase Inhibition to Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 3-nitropyridin-4-amines represent a class of highly versatile heterocyclic building blocks that have garnered significant attention across diverse scientific disciplines. The unique electronic properties conferred by the pyridine core, activated by an electron-withdrawing nitro group and functionalized with a reactive amino group, make these compounds powerful scaffolds in medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive review of the primary applications of substituted 3-nitropyridin-4-amines, with a focus on their role as precursors to potent kinase inhibitors and neuromuscular therapeutics. We will conduct an in-depth comparison of various substitution patterns, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these key compounds.

Introduction: The Chemical Versatility of the 3-Nitropyridin-4-amine Scaffold

The 3-nitropyridin-4-amine core is a privileged scaffold in synthetic chemistry. The pyridine ring, a common motif in biologically active molecules, is rendered electron-deficient by the adjacent nitro group at the 3-position. This electronic arrangement serves two primary purposes:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the C4 position (and C2/C6), making the amino group or other leaving groups at this position susceptible to displacement by a wide range of nucleophiles. This allows for the rapid generation of diverse compound libraries.

  • A Precursor to Diaminopyridines: The nitro group can be readily reduced to an amino group, yielding a 3,4-diaminopyridine. This vicinal diamine is a critical intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are prevalent in many kinase inhibitors.

This dual reactivity makes the scaffold an ideal starting point for creating complex molecules with tailored properties.

Applications in Medicinal Chemistry: A Tale of Two Pathways

The predominant application of substituted 3-nitropyridin-4-amines is in the field of drug discovery and development. Their utility can be broadly categorized into two major areas: the development of kinase inhibitors for oncology and the synthesis of ion channel modulators for neuromuscular disorders.

The Engine of Kinase Inhibitor Discovery

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-nitropyridin-4-amine scaffold is a cornerstone in the synthesis of ATP-competitive kinase inhibitors, which bind to the kinase active site and prevent the phosphorylation of downstream substrates.

The general synthetic strategy involves the reduction of the nitro group to form a 3,4-diaminopyridine, followed by cyclization to create a fused bicyclic core, such as a pyrido[3,4-d]pyrimidine or imidazo[4,5-c]pyridine. This core effectively mimics the adenine region of ATP, while substituents appended through initial SNAr reactions or on the cyclizing agent can be tailored to achieve potency and selectivity for specific kinases.

The pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine cores are particularly effective kinase inhibitor scaffolds derived from nitropyridine precursors. Structure-activity relationship (SAR) studies have revealed key insights into achieving potency and selectivity.

For instance, in a series of pyrido[2,3-d]pyrimidine inhibitors, the initial lead compound 4b showed broad activity against several tyrosine kinases.[1][2] Strategic modifications led to compounds with significantly improved potency and selectivity, as detailed in the table below.

CompoundR1 SubstituentR2 SubstituentPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)Reference
4b -NH22,6-dichlorophenyl1.110.130.450.22[1][2]
6c -NH(CH2)4N(Et)22,6-dichlorophenyl<0.3 (cell-based)N/AN/AN/A[1][2]
4e -NH23,5-dimethoxyphenyl>500.060 >50>50[1][2]
N/A: Data not available

Analysis of Structure-Activity Relationship (SAR):

  • Improving Potency and Bioavailability: The introduction of a basic alkylamino side chain at the R1 position (compound 6c ) significantly enhanced potency and bioavailability compared to the parent compound 4b .[1][2] This is a common strategy in kinase inhibitor design to improve aqueous solubility and form favorable interactions with the solvent-exposed region of the kinase.

  • Achieving Selectivity: A remarkable shift in selectivity was achieved by modifying the R2 substituent. Replacing the 2,6-dichlorophenyl group of the broad-spectrum inhibitor 4b with a 3,5-dimethoxyphenyl group (compound 4e ) resulted in a highly selective inhibitor of the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase, with an IC50 of just 60 nM and a >800-fold selectivity over other tested kinases.[1][2] This highlights the critical role of the R2 group in exploiting subtle differences in the ATP-binding pockets of various kinases.

Similarly, pyrido[3,4-d]pyrimidine derivatives have been developed as highly potent inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint and a promising target in oncology.[3] A 2021 study explored the specific binding modes of these inhibitors, finding that interactions with residues such as I531, V539, M602, C604, and G605 are crucial for potent inhibition.[4]

To understand the impact of these inhibitors, it is essential to visualize their place within cellular signaling cascades.

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrido[d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Ligand EGF Ligand Ligand->EGFR Binds

Caption: EGFR signaling pathway and point of inhibition.

The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in cell growth and proliferation.[5][6][7] Upon binding its ligand, EGFR activates downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to gene transcription that promotes cell survival.[8][9] Kinase inhibitors derived from 3-nitropyridin-4-amines act by competitively blocking the ATP-binding site on EGFR, thereby halting this entire signaling cascade.

dot

Mps1_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Kinase Knl1 Knl1 Mps1->Knl1 P Bub1 Bub1 Mps1->Bub1 P Mad1 Mad1 Mps1->Mad1 P Knl1->Bub1 Recruits Bub1->Mad1 Recruits MCC Mitotic Checkpoint Complex (MCC) Assembly Mad1->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Allows Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Mps1 Blocks ATP Binding Amifampridine_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Muscle Fiber AP Action Potential Arrives K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (ends AP) ACh_Vesicle ACh Vesicle Ca_Channel->ACh_Vesicle Triggers Fusion Contraction Muscle Contraction ACh_Vesicle->Contraction ACh Release & Binding Amifampridine Amifampridine (3,4-DAP) Amifampridine->K_Channel Blocks Synthesis_Workflow Start 4-Amino-3-nitropyridine in MeOH/THF Step1 Add 10% Pd/C catalyst Start->Step1 Step2 Hydrogenate (H2, 1 atm) 10°C, 24h Step1->Step2 Step3 Filter off catalyst Step2->Step3 Step4 Evaporate filtrate Step3->Step4 End 3,4-Diaminopyridine (Yield ~97%) Step4->End

References

A Researcher's Guide to Validating Drug Mechanism of Action: From Target Engagement to Phenotypic Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's mechanism of action (MOA) is paramount. It is the foundational knowledge that transforms a promising hit into a viable therapeutic candidate. A well-defined MOA not only illuminates the path to clinical efficacy but also anticipates potential safety liabilities and informs patient selection strategies.[1] This guide provides an in-depth comparison of modern experimental approaches to validate the MOA of synthesized compounds, offering both strategic insights and practical, step-by-step protocols for researchers at the forefront of pharmaceutical innovation.

The Evolving Paradigm: Integrating Target-Based and Phenotypic Approaches

Historically, drug discovery has oscillated between two primary philosophies: target-based discovery and phenotypic screening.[2][3][4] Target-based approaches, born from the genomics revolution, begin with a specific molecular target hypothesized to be central to a disease's pathophysiology.[5][6] Conversely, phenotypic screening first identifies compounds that produce a desired effect in a cellular or organismal model, with the underlying molecular target often elucidated later.[3][4]

While target-based methods offer a rational and direct route to compound optimization, they can be limited by an incomplete understanding of complex disease biology.[5][7] Phenotypic screening, on the other hand, embraces this complexity, increasing the likelihood of discovering first-in-class medicines with novel MOAs.[2][3][4] The most robust MOA validation strategies today integrate the strengths of both approaches, creating a continuous loop of hypothesis generation and experimental confirmation.

I. Direct Target Engagement: Is the Compound Hitting its Intended Mark?

The initial and most critical step in MOA validation is to confirm direct physical binding of the compound to its putative target protein(s). A variety of biophysical and biochemical techniques are available, each with its own set of advantages and limitations.[][9][10][11]

Biophysical Methods for In Vitro Target Engagement

These techniques are indispensable for quantifying the thermodynamics and kinetics of a drug-target interaction using purified components.

G SPR SPR Kd Kd SPR->Kd Kinetics Kinetics SPR->Kinetics ITC ITC ITC->Kd Thermo Thermo ITC->Thermo TSA TSA TSA->Kd Qualitative MST MST MST->Kd

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) and affinity (K_D). It is highly sensitive but requires immobilization of the target protein, which can sometimes affect its native conformation.[10]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event, providing information on affinity (K_D), stoichiometry, enthalpy (ΔH), and entropy (ΔS).[][10] It is a label-free, in-solution technique but is lower in throughput and requires larger amounts of protein and compound.

  • Thermal Shift Assays (TSA / Differential Scanning Fluorimetry): These assays measure the change in a protein's melting temperature upon ligand binding.[][10] They are often used in high-throughput screening for hit identification and are compatible with a wide range of targets. However, they do not provide kinetic information and can be prone to artifacts.

  • Microscale Thermophoresis (MST): This technique measures the movement of molecules in a temperature gradient, which changes upon binding.[] MST is a solution-based method that requires low sample consumption and can be used with complex biological liquids.

Technique Principle Key Outputs Throughput Strengths Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.K_D, k_on, k_offMediumReal-time kinetic data, high sensitivity.Target immobilization may alter protein conformation.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.K_D, Stoichiometry, ΔH, ΔSLowGold standard for thermodynamics, label-free, in-solution.Low throughput, high sample consumption.
Thermal Shift Assay (TSA) Ligand-induced change in protein melting temperature.ΔT_m (correlates with binding)HighHigh throughput, low sample consumption, widely applicable.Indirect measure of affinity, prone to artifacts.
Microscale Thermophoresis (MST) Change in molecular movement in a temperature gradient upon binding.K_DMedium-HighLow sample consumption, in-solution, tolerant to complex liquids.Requires a fluorescent label or intrinsic tryptophan fluorescence.

II. Confirming Target Engagement in the Cellular Milieu

Demonstrating that a compound binds its target in a test tube is a crucial first step, but it is essential to confirm this engagement within the complex environment of a living cell.[12][13] Cellular target engagement assays bridge the gap between in vitro biophysics and in vivo pharmacology, providing evidence that the compound is cell-permeable and can access its target in a native context.

Key Cellular Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16][17] By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming target engagement.[16][17][18]

CETSA_Workflow cluster_1 Expected Outcome Outcome Compound-treated cells show increased protein stability at higher temperatures E E E->Outcome Indicates Target Engagement

  • Chemoproteomic Approaches (e.g., Kinobeads): These methods are particularly powerful for kinase inhibitors and other classes of drugs that target well-defined protein families.[19][20] In a competitive binding experiment, a cell lysate is incubated with the drug of interest before being passed over an affinity matrix (e.g., beads coated with broad-spectrum kinase inhibitors).[19][20][21] The drug competes with the beads for binding to its target kinases. By using quantitative mass spectrometry, the targets of the drug can be identified and their affinities can be determined in a complex proteome.[19][22] This approach not only confirms on-target engagement but can also reveal off-targets in an unbiased manner.[20]

Technique Principle Key Outputs Throughput Strengths Limitations
CETSA® Ligand-induced thermal stabilization of the target protein in intact cells.Thermal shift (ΔT_m), dose-response curves.Low-MediumConfirms target engagement in a native cellular context, label-free.Requires a specific antibody or MS method for detection, not all proteins show a thermal shift.
Kinobeads Competitive binding between a free drug and immobilized probes for target capture from a lysate.Target identity, apparent K_d, selectivity profile.MediumUnbiased identification of on- and off-targets, works with native proteins.Primarily for ATP-competitive inhibitors, requires specialized probes and mass spectrometry.

III. Elucidating Downstream Signaling and Phenotypic Consequences

Confirming target engagement is necessary but not sufficient. A robust MOA validation requires demonstrating that this engagement leads to the expected modulation of downstream signaling pathways and, ultimately, the desired cellular phenotype.[23]

'Omics' Approaches for Unbiased Pathway Analysis

Modern 'omics' technologies provide a global, unbiased view of the cellular response to a compound, offering a powerful way to generate and test hypotheses about its MOA.[24]

  • Transcriptomics (RNA-Seq): By sequencing the entire transcriptome of cells treated with a compound, researchers can identify changes in gene expression that result from target engagement.[25][26][27] Pathway enrichment analysis can then be used to determine which signaling pathways are significantly perturbed.[28][29] This is particularly useful for drugs that target transcription factors or other regulators of gene expression.[30]

  • Proteomics and Phosphoproteomics: Quantitative proteomics can reveal changes in protein abundance, while phosphoproteomics specifically measures changes in protein phosphorylation—a key indicator of kinase pathway activity.[23][31] These methods provide a more direct readout of signaling pathway modulation than transcriptomics and are essential for understanding the immediate effects of kinase inhibitors and other signaling modulators.

Signaling_Pathway cluster_0 Experimental Readouts Drug Synthesized Drug Target Target Protein (e.g., Kinase A) Drug->Target Binding & Inhibition Inhibition Target->Inhibition Downstream1 Substrate B Downstream2 Effector C Downstream1->Downstream2 Pathway Blocked Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype Altered Phenotype Inhibition->Downstream1 No Phosphorylation Proteomics Phosphoproteomics: Decreased p-Substrate B Transcriptomics RNA-Seq: Altered gene expression downstream of C CellAssay Phenotypic Assay: Increased apoptosis measured

Validating Specific Pathway Modulation

While 'omics' provide a broad view, traditional biochemical methods are essential for validating specific, hypothesis-driven pathway effects.

  • Western Blotting: This remains a workhorse technique for confirming changes in the phosphorylation status or expression level of specific proteins within a signaling cascade.

  • Reporter Assays: Genetically encoded reporters (e.g., luciferase assays for transcription factor activity) can provide a quantitative readout of the activity of a specific pathway node.

  • Phenotypic Assays: Ultimately, the MOA must be linked to a functional outcome. Assays for cell proliferation, apoptosis, migration, or other relevant phenotypes provide the final, crucial piece of the validation puzzle.

IV. Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following section provides detailed, self-validating protocols for key MOA validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Western Blot

Objective: To confirm intracellular target engagement of a compound by measuring its effect on the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Rationale: Ensure cells are in a healthy, logarithmic growth phase for consistent protein expression.

    • Treat cells with the desired concentrations of the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

    • Rationale: Serum proteins can bind to the compound, reducing its effective concentration. The incubation time should be sufficient for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Rationale: Protease inhibitors prevent protein degradation after cell lysis.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 8-12 temperatures from 37°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.

    • Rationale: The 3-minute heating step is sufficient to induce denaturation of unstable proteins. The temperature range should bracket the known or predicted melting temperature (T_m) of the target protein.

  • Lysis and Fractionation:

    • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Rationale: This method of lysis is gentle and avoids the use of detergents that could interfere with protein stability.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, insoluble proteins.

    • Rationale: This is the key separation step. The supernatant contains the soluble, non-denatured proteins.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize all samples to the same protein concentration.

    • Rationale: Equal protein loading is critical for accurate quantification by Western Blot.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the target protein.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble protein remaining (relative to the 37°C sample) against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (T_m).

    • A significant increase in T_m in the compound-treated group compared to the vehicle control confirms target engagement.

Protocol 2: Kinase Inhibitor Target Profiling using a Competitive Chemoproteomics Approach (Kinobeads)

Objective: To identify the protein kinase targets of an inhibitor and assess its selectivity in a native proteome context.

Methodology:

  • Cell Lysate Preparation:

    • Culture a relevant cell line (or a mixture of cell lines to broaden kinome coverage) to a high density.

    • Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Rationale: Preserving the native conformation of kinases is essential for the binding assay. Phosphatase inhibitors prevent dephosphorylation that could alter kinase activity or conformation.

    • Clarify the lysate by high-speed centrifugation and determine the protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate. To each aliquot, add the kinase inhibitor at a range of concentrations (e.g., 8-point, 3-fold serial dilution) or a vehicle control (DMSO).

    • Incubate for a set time (e.g., 45-60 minutes) at 4°C to allow the inhibitor to bind to its targets.

    • Rationale: This pre-incubation step establishes the competitive equilibrium between the free inhibitor and its targets.

  • Kinase Enrichment:

    • Add the kinobeads affinity resin to each lysate/inhibitor mixture.

    • Incubate for a further 60 minutes at 4°C with gentle rotation.

    • Rationale: Kinases that are not bound by the free inhibitor will bind to the immobilized ligands on the beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Rationale: Stringent washing is critical to reduce background and identify high-confidence interactions.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

    • Label the peptides if using a quantitative method like TMT, or proceed with label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • For each identified kinase, plot the relative abundance (or reporter ion intensity) against the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the apparent dissociation constant (K_d^(app)).

    • Rationale: The concentration at which the inhibitor prevents 50% of the kinase from binding to the beads is the K_d^(app). Kinases that show a dose-dependent decrease in bead binding are identified as targets of the inhibitor.

Conclusion and Future Directions

Validating the mechanism of action is a multifaceted endeavor that requires a carefully planned, multi-pronged experimental strategy. It begins with confirming direct target engagement using biophysical and cellular methods and extends to elucidating the downstream consequences on signaling pathways and cellular phenotype. By integrating quantitative, unbiased 'omics' approaches with hypothesis-driven biochemical validation, researchers can build a comprehensive and compelling case for a drug's MOA. This rigorous approach not only de-risks clinical development by ensuring on-target activity but also uncovers novel biological insights, ultimately accelerating the delivery of safe and effective medicines to patients.

References

A Senior Application Scientist's Guide to the Strategic Functionalization of 4-(Alkylamino)-3-nitropyridine Scaffolds in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Alkylamino)-3-nitropyridine Core

In the landscape of modern medicinal chemistry and drug development, the pyridine ring remains a privileged scaffold due to its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic placement of substituents is paramount for modulating biological activity, and the 4-(alkylamino)-3-nitropyridine core, exemplified by molecules like n-Methyl-3-nitropyridin-4-amine (1) , represents a particularly versatile platform.

The electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the pyridine ring, primarily by activating the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). More importantly, in the context of modern transition-metal catalysis, this electronic perturbation, combined with the directing-group potential of the adjacent amino function, opens up a rich and complex reactivity space for cross-coupling reactions.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a comparative analysis of the efficiency of key named reactions for the functionalization of this scaffold. We will dissect the causality behind experimental choices, compare the performance of leading catalytic systems with supporting data, and provide robust, validated protocols to empower your synthetic campaigns.

Chapter 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The creation of carbon-carbon bonds is the cornerstone of molecular architecture. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is a preeminent tool for this purpose due to its mild conditions and exceptional functional group tolerance. When applied to the 4-(alkylamino)-3-nitropyridine scaffold, the primary challenge lies in the choice of the coupling handle (e.g., a halogen at the 2- or 6-position) and overcoming the potential for catalyst inhibition by the pyridine nitrogen.

Mechanism and Catalyst Choice Rationale

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

For electron-deficient and sterically hindered substrates like substituted nitropyridines, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and the Buchwald-type biaryl phosphines are often required. These ligands promote the oxidative addition step and stabilize the catalytically active monoligated Pd(0) species, preventing the formation of inactive catalyst states.

Comparative Performance of Catalytic Systems

The following table summarizes data synthesized from studies on the functionalization of related chloro-nitropyridine scaffolds. This provides a clear benchmark for catalyst system selection in your own work.

Substrate Boronic Acid/Ester Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
4-chloro-3-nitropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10095[1]
4-chloro-3-nitropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene11092[1]
2-chloro-3-nitropyridineThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8088[2]
2-chloro-5-nitropyridine(4-formylphenyl)boronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane9091[2]

Analysis: The data consistently demonstrates that palladium catalysts paired with bulky, electron-rich biarylphosphine ligands (SPhos, XPhos) or a robust ferrocenylphosphine ligand (dppf) provide excellent yields for the Suzuki-Miyaura coupling of chloro-nitropyridines. The choice of base and solvent system is also crucial, with aqueous phosphate or carbonate bases being highly effective.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-(Methylamino)-3-nitropyridine

This protocol is a representative procedure adapted from established methods for similar substrates.

  • Reagent Preparation: In a nitrogen-purged glovebox, add the halogenated 4-(methylamino)-3-nitropyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)(R²)L₂ pd_complex->transmetal Transmetalation product_complex R¹-R²-Pd(0)L₂ transmetal->product_complex Reductive Elimination product_complex->pd0 product Ar-R (Product) aryl_halide Ar-X (Substrate) aryl_halide->pd0 1. Substrate Entry boronic_acid R-B(OR)₂ boronic_acid->pd_complex 2. Boronic Acid and Base Entry base Base product->transmetal 3. Product Release caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 2: Modern Approaches to C-N Bond Formation

Constructing carbon-nitrogen bonds is central to synthesizing pharmaceuticals, as nitrogen-containing heterocycles are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination and, more recently, denitrative couplings offer powerful strategies for introducing new amino substituents onto the 4-(alkylamino)-3-nitropyridine core.

Part A: Buchwald-Hartwig Amination of Halo-Nitropyridines

This reaction provides a general method for forming C-N bonds by coupling an amine with an aryl halide. The challenges are similar to the Suzuki coupling: catalyst inhibition and the electron-deficient nature of the substrate. The choice of ligand and a strong, non-nucleophilic base are critical for success.

The data below, drawn from studies on 3-halo-2-aminopyridines, provides a valuable starting point for optimizing the amination of a related 4-amino-3-nitropyridine scaffold.

Substrate Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
3-bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSToluene10095[3]
3-bromo-2-aminopyridineAnilineBrettPhos PrecatalystLiHMDSToluene10085[3]
3-iodo-2-aminopyridinePiperidineCuI / L-prolineK₂CO₃DMSO9078[3]
2-chloro-5-nitropyridineN-MethylpiperazinePd₂(dba)₃ / BINAPNaOtBuToluene8092[2]

Analysis: For Buchwald-Hartwig aminations on these challenging substrates, highly effective and specialized catalyst systems are required. The use of pre-catalysts like the RuPhos and BrettPhos systems, which readily generate the active Pd(0) species, in combination with a strong amide base like LiHMDS, gives superior results for coupling both alkyl and aryl amines.[3] The more classical Pd₂(dba)₃/BINAP system with NaOtBu also remains a robust choice, particularly for electron-deficient systems.[2]

  • Reagent Preparation: In a nitrogen-purged glovebox, add the aryl halide (1.0 equiv), the chosen palladium precatalyst (e.g., RuPhos Precatalyst, 2 mol%), and a stir bar to a reaction vial.

  • Solvent and Amine: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv).

  • Base Addition: Add the base (e.g., LiHMDS as a 1M solution in THF, 1.5 equiv) dropwise to the stirred solution.

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow the procedure outlined in the Suzuki-Miyaura protocol for monitoring, work-up, and purification.

Part B: Denitrative C-N Coupling - The Frontier

A cutting-edge strategy in cross-coupling involves using the nitro group itself as a coupling handle.[4] This "denitrative coupling" is highly attractive as it circumvents the need to pre-install a halogen, improving atom and step economy. The reaction typically requires a catalyst capable of activating the strong C-NO₂ bond.

Recent breakthroughs have shown that specific palladium catalysts, particularly those with highly electron-donating and bulky ligands like BrettPhos, can facilitate the challenging oxidative addition of a Pd(0) center into the Ar-NO₂ bond.[4] This discovery opens up a new paradigm for functionalizing nitroaromatics directly. While still an emerging field, this approach holds immense promise for simplifying synthetic routes. A main-group catalyzed approach using a phosphine catalyst and a silane reductant has also been developed for reductive C-N coupling of nitroarenes with boronic acids.[5]

While a standardized, broadly applicable protocol for denitrative amination is still under development across the field, published examples often employ conditions similar to advanced Buchwald-Hartwig reactions.

  • Catalyst System: Pd(OAc)₂ with a highly specialized ligand (e.g., BrettPhos) or a custom NHC-ligated palladium complex.

  • Base: A strong base is typically required.

  • Additives: Reductants may be necessary to facilitate the catalytic cycle.

This approach represents the frontier of cross-coupling chemistry and should be considered for advanced synthetic strategies where conventional halogen-based methods fail or are inefficient.

Visualization: Buchwald-Hartwig vs. Denitrative Coupling Workflow

Workflow_Comparison Strategic Workflow Comparison cluster_BH Buchwald-Hartwig Pathway cluster_Denitrative Denitrative Pathway (Emerging) start_BH 4-Amino-3-nitropyridine halogenation Halogenation (e.g., with NBS/NCS) start_BH->halogenation halo_intermediate Halo-Amino-Nitropyridine (Ar-X) halogenation->halo_intermediate buchwald Buchwald-Hartwig C-N Coupling (with R₂NH) halo_intermediate->buchwald product_BH Final Product (Ar-NR₂) buchwald->product_BH start_D 4-Amino-3-nitropyridine (Ar-NO₂) denitrative_coupling Denitrative C-N Coupling (with Boronic Acid + PIII/PV=O or other specialized system) start_D->denitrative_coupling product_D Final Product (Ar-NR₂) denitrative_coupling->product_D caption Comparison of synthetic pathways.

Caption: Comparison of a traditional halogenation/Buchwald-Hartwig sequence versus a modern, more direct denitrative coupling strategy.

Conclusion

The 4-(alkylamino)-3-nitropyridine scaffold is a powerful platform for the synthesis of complex molecules, but its effective functionalization requires a nuanced understanding of modern cross-coupling chemistry.

  • For C-C bond formation , the Suzuki-Miyaura coupling remains the gold standard. Success is predicated on the use of palladium catalysts paired with bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, which overcome the challenges posed by this electron-deficient heterocyclic system.

  • For C-N bond formation , the Buchwald-Hartwig amination , particularly with advanced precatalyst systems (e.g., RuPhos, BrettPhos) and strong amide bases, provides a reliable and high-yielding pathway from halogenated precursors.

  • The frontier of this field lies in denitrative couplings , which use the nitro group as a native functional handle. This approach offers significant advantages in step-economy and is a key area for future development.

By understanding the principles outlined in this guide and leveraging the comparative data and protocols provided, researchers can more effectively and efficiently design and execute synthetic routes to unlock the full potential of this valuable chemical scaffold.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of n-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment.

The disposal plan for any chemical is dictated by its unique hazard profile. This compound, a substituted nitropyridine, presents a combination of toxicological and environmental risks that necessitate its classification as hazardous waste. The procedures outlined below are based on an understanding of its chemical structure and data from closely related analogues.

The Hazard Profile: Understanding the "Why"

The disposal protocol for this compound is rooted in its inherent chemical properties and associated hazards. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, its structure—a pyridine ring functionalized with a nitro group and a secondary amine—allows us to infer a significant hazard profile based on well-documented analogues like 4-Amino-3-nitropyridine and other pyridine derivatives.[1][2][3]

  • Acute Toxicity: Related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[1][3] Some substituted pyridines can be fatal upon skin contact.[2] This high level of toxicity means that uncontrolled release, either through drains or regular trash, could pose a significant risk to public health and sanitation workers.

  • Organ-Specific Effects: These compounds are known skin and eye irritants and may cause respiratory irritation.[1][3] The respiratory system is a primary target organ.[1]

  • Environmental Hazard: Substituted pyridines and nitroaromatic compounds are often toxic to aquatic life, with the potential for long-lasting environmental effects.[2] They can be persistent in soil and are notorious pollutants.[4] Therefore, release into the sanitary sewer system or the environment must be strictly avoided.[3][5]

  • Chemical Reactivity: While stable under normal conditions, this compound is incompatible with strong oxidizing agents and strong acids.[1][6] Improper mixing in a waste container could lead to a dangerous chemical reaction. During combustion, it will produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][7]

Hazard Classification (Inferred from Analogues)DescriptionPrimary Concern for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to fatal if ingested, absorbed through the skin, or inhaled.[1][2]Prevents disposal in common trash or drains where human or environmental exposure is possible.
Skin/Eye Irritation Causes irritation or serious damage to skin and eyes.[1][3]Mandates use of Personal Protective Equipment (PPE) during handling and disposal.
Specific Target Organ Toxicity May cause respiratory irritation.[1]Reinforces the need for handling waste in well-ventilated areas or fume hoods.
Aquatic Toxicity Toxic to aquatic life, potentially with long-lasting effects.[2]Prohibits any form of drain disposal.
Chemical Incompatibility Reacts with strong oxidizing agents and acids.[1][6]Requires strict segregation from other waste streams.

The Core Principle: Isolate, Contain, and Transfer

Given the significant hazards, the disposal of this compound must follow the universal principle for hazardous chemical waste: isolate the waste from all other materials, contain it in a safe and correctly labeled vessel, and transfer it to a licensed professional for final destruction.

Under no circumstances should this chemical or its contaminated materials be disposed of via sanitary sewer (sink) or as regular solid waste (trash).[4][8]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation at your lab bench to its final handoff for disposal.

Step 1: Waste Classification and Segregation
  • Initial Classification: Immediately classify all forms of this compound waste as Hazardous Chemical Waste . This includes:

    • Unused or expired pure solid.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, gloves, pipette tips, silica gel).

    • Spill cleanup materials.

  • Waste Stream Segregation: This waste must be collected in a dedicated container. Do NOT mix with:

    • Oxidizing Acids: (e.g., nitric acid, perchloric acid).[9]

    • Strong Oxidizers: (e.g., permanganates, peroxides).[10]

    • Aqueous Waste: Unless the waste is an aqueous solution of the compound, keep it in a non-aqueous solvent waste stream.

    • Halogenated Solvents: Keep separate from halogenated waste streams unless your institutional EHS guidelines permit mixing.

Step 2: Container Selection and Labeling
  • Select a Proper Container: Use a sturdy, leak-proof container with a tightly sealing screw cap.[8] Ensure the container material is compatible (e.g., glass or high-density polyethylene (HDPE)). For solids, a wide-mouth jar is appropriate.

  • Label Immediately: Before adding any waste, affix a completed Hazardous Waste Label to the container.[8][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The responsible researcher's name and lab location.

Step 3: Accumulating Waste
  • Pure Solid/Neat Material: Collect in its original container if possible, or transfer to a labeled hazardous waste container.

  • Solutions: Pour liquid waste carefully into the designated liquid waste container using a funnel.

  • Contaminated Labware: Place all contaminated solid items (gloves, wipes, TLC plates, etc.) into a designated solid waste container. Double-bagging sharp items like needles is recommended.

  • Keep Containers Closed: Except when actively adding waste, the container must be kept tightly sealed at all times to prevent the release of vapors.[8]

Step 4: On-Site Storage
  • Store the sealed waste container in a designated and properly signed Satellite Accumulation Area within your laboratory.

  • The storage area must be well-ventilated.[6]

  • Always use secondary containment (e.g., a chemical-resistant tray or tub) for liquid waste containers to contain any potential leaks.[8]

  • Store the waste away from incompatible materials, heat sources, and direct sunlight.[10]

Step 5: Arranging for Final Disposal
  • Do Not Exceed Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab at any time.[8]

  • Schedule Pickup: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]

  • Professional Disposal: The EHS office will transfer the waste to a licensed hazardous waste disposal facility. The standard and most effective method for destroying this type of organic compound is high-temperature incineration in a permitted facility.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing this compound.

G cluster_0 Waste Disposal Workflow start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type pure_solid Select Labeled Solid Hazardous Waste Container waste_type->pure_solid Pure Solid or Contaminated Debris solution Select Labeled Liquid Hazardous Waste Container waste_type->solution Liquid Solution check_compat_solid Is waste segregated from incompatible materials? pure_solid->check_compat_solid Add Waste check_compat_liquid Is waste segregated from incompatible materials? solution->check_compat_liquid Add Waste close_container_solid Keep Container Securely Closed check_compat_solid->close_container_solid Yes resegregate STOP! Re-evaluate and segregate into correct waste stream. check_compat_solid->resegregate No close_container_liquid Keep Container Securely Closed check_compat_liquid->close_container_liquid Yes check_compat_liquid->resegregate No store_waste Store in Secondary Containment in Satellite Accumulation Area close_container_solid->store_waste close_container_liquid->store_waste pickup Contact EHS for Waste Pickup store_waste->pickup Container is Full or Project is Complete

Caption: Decision workflow for handling this compound waste.

Emergency Procedures for Spills

In the event of a small, manageable spill:

  • Ensure Safety: Alert personnel in the area. Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is often recommended over nitrile for pyridines).[10]

  • Containment: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[5]

  • Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[13]

  • Large Spills: For large spills, evacuate the area immediately, secure it, and contact your institution's emergency EHS number.[10]

By adhering to this comprehensive disposal guide, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold our collective responsibility to protect the wider ecosystem.

References

Navigating the Unknown: A Safety-First Guide to Handling n-Methyl-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the critical responsibility of ensuring laboratory safety, especially when comprehensive safety data is not yet available. This guide provides essential, immediate safety and logistical information for handling n-Methyl-3-nitropyridin-4-amine, a compound for which a complete Safety Data Sheet (SDS) is not readily accessible.

The following protocols are built upon a foundation of scientific integrity, drawing from available data on the compound and its structural analogs, and adhering to established best practices for handling potentially hazardous chemicals. Our aim is to empower you, our scientific partners, with the knowledge to work safely and effectively, building a culture of trust that extends beyond the products we supply.

Hazard Assessment: Acknowledging the Data Gap

A thorough search has not yielded a comprehensive Safety Data Sheet (SDS) for this compound. However, available information for the compound and its close structural relatives, such as 4-Amino-3-nitropyridine, indicates that it should be treated as a hazardous substance.

Known and Potential Hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[1]

  • Serious Eye Irritation: Direct contact can cause serious eye irritation.[1]

  • Harmful if Swallowed: Analogs are classified as harmful if swallowed.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

  • Potential for Toxicity: Structurally similar aromatic amines and nitro compounds can exhibit systemic toxicity. A conservative approach is therefore essential.

Given the presence of the nitro group and the aromatic amine structure, other potential hazards that cannot be ruled out without further toxicological data include:

  • Potential for skin sensitization.

  • Possible toxicity to aquatic life.

  • Formation of toxic nitrogen oxides (NOx) upon decomposition at high temperatures.[3]

This guide is therefore predicated on a cautious approach, recommending personal protective equipment and handling procedures that offer a high degree of protection.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a risk assessment of the known and potential hazards.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Splash Hazard: When there is a potential for splashing (e.g., during solution preparation or transfer), a face shield should be worn in addition to safety goggles.

Hand Protection

Protecting your skin from direct contact is paramount.

  • Glove Selection: Wear compatible chemical-resistant gloves.[1] While specific breakthrough times for this compound are not available, gloves made of nitrile rubber are generally a good starting point for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry your hands thoroughly after removing gloves.

Body Protection
  • A laboratory coat is the minimum requirement.

  • For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls.

  • Ensure that appropriate protective footwear is worn.[1]

Respiratory Protection
  • Engineering Controls are Primary: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a government-approved respirator should be worn.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[3]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Enhanced Protection (e.g., for spills or large quantities)
Eye/Face Tightly-fitting safety gogglesSafety goggles and a face shield
Hand Chemical-resistant gloves (e.g., nitrile)Double-gloving with compatible materials
Body Laboratory coat, closed-toe shoesChemical-resistant apron or coveralls, protective boots
Respiratory Work in a chemical fume hoodAir-purifying respirator with appropriate cartridges

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk.

Engineering Controls
  • Chemical Fume Hood: Always handle the solid compound and its solutions inside a properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE: Put on your laboratory coat, followed by safety goggles, and finally, your gloves. If a respirator is required, ensure it is properly fitted.

  • Weighing and Transfer:

    • Handle the solid in a way that minimizes dust generation.

    • Use a spatula for transfers.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

    • Properly dispose of all contaminated materials (see Section 5).

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. Wash your hands thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks B Gather PPE & Materials A->B C Prepare Fume Hood B->C D Don PPE C->D E Weigh & Transfer D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Diagram 1: A generalized workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill and whether you are equipped to handle it.

  • Contain: If safe to do so, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the material, place it in a sealed container for disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

  • Hazardous Combustion Products: Be aware that thermal decomposition can produce toxic nitrogen oxides.[3]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

G cluster_spill Spill cluster_exposure Exposure S1 Evacuate & Alert S2 Assess & Contain S1->S2 S3 Clean-up & Dispose S2->S3 S4 Decontaminate Area S3->S4 E1 Remove from Source E2 Administer First Aid E1->E2 E3 Seek Medical Attention E2->E3 Start Emergency Occurs Start->S1 Start->E1

Diagram 2: A simplified decision tree for initial actions in an emergency involving this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain or in general waste.[2][3]

Conclusion: A Partnership in Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific excellence. While the available data on this compound is limited, a conservative and informed approach to safety, as outlined in this guide, can significantly mitigate risks. We are committed to being your trusted partner in research, and this includes providing the best possible guidance to ensure the safety and well-being of our customers. Should you have further questions or require additional support, please do not hesitate to contact our technical services team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.